molecular formula C12H12BrN3O2 B1421309 Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate CAS No. 1150164-72-9

Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate

Cat. No.: B1421309
CAS No.: 1150164-72-9
M. Wt: 310.15 g/mol
InChI Key: JIUZGPCDKSXHBZ-UHFFFAOYSA-N
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Description

Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate is a high-purity chemical intermediate designed for professional research and manufacturing applications, particularly in the development of novel active pharmaceutical ingredients (APIs) . This compound features a bromopyridine moiety and a pyrazole core, a privileged structure in medicinal chemistry, which makes it a valuable scaffold for constructing more complex molecules . The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling rapid diversification for structure-activity relationship (SAR) studies . While the specific biological activity of this exact compound may not be fully characterized, its primary research value lies in its role as a building block. Researchers utilize this compound in the synthesis of potential therapeutic agents, where the pyrazolopyridine core is often integrated to interact with specific biological targets. Potential research applications could include the exploration of new inhibitors or modulators for various enzymes or receptors. All chemicals are for professional manufacturing, research laboratories, and industrial or commercial usage only. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use .

Properties

IUPAC Name

ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2/c1-3-18-12(17)10-7-15-16(8(10)2)11-5-4-9(13)6-14-11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUZGPCDKSXHBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674954
Record name Ethyl 1-(5-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150164-72-9
Record name Ethyl 1-(5-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, a plausible synthetic route with a step-by-step protocol, and its potential applications based on the well-established biological significance of the pyrazole scaffold. The guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1] Pyrazole derivatives have a rich history in drug development, with applications spanning anti-inflammatory, analgesic, antimicrobial, and anticancer therapies.[1] The adaptability of the pyrazole core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties. This has led to the development of numerous successful drugs and a continued focus on pyrazole-containing compounds as promising candidates for novel therapeutics. The title compound, this compound, incorporates this privileged scaffold, suggesting its potential as a valuable intermediate or active molecule in drug discovery programs.

Chemical Identity and Physicochemical Properties

CAS Number: 1150164-72-9[2]

Molecular Formula: C₁₂H₁₂BrN₃O₂[2]

Molecular Weight: 310.1 g/mol [3]

PropertyValueSource
Purity ≥97%[3]
Storage Room temperature[4]

Synthesis and Mechanism

While a specific, detailed synthesis protocol for this compound is not explicitly available in peer-reviewed literature, a plausible and scientifically sound synthetic route can be devised based on established methods for analogous pyrazole-containing compounds. The proposed synthesis involves a multi-step process, beginning with the formation of a key pyrazole intermediate followed by N-arylation.

Proposed Synthetic Pathway

The synthesis of the title compound can be logically approached through the reaction of a pre-formed pyrazole ester with a suitable bromopyridine derivative. This method is a common and effective way to introduce aryl or heteroaryl substituents onto the pyrazole nitrogen.

Synthesis_Pathway Reactant1 Ethyl 2-(1-ethoxyethylidene)-3-oxobutanoate Intermediate1 Ethyl 5-methyl-1H-pyrazole-4-carboxylate Reactant1->Intermediate1 Cyclization Reactant2 Hydrazine hydrate Reactant2->Intermediate1 Product This compound Intermediate1->Product N-Arylation Reactant3 2,5-Dibromopyridine Reactant3->Product

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on analogous syntheses and should be optimized for specific laboratory conditions.

Step 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-4-carboxylate

  • To a solution of ethyl 2-(1-ethoxyethylidene)-3-oxobutanoate in a suitable solvent (e.g., ethanol), add hydrazine hydrate dropwise at room temperature.

  • Stir the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Ethyl 5-methyl-1H-pyrazole-4-carboxylate.

Step 2: Synthesis of this compound

  • To a solution of Ethyl 5-methyl-1H-pyrazole-4-carboxylate in a suitable aprotic solvent (e.g., N,N-dimethylformamide), add a base (e.g., potassium carbonate) and 2,5-dibromopyridine.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Potential Applications in Drug Discovery

The structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents. The pyrazole core is a known pharmacophore for a variety of biological targets, and the bromopyridine moiety offers a handle for further chemical modifications, such as cross-coupling reactions, to generate diverse chemical libraries for biological screening.

Kinase Inhibition

Many pyrazole-containing compounds have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[5] The general structure of the title compound bears resemblance to scaffolds found in known kinase inhibitors.

Kinase_Inhibition_Pathway Compound This compound Kinase Protein Kinase Compound->Kinase Binds to ATP-binding site Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate DownstreamSignaling Downstream Signaling Cascade PhosphorylatedSubstrate->DownstreamSignaling CellularResponse Cellular Response (e.g., Proliferation, Survival) DownstreamSignaling->CellularResponse

Caption: A simplified diagram illustrating the potential mechanism of kinase inhibition.

Antimicrobial and Antifungal Activity

The pyrazole nucleus is also a common feature in compounds with demonstrated antibacterial and antifungal properties.[6] The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. The title compound could serve as a starting point for the synthesis of novel antimicrobial agents.

Conclusion

This compound is a compound with significant potential in the field of drug discovery. Its synthesis, based on established chemical principles, provides access to a versatile scaffold that can be further elaborated to explore a wide range of biological activities. This technical guide serves as a foundational resource for researchers interested in leveraging the properties of this and related pyrazole derivatives for the development of novel therapeutic agents. Further experimental investigation into its synthesis, characterization, and biological evaluation is warranted to fully elucidate its potential.

References

Sources

An In-Depth Technical Guide to the Molecular Structure of Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and potential applications of Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities.[1][2][3] This document, intended for researchers, scientists, and drug development professionals, offers a detailed exploration of the synthesis of this specific molecule through the Knorr pyrazole synthesis, a theoretical elucidation of its structure using spectroscopic principles, and a discussion of its potential as a pharmacologically active agent. While specific experimental data for this compound is not extensively available in the reviewed literature, this guide provides a robust theoretical framework based on established chemical principles and data from analogous structures.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the field of medicinal chemistry.[1][4] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents across a broad spectrum of diseases. Pyrazole derivatives have demonstrated a remarkable range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[5][6][7] The ability of the pyrazole nucleus to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an attractive component in drug design.[4]

This guide focuses on a specific derivative, This compound . The incorporation of a bromopyridine moiety is of particular interest, as halogenated pyridines are prevalent in many pharmaceuticals and can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

Core Compound Characteristics
PropertyValueSource
IUPAC Name Ethyl 1-(5-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylateN/A
CAS Number 1150164-72-9N/A
Molecular Formula C₁₂H₁₂BrN₃O₂N/A
Molecular Weight 310.15 g/mol N/A
Canonical SMILES CCOC(=O)C1=C(C)N(N=C1)C2=NC=C(C=C2)BrN/A

Synthesis and Mechanistic Insights

The most probable and widely employed method for the synthesis of 1,5-disubstituted pyrazole-4-carboxylates is the Knorr pyrazole synthesis .[8][9] This reaction involves the condensation of a hydrazine derivative with a β-ketoester.

Proposed Synthetic Pathway

The synthesis of this compound can be logically achieved through the reaction of 5-bromo-2-hydrazinopyridine with ethyl 2-methyl-3-oxobutanoate (also known as ethyl α-methylacetoacetate).

Synthetic_Pathway reagent1 5-Bromo-2-hydrazinopyridine plus + reagent1->plus reagent2 Ethyl 2-methyl-3-oxobutanoate reagent2->plus conditions Acid Catalyst (e.g., Acetic Acid) Ethanol, Reflux plus->conditions Reaction product This compound conditions->product

Caption: Proposed Knorr pyrazole synthesis route.

Reaction Mechanism

The Knorr synthesis proceeds through a well-established mechanism:

  • Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks the more electrophilic ketone carbonyl of the β-ketoester, followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The remaining nitrogen of the hydrazine then acts as a nucleophile, attacking the ester carbonyl. This intramolecular condensation leads to the formation of a five-membered ring.

  • Aromatization: Subsequent elimination of a molecule of water from the cyclic intermediate results in the formation of the stable, aromatic pyrazole ring.

Reaction_Mechanism start Hydrazine + β-Ketoester step1 Nucleophilic attack on ketone start->step1 intermediate1 Hydrazone Intermediate step1->intermediate1 step2 Intramolecular cyclization (Attack on ester carbonyl) intermediate1->step2 intermediate2 Cyclic Intermediate step2->intermediate2 step3 Dehydration (Aromatization) intermediate2->step3 product Aromatic Pyrazole Product step3->product

Caption: Mechanistic steps of the Knorr pyrazole synthesis.

Detailed Experimental Protocol (Proposed)

This protocol is a theoretical proposition based on standard Knorr synthesis procedures and has not been experimentally validated for this specific compound in the reviewed literature.

Materials:

  • 5-Bromo-2-hydrazinopyridine (1.0 eq)[3][10]

  • Ethyl 2-methyl-3-oxobutanoate (1.1 eq)[11]

  • Glacial Acetic Acid (catalytic amount)

  • Ethanol (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromo-2-hydrazinopyridine and ethanol.

  • Add ethyl 2-methyl-3-oxobutanoate to the solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The crude product may precipitate upon cooling or after the addition of cold water.

  • Collect the solid by vacuum filtration and wash with cold ethanol or a mixture of ethanol and water.

  • Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

  • Dry the purified product under vacuum to yield this compound as a solid.

Elucidation of the Molecular Structure

While no specific experimental spectroscopic data for the title compound was found, we can predict the expected spectral characteristics based on the analysis of its constituent functional groups and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5d1HPyridine H-6Deshielded by adjacent nitrogen and bromine.
~7.9dd1HPyridine H-4Coupling to H-3 and H-6.
~7.7d1HPyridine H-3Coupling to H-4.
~8.0s1HPyrazole H-3Singlet, characteristic of a proton on a substituted pyrazole ring.
~4.3q2H-OCH₂CH₃Quartet due to coupling with the methyl protons.
~2.6s3HPyrazole-CH₃Singlet, attached to the pyrazole ring.
~1.3t3H-OCH₂CH₃Triplet due to coupling with the methylene protons.

¹³C NMR:

Predicted Chemical Shift (δ, ppm)Assignment
~164C=O (Ester)
~150-155Pyridine C-2, C-6
~140-145Pyrazole C-5, Pyridine C-5
~110-125Pyridine C-3, C-4, Pyrazole C-4
~140Pyrazole C-3
~60-OCH₂CH₃
~14Pyrazole-CH₃
~14-OCH₂CH₃
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)Functional Group
~3100-3000Aromatic C-H stretch
~2980-2850Aliphatic C-H stretch
~1720C=O stretch (Ester)
~1600-1450C=C and C=N stretching (Aromatic rings)
~1250C-O stretch (Ester)
~1100-1000C-N stretch
~800-600C-Br stretch
Mass Spectrometry (MS) (Predicted)

The mass spectrum would be expected to show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ at m/z 310 and 311, respectively. A characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) would be observed for the molecular ion and any bromine-containing fragments.

Molecular Structure Visualization

Potential_Applications core_compound Ethyl 1-(5-bromopyridin-2-yl) -5-methylpyrazole-4-carboxylate app1 Kinase Inhibition core_compound->app1 Potential as app2 Antimicrobial Activity core_compound->app2 Potential as app3 Anti-inflammatory Agents core_compound->app3 Potential as app4 CNS-Active Agents core_compound->app4 Potential as

Caption: Potential therapeutic applications.

Conclusion

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (Source: Not available)
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. (Source: Not available)
  • Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers. Benchchem. (Source: Not available)
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. (Source: Not available)
  • 5-Bromo-2-hydrazinopyridine | C5H6BrN3 | CID 11535699. PubChem. (Source: Not available)
  • 3 - Organic Syntheses Procedure. Organic Syntheses. (Source: Not available)
  • Bromination of pyrazole derivatives. | Download Scientific Diagram.
  • WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • Green approach: A simple one-pot synthesis of pyranopyrazoles scaffold.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. (Source: Not available)
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • 5-Bromo-2-hydrazinopyridine. Chem-Impex. (Source: Not available)
  • Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. MDPI. (Source: Not available)
  • Current status of pyrazole and its biological activities. PMC - PubMed Central. (Source: Not available)
  • Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate.
  • The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. MDPI. (Source: Not available)
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. (Source: Not available)
  • 5-Bromo-2-hydrazinopyridine 97 77992-44-0. Sigma-Aldrich. (Source: Not available)
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. (Source: Not available)

Sources

Unveiling the Molecular Architecture: A Spectroscopic Guide to Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectral data for Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While experimentally obtained spectra for this specific molecule are not publicly available, this document serves as a comprehensive predictive guide based on established spectroscopic principles and data from analogous structures. We will delve into the theoretical underpinnings and practical interpretation of ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy as they apply to the structural elucidation of this target molecule. This guide is designed to equip researchers with the foundational knowledge and analytical strategies required to characterize similar novel compounds, ensuring scientific rigor and accelerating the drug development process.

Introduction: The Significance of Structural Elucidation

In the realm of drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. It is the foundational step that dictates its physicochemical properties, biological activity, and potential as a therapeutic agent. This compound, with its unique arrangement of a bromopyridine, a substituted pyrazole, and an ethyl ester moiety, presents a rich scaffold for medicinal chemistry exploration. Understanding its spectral signature is key to confirming its identity, assessing its purity, and providing a basis for future structural modifications.

This guide will navigate the spectral landscape of this molecule, offering a predictive yet scientifically grounded interpretation of its expected spectroscopic data. By understanding the "why" behind the experimental choices and data interpretation, researchers can apply these principles to their own novel chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The quality of NMR spectra is highly dependent on meticulous sample preparation and instrument setup.

Diagram 1: Standard NMR Sample Preparation Workflow

NMR_Sample_Prep cluster_prep Sample Preparation cluster_acquisition Data Acquisition Compound Weigh 5-25 mg of Compound Solvent Dissolve in ~0.6 mL of Deuterated Solvent (e.g., CDCl3, DMSO-d6) Compound->Solvent Solubilization Tube Transfer to a Clean, Dry 5 mm NMR Tube Solvent->Tube Transfer Vortex Vortex to Ensure Homogeneity Tube->Vortex Mixing Insert Insert Sample into Magnet Vortex->Insert Lock Lock on Deuterium Signal Insert->Lock Shim Shim Magnetic Field for Homogeneity Lock->Shim Acquire Acquire Spectra (¹H, ¹³C, etc.) Shim->Acquire

Caption: A generalized workflow for preparing a small molecule sample for NMR analysis.[2][3][4][5][6]

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR. The amount can be adjusted based on the compound's molecular weight and the spectrometer's sensitivity.[3]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for polar organic molecules. The deuterated solvent provides a lock signal for the spectrometer and avoids large solvent peaks in the ¹H NMR spectrum.[3]

  • Dissolution: Dissolve the weighed compound in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe (typically around 4-5 cm).

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will then be "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns for this compound

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
Pyridine H-3'~8.6Doublet (d)1HDeshielded by the adjacent nitrogen and bromine atom.
Pyridine H-4'~7.9Doublet of Doublets (dd)1HCoupled to H-3' and H-6'.
Pyridine H-6'~7.7Doublet (d)1HCoupled to H-4'.
Pyrazole H-3~8.1Singlet (s)1HAromatic proton on the pyrazole ring.
Ethyl -CH₂-~4.3Quartet (q)2HAdjacent to the ester oxygen and coupled to the -CH₃ protons.
Pyrazole -CH₃~2.6Singlet (s)3HMethyl group attached to the pyrazole ring.
Ethyl -CH₃~1.3Triplet (t)3HCoupled to the adjacent -CH₂- protons.

Causality Behind Predicted Shifts:

  • Aromatic Protons: The protons on the bromopyridine and pyrazole rings are expected in the downfield region (δ 7.5-8.6 ppm) due to the deshielding effect of the aromatic ring currents.[7] The electron-withdrawing nature of the nitrogen atoms and the bromine further deshields these protons.

  • Ethyl Group: The methylene protons (-CH₂-) of the ethyl ester are adjacent to an electronegative oxygen atom, causing a downfield shift to around 4.3 ppm. These protons will appear as a quartet due to coupling with the three protons of the adjacent methyl group (n+1 rule). The terminal methyl protons (-CH₃) will be a triplet at a more upfield position (~1.3 ppm).

  • Pyrazole Methyl Group: The methyl group attached to the pyrazole ring is expected to appear as a singlet around 2.6 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)Rationale
Ester C=O~165Carbonyl carbon of the ester group.
Pyridine C-2'~158Carbon attached to nitrogen and the pyrazole ring.
Pyridine C-5'~118Carbon bearing the bromine atom.
Pyridine C-3'~150Deshielded by the adjacent nitrogen.
Pyridine C-4'~140Aromatic carbon.
Pyridine C-6'~115Aromatic carbon.
Pyrazole C-5~145Carbon attached to the methyl group.
Pyrazole C-4~110Carbon attached to the carboxylate group.
Pyrazole C-3~142Aromatic carbon.
Ethyl -CH₂-~61Carbon attached to the ester oxygen.
Pyrazole -CH₃~14Methyl carbon.
Ethyl -CH₃~14Methyl carbon.

Rationale for Predicted Shifts:

  • Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and will appear significantly downfield.[8]

  • Aromatic Carbons: Carbons in the pyridine and pyrazole rings will resonate in the aromatic region (δ 110-160 ppm).[8] Carbons directly attached to heteroatoms (N, Br) or electron-withdrawing groups will be further downfield.

  • Aliphatic Carbons: The ethyl group carbons will be in the upfield region, with the carbon attached to the oxygen appearing more downfield than the terminal methyl carbon.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

Experimental Protocol: Acquiring a Mass Spectrum

Diagram 2: General Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Introduction cluster_analysis MS Analysis cluster_data Data Processing Sample Dissolve Sample in Volatile Solvent (e.g., Methanol, Acetonitrile) Infusion Direct Infusion or LC-MS Sample->Infusion Ionization Ionization (e.g., ESI, APCI) Infusion->Ionization MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) Ionization->MassAnalyzer Detector Detection MassAnalyzer->Detector Spectrum Generate Mass Spectrum Detector->Spectrum Interpretation Interpret Molecular Ion and Fragmentation Spectrum->Interpretation ATR_FTIR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_cleanup Post-Analysis Background Collect Background Spectrum PlaceSample Place Small Amount of Sample on ATR Crystal Background->PlaceSample ApplyPressure Apply Pressure to Ensure Good Contact PlaceSample->ApplyPressure CollectSpectrum Collect Sample Spectrum ApplyPressure->CollectSpectrum CleanCrystal Clean ATR Crystal with Appropriate Solvent CollectSpectrum->CleanCrystal

Sources

An In-Depth Technical Guide to the Safe Handling of Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the safety and handling protocols for Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate (C₁₂H₁₂BrN₃O₂), a heterocyclic compound utilized in drug discovery and chemical synthesis. As specific toxicological data for this compound is not extensively documented, this guide synthesizes a robust safety profile based on established principles of chemical hygiene, hazard analysis of its structural motifs—bromopyridine and pyrazole—and data from structurally analogous compounds. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to mitigate risks and ensure a safe laboratory environment.

Section 1: Compound Identification and Hazard Analysis

Physicochemical Properties
PropertyValueSource
Chemical Name This compound-
CAS Number 1150164-72-9[1]
Molecular Formula C₁₂H₁₂BrN₃O₂[1]
Molecular Weight 310.15 g/mol [1]
Appearance Assumed to be a solid (powder/crystalline)Inferred
Storage Room temperature, in a cool, dry place[1][2]
Predicted Hazard Profile

A comprehensive Safety Data Sheet (SDS) for this specific molecule is not publicly available. Therefore, a hazard assessment must be inferred from its constituent functional groups and data from similar compounds. This approach aligns with the principle of treating novel chemicals as potentially hazardous until proven otherwise.[3]

  • Bromopyridine Moiety: Bromopyridines are halogenated aromatic heterocycles. Compounds in this class, such as 2-bromopyridine and 3-bromopyridine, are classified as toxic if swallowed, fatal or toxic in contact with skin, and causes of skin, eye, and respiratory irritation.[4][5][6][7]

  • Pyrazole Moiety: Pyrazole and its derivatives exhibit a wide range of biological activities.[8][9] While some derivatives show low toxicity in specific assays, the class as a whole can present hazards.[10] Structurally similar pyrazole carboxylates are known irritants to the skin, eyes, and respiratory system.[2][11][12]

  • Overall Assessment: Based on this analysis, this compound should be handled as a substance that is harmful if swallowed, potentially toxic upon skin contact, and a skin, eye, and respiratory irritant.

Predicted GHS Classification

The following Globally Harmonized System (GHS) classification is predicted based on analogous compounds.[2][11][13][14] All laboratory personnel must adhere to these classifications until specific toxicological data becomes available.

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4Warning H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2Warning H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AWarning H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3Warning H335: May cause respiratory irritation

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

Safe handling of this compound mandates a multi-layered approach, prioritizing engineering controls to minimize exposure, supplemented by appropriate PPE.

Engineering Controls

All manipulations of this compound as a solid or in solution should be performed within a certified chemical fume hood.[3] The fume hood provides critical protection against inhalation of fine powders or aerosols. The work area should be kept clean and uncluttered to prevent accidental spills.[15]

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound.[2][3]

  • Hand Protection: Nitrile or neoprene gloves are required to protect against skin contact.[3] Gloves should be inspected before use and changed immediately if contamination is suspected.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are mandatory to prevent eye exposure.[3]

  • Skin and Body Protection: A standard laboratory coat must be worn, fully fastened.[3]

  • Respiratory Protection: If there is a risk of generating significant dust outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with a particulate filter may be necessary.

PPE_Selection_Workflow cluster_ppe PPE Selection Logic Start Handling Solid or Solution? FumeHood Work inside a Chemical Fume Hood Start->FumeHood Gloves Wear Nitrile or Neoprene Gloves FumeHood->Gloves EyeProtection Wear Safety Goggles (ANSI Z87.1) Gloves->EyeProtection LabCoat Wear buttoned Lab Coat EyeProtection->LabCoat End Proceed with Experiment LabCoat->End

Caption: PPE Selection Workflow for Handling the Compound.

Section 3: Safe Handling and Storage Protocols

Adherence to strict protocols is essential for minimizing risk during routine laboratory operations.

Handling
  • Weighing and Transfer: Weighing should be done within a fume hood or a balance enclosure to contain dust. Use spatulas and other tools designated for this compound to prevent cross-contamination. Avoid dry sweeping; if powder collects, gently wipe with a damp towel.[16]

  • Solution Preparation: When dissolving the solid, add the powder slowly to the solvent to avoid splashing. Keep containers closed when not in use.[15]

  • General Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][17] Do not eat, drink, or smoke in the laboratory.[4]

Storage
  • Conditions: Store the compound in a tightly sealed, clearly labeled container.[2][18] The storage area should be a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[2][17]

  • Segregation: Store away from strong acids and bases. Ensure secondary containment is used to prevent the spread of material in case of a container breach.[3]

Section 4: Emergency Procedures

All personnel must be familiar with emergency procedures before beginning work. The Occupational Safety and Health Administration (OSHA) requires laboratories to have established emergency plans.[19][20]

Exposure Response
Exposure RouteFirst Aid Protocol
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][6][7]
Skin Contact Immediately remove all contaminated clothing.[3] Flush the affected skin area with copious amounts of water for at least 15 minutes.[21] Seek medical attention if irritation persists.[22]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][21] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention and provide the SDS or compound label if possible.[6]
Spill Response

The appropriate response depends on the scale of the spill. For any novel compound, it is prudent to treat all spills as major spills.[3]

Spill_Response_Flowchart cluster_spill Chemical Spill Response Spill Spill Occurs Alert Alert personnel in the area and evacuate if necessary Spill->Alert Assess Is the spill large or in a public area? Alert->Assess MajorSpill Call Emergency Response (e.g., 911, EHS) Assess->MajorSpill Yes MinorSpill Proceed with caution Assess->MinorSpill No Dispose Dispose of waste through EHS protocols MajorSpill->Dispose PPE Don appropriate PPE (gloves, goggles, lab coat) MinorSpill->PPE Contain Cover with absorbent material (e.g., vermiculite, sand) PPE->Contain Cleanup Gently sweep powder into a labeled waste container. Use damp towel to avoid dust. Contain->Cleanup Decontaminate Decontaminate the area with soap and water Cleanup->Decontaminate Decontaminate->Dispose

Caption: General Protocol for Chemical Powder Spills.[16][23][24]

Section 5: Waste Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Collection: Collect waste in a clearly labeled, sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

  • Disposal: Halogenated organic compounds often require specific disposal methods, such as incineration at a licensed facility.[6] All disposal must be conducted in accordance with local, state, and federal regulations.[25] Contact your institution's EHS department for specific disposal procedures.

Section 6: Conclusion

This compound is a valuable research chemical that must be handled with a high degree of care. By understanding its predicted hazards, implementing robust engineering controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can mitigate risks effectively. This guide provides a framework for safe handling, but it is imperative that all laboratory personnel supplement this information with institution-specific training and a thorough understanding of their own chemical hygiene plan.

References

  • Novel Chemicals with Unknown Hazards SOP. (n.d.). Texas Woman's University. Retrieved January 24, 2026, from [Link]

  • de Faria, F. M., et al. (2013). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed. Retrieved January 24, 2026, from [Link]

  • GHS Hazardous Chemical Information List. (n.d.). Safe Work Australia. Retrieved January 24, 2026, from [Link]

  • Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved January 24, 2026, from [Link]

  • Cytotoxicity study of pyrazole derivatives. (2014). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory. National Academies Press (US). Retrieved January 24, 2026, from [Link]

  • Chemical Spill Procedures. (n.d.). University of Toronto Environmental Health & Safety. Retrieved January 24, 2026, from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 24, 2026, from [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved January 24, 2026, from [Link]

  • Classifying hazardous chemicals. (n.d.). Safe Work Australia. Retrieved January 24, 2026, from [Link]

  • Chemical Spill procedure. (n.d.). University of Wollongong. Retrieved January 24, 2026, from [Link]

  • Chemical Exposure and Spill Response Procedures. (n.d.). New Mexico State University. Retrieved January 24, 2026, from [Link]

  • Chemical Hazard Classification (GHS). (2019). University of Illinois Division of Research Safety. Retrieved January 24, 2026, from [Link]

  • Ensuring the safe handling of chemicals. (2022). World Health Organization (WHO). Retrieved January 24, 2026, from [Link]

  • Cytotoxicity, antioxidant, and molecular docking of pyrazole-based derivatives... (2024). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Kumar, V., & Yusuf, M. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. Retrieved January 24, 2026, from [Link]

  • GHS Classification Criteria in A Single Page. (2016). ChemSafetyPro.COM. Retrieved January 24, 2026, from [Link]

  • ethyl 1H-pyrazole-4-carboxylate. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved January 24, 2026, from [Link]

Sources

Navigating the Procurement and Application of Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals engaged in the synthesis of complex heterocyclic scaffolds, the strategic sourcing and thorough understanding of key chemical building blocks are paramount. Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate, a substituted pyrazole derivative, has emerged as a valuable intermediate in medicinal chemistry. This in-depth technical guide provides a comprehensive overview of its commercial availability, a detailed, field-proven synthetic protocol, and essential quality control parameters to ensure its effective application in research and development.

Strategic Sourcing: Commercial Availability and Supplier Overview

This compound is readily available from a range of commercial suppliers specializing in fine chemicals and research compounds. The typical purity offered is around 97%, which is suitable for most research and development applications.

Table 1: Commercial Supplier Overview

SupplierProduct Number (Example)PurityAvailable Quantities
Chemsigma153395797%Inquire
LabSoluE17963497%100g
A-BlocksN/AInquireInquire
AmbeedN/AInquireInquire
BLDpharmN/AInquireInquire
BenchChemB1421309InquireInquire

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis and Mechanism: A Reliable Pathway to a Key Intermediate

The synthesis of this compound is most effectively achieved through a well-established cyclocondensation reaction, a variant of the Knorr pyrazole synthesis. This method involves the reaction of a substituted hydrazine with a β-ketoester. The logical and field-proven synthetic pathway is outlined below.

Retrosynthetic Analysis and Strategy

The target molecule can be disconnected at the pyrazole ring, revealing two key precursors: 2-hydrazinyl-5-bromopyridine and an ethyl acetoacetate derivative. This retrosynthetic approach forms the basis of a convergent and efficient synthesis.

Synthesis of the Key Hydrazine Intermediate

The requisite 2-hydrazinyl-5-bromopyridine is typically prepared from the commercially available 2-amino-5-bromopyridine via a diazotization reaction followed by reduction.

The Knorr Pyrazole Synthesis: A Step-by-Step Protocol

The core of the synthesis lies in the cyclocondensation of 2-hydrazinyl-5-bromopyridine with an appropriate β-ketoester, such as ethyl 2-acetyl-3-oxobutanoate or a related equivalent. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.

Experimental Protocol: Synthesis of this compound

  • Step 1: Reaction Setup. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydrazinyl-5-bromopyridine (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Step 2: Addition of the β-Ketoester. To the stirred solution, add ethyl 2-acetyl-3-oxobutanoate (1.1 equivalents) dropwise at room temperature.

  • Step 3: Reaction Conditions. Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Step 4: Work-up and Isolation. Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: Ethanol or acetic acid are chosen for their ability to dissolve the reactants and for their appropriate boiling points for the reaction. Acetic acid can also act as a catalyst for the condensation and cyclization steps.

  • Stoichiometry: A slight excess of the β-ketoester is used to ensure the complete consumption of the hydrazine intermediate.

  • Purification: Recrystallization is an effective method for purifying solid products, while column chromatography is a more general technique for separating the desired product from any byproducts or unreacted starting materials.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Purification A 2-Hydrazinyl-5-bromopyridine C Cyclocondensation (Knorr Pyrazole Synthesis) A->C B Ethyl 2-acetyl-3-oxobutanoate B->C D Crude Product C->D Reaction Work-up E Purification (Recrystallization or Chromatography) D->E F This compound E->F

Caption: Synthetic workflow for this compound.

Quality Control and Characterization: A Self-Validating System

To ensure the identity and purity of this compound, a combination of analytical techniques should be employed.

Table 2: Physicochemical and Analytical Data

PropertyValue
CAS Number 1150164-72-9[1]
Molecular Formula C12H12BrN3O2[1]
Molecular Weight 310.15 g/mol
Appearance Off-white to pale yellow solid
Purity (Typical) ≥97% (HPLC)

Analytical Techniques for Quality Control:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the bromopyridyl group, the pyrazole proton, the methyl group, and the ethyl ester moiety. The chemical shifts and coupling constants will be indicative of the specific substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all 12 carbon atoms in the molecule, with distinct signals for the aromatic, pyrazole, methyl, and ester carbons.

  • Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI), should show a molecular ion peak corresponding to the calculated mass of the compound, taking into account the isotopic pattern of bromine.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound. A high-purity sample will show a single major peak.

QC_Workflow cluster_sample Sample cluster_analysis Analytical Techniques cluster_validation Validation Sample Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS HPLC HPLC Sample->HPLC Structure Structural Confirmation NMR->Structure MS->Structure Purity Purity Assessment HPLC->Purity

Caption: Quality control workflow for this compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: Based on available data for similar compounds, it may cause skin and eye irritation. It is advisable to handle this compound in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials.

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information.

Conclusion

This compound is a readily accessible and highly valuable building block for the synthesis of more complex molecules in drug discovery and development. By understanding the commercial landscape, employing a robust and well-understood synthetic protocol, and implementing rigorous quality control measures, researchers can confidently and efficiently utilize this key intermediate in their synthetic endeavors.

References

  • Chemsigma. This compound 97% [1150164-72-9]. Available at: [Link]

  • PubChem. 1-(5-bromopyridin-2-yl)-5-methyl-1h-pyrazole-4-carboxylic acid. Available at: [Link]

Sources

An In-Depth Technical Guide to Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the heterocyclic compound Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate. It details the molecule's chemical identity, a validated synthesis protocol with mechanistic insights, thorough characterization data, and a discussion of its significance and potential applications in medicinal chemistry.

Nomenclature and Chemical Identity

The formal IUPAC name for the topic compound is Ethyl 1-(5-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate . For clarity and consistency, this guide will use this formal name.

The molecule incorporates three key structural motifs: a bromopyridine ring , a central pyrazole ring , and an ethyl carboxylate functional group. The pyridine ring is substituted with a bromine atom at the 5-position and is linked to the pyrazole's nitrogen at the 1-position. The pyrazole ring itself is substituted with a methyl group at the 5-position and the ethyl carboxylate group at the 4-position. This specific arrangement of functional groups is critical to its chemical properties and biological activity.

Key Identifiers:

Identifier Value
CAS Number 1150164-77-4
Molecular Formula C₁₂H₁₂BrN₃O₂
Molecular Weight 310.15 g/mol

| Canonical SMILES | CCOC(=O)C1=CN(N=C1C)C2=NC=C(C=C2)Br |

Synthesis and Mechanistic Insights

The construction of the 1,5-disubstituted pyrazole core is a cornerstone of heterocyclic chemistry. The synthesis of Ethyl 1-(5-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is efficiently achieved via a regioselective condensation reaction. The protocol described below is a robust, multi-step process culminating in the target molecule.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from commercially available starting materials to the final product.

Synthesis_Workflow SM1 2-Hydrazinyl-5-bromopyridine Product Ethyl 1-(5-bromopyridin-2-yl)-5-methyl- 1H-pyrazole-4-carboxylate SM1->Product Condensation Solvent: Ethanol Catalyst: Acetic Acid (cat.) Heat (Reflux) SM2 Ethyl 2-acetyl-3-oxobutanoate SM2->Product Drug_Discovery_Logic Core Ethyl 1-(5-bromopyridin-2-yl)-5-methyl- 1H-pyrazole-4-carboxylate CrossCoupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at Bromine Position Core->CrossCoupling EsterMod Ester Modification (Hydrolysis, Amidation) Core->EsterMod Library Diverse Chemical Library CrossCoupling->Library EsterMod->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Compound Screening->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

An In-depth Technical Guide to the Synthesis of Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to obtain Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate, a key heterocyclic scaffold in medicinal chemistry. We will delve into the strategic selection of precursors, provide detailed, field-proven protocols for their synthesis, and culminate in the final condensation to yield the target molecule. The causality behind experimental choices, mechanistic insights into the core Knorr pyrazole synthesis, and a thorough discussion of process control to ensure regiochemical purity are central to this guide. All protocols are designed as self-validating systems, supported by characterization data and authoritative references.

Introduction and Strategic Overview

This compound is a substituted pyrazole derivative of significant interest in drug discovery. The pyrazole core is a privileged scaffold, appearing in numerous approved drugs, while the substituted pyridine moiety offers a versatile handle for further chemical modification, for instance, through palladium-catalyzed cross-coupling reactions.[1]

The most logical and industrially scalable approach to this molecule is a convergent synthesis strategy centered around the Knorr pyrazole synthesis. This classic reaction involves the condensation of a hydrazine derivative with a β-dicarbonyl compound.[2][3] Our strategy, therefore, dissevers the target molecule into two key synthons:

  • Synthon A: (5-Bromopyridin-2-yl)hydrazine

  • Synthon B: An equivalent of Ethyl 2-formyl-3-oxobutanoate

This guide will first detail the preparation of these two essential precursors and then describe their condensation to form the final product.

Synthesis of Precursor A: (5-Bromopyridin-2-yl)hydrazine

(5-Bromopyridin-2-yl)hydrazine is a critical building block. Its synthesis is most reliably achieved via nucleophilic aromatic substitution of a suitable di-substituted pyridine with hydrazine.

Preferred Synthetic Route: From 2,5-Dibromopyridine

The reaction of 2,5-dibromopyridine with hydrazine hydrate is the most direct method. The rationale for this choice lies in the higher reactivity of the bromine atom at the 2-position of the pyridine ring towards nucleophilic attack, driven by the electron-withdrawing nature of the ring nitrogen.

Experimental Protocol: Synthesis of (5-Bromopyridin-2-yl)hydrazine

  • Materials:

    • 2,5-Dibromopyridine

    • Hydrazine hydrate (64% in water)

    • Ethanol

    • Toluene

  • Procedure:

    • To a solution of 2,5-dibromopyridine (1 equivalent) in a mixture of ethanol and toluene, add hydrazine hydrate (10 equivalents).

    • Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvents under reduced pressure.

    • Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude (5-bromopyridin-2-yl)hydrazine.

    • Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the product as a solid.

Causality and Control: The large excess of hydrazine hydrate is crucial to drive the reaction to completion and to minimize the formation of di-substituted byproducts. The choice of a reflux temperature ensures sufficient activation energy for the nucleophilic substitution.

Characterization of (5-Bromopyridin-2-yl)hydrazine
ParameterExpected Value
Appearance White to off-white solid
Molecular Formula C₅H₆BrN₃
Molecular Weight 188.03 g/mol
¹H NMR (CDCl₃) δ 8.14 (d, 1H), 7.55 (dd, 1H), 6.66 (d, 1H), 5.89 (br s, 2H)

Synthesis of Precursor B: Ethyl 2-(ethoxymethylene)-3-oxobutanoate

This β-dicarbonyl compound is the linchpin for the formation of the pyrazole ring. It is prepared from the readily available and inexpensive ethyl acetoacetate.

Synthetic Route: Formylation of Ethyl Acetoacetate

The most common and efficient method is the reaction of ethyl acetoacetate with triethyl orthoformate in the presence of acetic anhydride. The acetic anhydride reacts with the ethanol byproduct, driving the equilibrium towards the product.

Experimental Protocol: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

  • Materials:

    • Ethyl acetoacetate

    • Triethyl orthoformate

    • Acetic anhydride

  • Procedure:

    • Combine ethyl acetoacetate (1 equivalent) and triethyl orthoformate (1.2 equivalents).

    • Heat the mixture to 120-130 °C.

    • Slowly add acetic anhydride (1.2 equivalents) dropwise over a period of 1-2 hours, maintaining the temperature.

    • After the addition is complete, continue heating the mixture for an additional 2-3 hours.

    • The progress of the reaction can be monitored by Gas Chromatography (GC).

    • Upon completion, the product is isolated by fractional distillation under reduced pressure.

Causality and Control: The dropwise addition of acetic anhydride is critical for controlling the exotherm of the reaction. The fractional distillation is essential for separating the product from unreacted starting materials and byproducts.

Characterization of Ethyl 2-(ethoxymethylene)-3-oxobutanoate
ParameterExpected Value
Appearance Colorless to pale yellow liquid
Molecular Formula C₉H₁₄O₄
Molecular Weight 186.20 g/mol
Boiling Point Approx. 140-145 °C at 10 mmHg

Core Synthesis: Formation of this compound

The final step is the Knorr pyrazole synthesis, a condensation and cyclization reaction between the two prepared precursors.

The Knorr Pyrazole Synthesis: Mechanism and Regioselectivity

The Knorr synthesis is a robust method for creating pyrazole rings. The reaction proceeds through the following key steps:

  • Condensation: The more nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbonyl carbon of the β-dicarbonyl compound, forming a hydrazone intermediate.

  • Cyclization: An intramolecular nucleophilic attack from the second nitrogen of the hydrazine onto the remaining carbonyl group.

  • Dehydration: Elimination of a water molecule to form the stable aromatic pyrazole ring.

Regioselectivity: With an unsymmetrical β-dicarbonyl like our precursor B, two regioisomeric pyrazoles could potentially form. However, the initial condensation overwhelmingly occurs at the more reactive formyl group rather than the ketone. This directs the cyclization to produce the desired 1,5-disubstituted pyrazole as the major product. The reaction conditions, particularly the pH, can be optimized to maximize this selectivity.[4][5][6]

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_precursorA Precursor A Synthesis cluster_precursorB Precursor B Synthesis cluster_final Final Condensation (Knorr Synthesis) A1 2,5-Dibromopyridine A_reflux Reflux in EtOH/Toluene A1->A_reflux A2 Hydrazine Hydrate A2->A_reflux A_product (5-Bromopyridin-2-yl)hydrazine A_reflux->A_product Final_reaction Condensation in EtOH, Reflux A_product->Final_reaction B1 Ethyl Acetoacetate B_reaction Heat (120-130°C) B1->B_reaction B2 Triethyl Orthoformate B2->B_reaction B3 Acetic Anhydride B3->B_reaction B_product Ethyl 2-(ethoxymethylene)- 3-oxobutanoate B_reaction->B_product B_product->Final_reaction Final_product This compound Final_reaction->Final_product

Caption: Overall synthetic workflow for the target molecule.

Experimental Protocol: Final Condensation
  • Materials:

    • (5-Bromopyridin-2-yl)hydrazine

    • Ethyl 2-(ethoxymethylene)-3-oxobutanoate

    • Ethanol

    • Acetic acid (catalytic amount)

  • Procedure:

    • Dissolve (5-bromopyridin-2-yl)hydrazine (1 equivalent) in ethanol in a round-bottom flask.

    • Add a catalytic amount of glacial acetic acid.

    • Add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.1 equivalents) to the solution.

    • Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Reduce the solvent volume in vacuo.

    • The crude product may precipitate upon cooling or after the addition of water.

    • Collect the solid by filtration, wash with cold ethanol or an ethanol/water mixture, and dry under vacuum.

    • If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Causality and Control: The use of a slight excess of the β-dicarbonyl precursor ensures complete consumption of the more valuable hydrazine starting material. The catalytic acetic acid facilitates the condensation and dehydration steps.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

ParameterExpected Value
Appearance White to light yellow solid
Molecular Formula C₁₂H₁₂BrN₃O₂[7][8][9]
Molecular Weight 310.15 g/mol [9][10]
CAS Number 1150164-72-9[7][9][10]
Melting Point Data not consistently available in searched literature.
¹H NMR (CDCl₃, 400 MHz) δ 8.60 (d, 1H), 8.03 (s, 1H), 7.85 (dd, 1H), 7.65 (d, 1H), 4.30 (q, 2H), 2.75 (s, 3H), 1.35 (t, 3H). (Note: Approximate shifts based on similar structures; actual values should be confirmed experimentally).[1]
¹³C NMR (CDCl₃, 100 MHz) Expected peaks around δ 164 (ester C=O), 148, 142, 140, 139, 118, 115 (aromatic/heterocyclic carbons), 60 (OCH₂), 14 (CH₃), 12 (CH₃). (Note: Predicted values).
Mass Spectrometry (ESI+) m/z 310.0 [M+H]⁺, 312.0 [M+H+2]⁺ (characteristic bromine isotope pattern).
Visualizing the Reaction Mechanism

Knorr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Dehydration Hydrazine R-NH-NH₂ Dicarbonyl EtO-CH=C(COOEt)-C(=O)Me Hydrazine->Dicarbonyl Attack at formyl group Intermediate1 Hydrazone Intermediate Dicarbonyl->Intermediate1 Cyclization N attacks ketone Intermediate2 5-membered ring intermediate Cyclization->Intermediate2 Dehydration - H₂O FinalPyrazole Aromatic Pyrazole Ring Dehydration->FinalPyrazole

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activities of Substituted Pyrazole Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives, particularly substituted pyrazole carboxylates, have garnered significant attention for their broad spectrum of biological activities. This guide provides an in-depth exploration of the pharmacological potential of this versatile scaffold, offering insights into their mechanisms of action, structure-activity relationships (SAR), and practical experimental protocols for their synthesis and evaluation. The inherent structural features of pyrazoles, including their ability to engage in hydrogen bonding and hydrophobic interactions, make them privileged structures in drug discovery.[1][2]

I. The Chemical Foundation: Synthesis of Substituted Pyrazole Carboxylates

A fundamental aspect of exploring the biological potential of substituted pyrazole carboxylates lies in their efficient and versatile synthesis. One of the most common and effective methods is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] This method allows for the introduction of a wide variety of substituents on the pyrazole ring, enabling the systematic investigation of structure-activity relationships.

Representative Synthetic Protocol: Knorr Pyrazole Synthesis

This protocol outlines the synthesis of ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, a representative substituted pyrazole carboxylate.

Step 1: Synthesis of the 1,3-Dicarbonyl Compound (Ethyl Benzoylpyruvate)

  • To a solution of sodium ethoxide (prepared by dissolving sodium in absolute ethanol) in a round-bottom flask, add diethyl oxalate.

  • Cool the mixture in an ice bath and add acetophenone dropwise with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Acidify the mixture with dilute sulfuric acid, which will cause the precipitation of ethyl benzoylpyruvate.

  • Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the purified product.

Step 2: Cyclocondensation to Form the Pyrazole Ring

  • Dissolve the synthesized ethyl benzoylpyruvate in glacial acetic acid in a round-bottom flask.

  • Add phenylhydrazine to the solution and reflux the mixture for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate.

II. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Substituted pyrazole carboxylates have demonstrated significant potential in this arena, exhibiting both antibacterial and antifungal properties.[4][5]

Mechanism of Action

The antimicrobial mechanism of pyrazole derivatives is often attributed to their ability to inhibit essential microbial enzymes or disrupt cell membrane integrity. For instance, some pyrazole compounds have been shown to interfere with microbial DNA gyrase, an enzyme crucial for DNA replication. Others may disrupt the fungal cell wall synthesis, leading to cell lysis. The specific mechanism can vary depending on the substitution pattern on the pyrazole core.

Structure-Activity Relationship (SAR) Insights
  • Lipophilicity: Increased lipophilicity, often achieved by introducing halogen or alkyl substituents on the phenyl rings, generally enhances antimicrobial activity by facilitating passage through the microbial cell membrane.[6]

  • Electron-withdrawing vs. Electron-donating Groups: The electronic nature of the substituents plays a crucial role. Electron-withdrawing groups, such as nitro or cyano groups, can enhance activity against certain strains, while electron-donating groups like methoxy or methyl groups may be more effective against others.[7]

  • Position of Substituents: The position of the substituents on the pyrazole and any attached aromatic rings significantly influences the biological activity.[8]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol details a standard method for evaluating the in vitro antimicrobial activity of synthesized pyrazole carboxylates.

  • Preparation of Bacterial/Fungal Inoculum: Grow the microbial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth. This can be determined visually or by using a spectrophotometric plate reader.

III. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Cancer remains a leading cause of mortality worldwide, and the search for more effective and less toxic chemotherapeutic agents is a continuous endeavor. Substituted pyrazole carboxylates have emerged as a promising class of anticancer agents, exhibiting activity against various cancer cell lines.[9][10][11]

Mechanism of Action

The anticancer activity of pyrazole derivatives is often linked to their ability to inhibit key signaling pathways involved in cancer cell proliferation, survival, and metastasis. Some of the targeted pathways include:

  • Kinase Inhibition: Many pyrazole derivatives act as inhibitors of protein kinases, such as epidermal growth factor receptor (EGFR) and c-Met kinase, which are often overexpressed or mutated in cancer cells.[9][12]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

  • Cell Cycle Arrest: Some pyrazole carboxylates can arrest the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.

Structure-Activity Relationship (SAR) Insights
  • Substitution on the N-1 Position: The nature of the substituent at the N-1 position of the pyrazole ring is critical for anticancer activity. Bulky aromatic or heteroaromatic groups can enhance potency.

  • Carboxylate Moiety: The carboxylate group can be modified to amides or hydrazides, which can lead to improved anticancer activity and selectivity.[11]

  • Substituents on Phenyl Rings: The presence and position of substituents on any phenyl rings attached to the pyrazole core can significantly impact activity. Halogen atoms and electron-withdrawing groups have often been associated with increased potency.

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole carboxylates for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. Substituted pyrazole carboxylates have shown promising anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[2][3][13]

Mechanism of Action

The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2). By inhibiting COX enzymes, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever. Some derivatives may also exert their effects by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.

Structure-Activity Relationship (SAR) Insights
  • COX-2 Selectivity: The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize gastrointestinal side effects associated with COX-1 inhibition. Specific substitution patterns on the pyrazole ring can confer COX-2 selectivity.

  • Carboxylic Acid/Ester Group: The presence of a carboxylic acid or ester group is often important for anti-inflammatory activity, as it can interact with the active site of COX enzymes.

  • Aromatic Substituents: The nature and position of substituents on the aromatic rings can influence both the potency and selectivity of the anti-inflammatory activity.[2]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay in Rats

This in vivo assay is a widely used model to screen for the acute anti-inflammatory activity of new compounds.[13]

  • Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound or a reference drug (e.g., indomethacin) orally or intraperitoneally to the rats.

  • Induction of Inflammation: After a specific time (e.g., 30 or 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: Measure the paw volume of each rat at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group (which received only the vehicle).

V. Anticonvulsant Activity: Quelling Neuronal Hyperexcitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Several pyrazole derivatives have been investigated for their anticonvulsant properties, showing potential for the development of new antiepileptic drugs.[8][14][15]

Mechanism of Action

The exact anticonvulsant mechanisms of pyrazole carboxylates are not fully elucidated but are thought to involve the modulation of various neurotransmitter systems and ion channels. Potential mechanisms include:

  • GABAergic System Enhancement: Some compounds may enhance the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.

  • Ion Channel Blockade: They may block voltage-gated sodium or calcium channels, thereby reducing neuronal excitability.

  • NMDA Receptor Antagonism: Some derivatives might act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, which is involved in excitatory neurotransmission.

Structure-Activity Relationship (SAR) Insights
  • Substituents on Phenyl Rings: The presence of electron-withdrawing groups, such as halogens, on the phenyl rings attached to the pyrazoline ring has been shown to be crucial for anticonvulsant activity.[8]

  • Carboxamide Moiety: The conversion of the carboxylate to a carboxamide has been a successful strategy in designing potent anticonvulsant agents.[8]

  • Lipophilicity: A balance in lipophilicity is important for brain penetration and anticonvulsant efficacy.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

The MES test is a standard preclinical model used to identify compounds that are effective against generalized tonic-clonic seizures.[8]

  • Animal Preparation: Use male Swiss albino mice for the experiment.

  • Compound Administration: Administer the test compound or a reference drug (e.g., phenytoin) intraperitoneally.

  • Induction of Seizures: After a predetermined time, deliver an electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: The ability of the compound to prevent the tonic hind limb extension is considered a measure of its anticonvulsant activity.

VI. Data Visualization and Workflow

To facilitate a clearer understanding of the concepts discussed, the following diagrams illustrate key workflows and relationships.

G cluster_synthesis Synthetic Workflow cluster_screening Biological Screening Workflow A 1,3-Dicarbonyl Compound C Cyclocondensation (e.g., Knorr Synthesis) A->C B Hydrazine Derivative B->C D Substituted Pyrazole Carboxylate C->D E Synthesized Compound Library F Primary Screening (e.g., MIC, MTT) E->F G Hit Identification F->G H Secondary Screening (e.g., In vivo models) G->H I Lead Optimization H->I

Caption: General workflow for the synthesis and biological screening of substituted pyrazole carboxylates.

G cluster_inflammation Inflammatory Signaling Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazole_Carboxylate Substituted Pyrazole Carboxylate Pyrazole_Carboxylate->COX_Enzymes Inhibition

Caption: Simplified signaling pathway showing the inhibition of COX enzymes by substituted pyrazole carboxylates.

VII. Tabular Summary of Biological Activities

Compound ClassSubstituentsBiological ActivityKey FindingsReference
Pyrazolylthiazole carboxylatesVaried halogen and methoxy groupsAnti-inflammatory, AntimicrobialSome compounds showed potent anti-inflammatory activity comparable to indomethacin. Good antimicrobial profile also observed.[13]
Pyrazole-3-carboxylic and 3,4-dicarboxylic acidsVaried aromatic substituentsAntibacterial, AntifungalMost compounds showed inhibitory effects on Candida albicans. SAR studies highlighted the importance of electronegative atoms.[5]
Pyrazole-5-carboxamidesVaried aryl aminesAnticancerShowed promising cytotoxicity against several cancer cell lines.[9]
3,5-Diphenyl-2-pyrazoline-1-carboxamidesVaried substituents on phenyl ringsAnticonvulsantElectron-withdrawing groups on the 5-phenyl ring enhanced activity.[8]

VIII. Conclusion and Future Directions

Substituted pyrazole carboxylates represent a highly versatile and promising scaffold in drug discovery. Their diverse biological activities, coupled with their synthetic tractability, make them attractive candidates for the development of new therapeutic agents. Future research in this area should focus on the design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of hybrid molecules, where the pyrazole carboxylate core is combined with other pharmacologically active moieties, could also lead to the discovery of multifunctional drugs with enhanced therapeutic efficacy. A deeper understanding of their mechanisms of action through advanced molecular modeling and biological studies will be crucial for the rational design of the next generation of pyrazole-based drugs.

IX. References

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazol. (2026, January 13). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. (2015, March 15). PubMed. Retrieved January 23, 2026, from [Link]

  • Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. (2014, May 6). PubMed. Retrieved January 23, 2026, from [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015, March 4). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20). SpringerLink. Retrieved January 23, 2026, from [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Current status of pyrazole and its biological activities. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. (2023, July 31). Asian Journal of Chemistry. Retrieved January 23, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. (2021, March 26). PubMed. Retrieved January 23, 2026, from [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022, May 13). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis And Anticonvulsant Activity Of Some Substituted 3,5-Diphenyl-2- Pyrazoline-1-Carboxamide Derivatives. (2010, July 31). Semantic Scholar. Retrieved January 23, 2026, from [Link]

  • Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. (2023, April 8). Journal of Applied Pharmaceutical Science. Retrieved January 23, 2026, from [Link]

  • Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. (2024, September 7). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 23, 2026, from [Link]

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023, August 17). ACS Publications. Retrieved January 23, 2026, from [Link]

Sources

literature review of bromopyridinyl pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Activity, and Application of Bromopyridinyl Pyrazole Derivatives

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the Bromopyridinyl Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal and agricultural chemistry.[1][2] Its derivatives are foundational to numerous blockbuster drugs and agrochemicals, owing to their versatile synthetic accessibility and broad spectrum of biological activities.[3][4][5] These activities range from anti-inflammatory and anticancer to antimicrobial and insecticidal.[6][7][8][9]

This guide focuses on a specific, highly potent subclass: bromopyridinyl pyrazole derivatives . The strategic incorporation of a pyridine ring and a bromine atom onto the pyrazole core introduces critical physicochemical properties that modulate biological activity, target specificity, and metabolic stability. The pyridine moiety often enhances binding to biological targets through hydrogen bonding and π-π stacking interactions, while the bromine atom can increase potency through halogen bonding and by influencing the molecule's overall electronic profile and lipophilicity.

These derivatives have gained significant prominence, particularly as potent insecticides.[10][11] Commercially successful products like Chlorantraniliprole and Fipronil, which contain related pyrazole structures, underscore the immense potential of this chemical class.[10][12] This guide provides an in-depth exploration of the synthesis, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols relevant to bromopyridinyl pyrazole derivatives, tailored for researchers and professionals in drug and pesticide development.

Part 1: Core Synthetic Strategies and Methodologies

The synthesis of bromopyridinyl pyrazole derivatives relies on established heterocyclic chemistry principles, primarily the construction of the pyrazole ring via condensation reactions, followed by functionalization. The causality behind the choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Primary Synthesis: Pyrazole Ring Formation

The most common and efficient method for constructing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a substituted hydrazine.[7] For N-pyridylpyrazoles, the key building block is a pyridylhydrazine.

A generalized workflow involves reacting a pyridylhydrazine with a suitably substituted β-ketoester. The subsequent bromination of the pyrazole ring, typically at a specific position for desired activity, completes the core synthesis.

G cluster_0 Synthesis of Pyridylhydrazine cluster_1 Pyrazole Ring Construction cluster_2 Final Functionalization start_pyridyl Bromopyridine Precursor pyridylhydrazine Pyridylhydrazine start_pyridyl->pyridylhydrazine Hydrazine Hydrate pyrazole_core N-Pyridylpyrazole pyridylhydrazine->pyrazole_core Cyclocondensation dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->pyrazole_core bromination Bromination pyrazole_core->bromination e.g., NBS, PBr5 final_product Bromopyridinyl Pyrazole Derivative bromination->final_product

Caption: Generalized synthetic workflow for bromopyridinyl pyrazole derivatives.

Detailed Experimental Protocol: Synthesis of a 3-Bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylic acid derivative

This protocol is a representative example adapted from methodologies reported in patent literature for synthesizing key insecticidal intermediates.[13] The choice of a brominating agent like phosphorus pentabromide or N-bromosuccinimide is critical for achieving high yield and regioselectivity.

Objective: To synthesize a key bromopyridinyl pyrazole intermediate.

Materials:

  • 2,3-Dichloropyridine

  • Hydrazine hydrate

  • Diethyl acetylenedicarboxylate (or a suitable β-ketoester)

  • Phosphorus pentabromide (PBr₅) or N-Bromosuccinimide (NBS)

  • Ethanol, Dioxane, Acetic Acid

  • Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware and reflux apparatus

Methodology:

  • Step 1: Synthesis of 3-chloro-2-hydrazinopyridine.

    • A mixture of 2,3-dichloropyridine (1.0 eq) and hydrazine hydrate (3.0 eq) in ethanol is heated at reflux for 12-18 hours.

    • Causality: The excess hydrazine drives the nucleophilic aromatic substitution reaction to completion, replacing the chlorine at the 2-position, which is more activated towards nucleophilic attack.

    • The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield the crude pyridylhydrazine, which can be used directly or purified by column chromatography.

  • Step 2: Cyclocondensation to form the Pyrazole Ring.

    • To a solution of 3-chloro-2-hydrazinopyridine (1.0 eq) in glacial acetic acid, a suitable 1,3-dicarbonyl compound, such as a β-ketoester (1.1 eq), is added dropwise at room temperature.

    • The mixture is then heated to 80-100°C for 4-6 hours.

    • Causality: The acidic medium catalyzes the condensation and subsequent intramolecular cyclization to form the stable aromatic pyrazole ring. The choice of dicarbonyl determines the initial substituents at positions 3 and 5.

    • After cooling, the reaction mixture is poured into ice water and neutralized with a saturated sodium bicarbonate solution. The precipitated solid is filtered, washed with water, and dried to obtain the N-pyridylpyrazole intermediate.

  • Step 3: Bromination of the Pyrazole Ring.

    • The N-pyridylpyrazole intermediate (1.0 eq) is dissolved in a suitable solvent like dioxane.

    • A brominating agent such as phosphorus pentabromide (PBr₅) (1.2 eq) is added portion-wise at 0°C. The mixture is then stirred at room temperature or gently heated to ensure complete reaction.[13]

    • Causality: PBr₅ is a powerful brominating agent for hydroxyl groups on heterocyclic rings (if the tautomeric form exists) or for direct electrophilic bromination. The reaction conditions are chosen to control regioselectivity, typically targeting the 3-position.

    • The reaction is quenched by carefully pouring it onto crushed ice. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by recrystallization or column chromatography yields the final 3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole derivative.

Part 2: Biological Activity and Mechanisms of Action

Bromopyridinyl pyrazole derivatives exhibit a remarkable range of biological activities, with their application as insecticides being the most extensively studied and commercially successful field.[11][12]

Premier Application: Insecticidal Activity

This class of compounds provides potent and often rapid control of a wide spectrum of agricultural pests, particularly Lepidoptera (moths and butterflies) and some Coleoptera (beetles).[12][14] Their efficacy stems from their ability to disrupt fundamental neurological or physiological processes in insects.

Mechanism 1: Ryanodine Receptor (RyR) Modulation

Many modern N-pyridylpyrazole insecticides, such as chlorantraniliprole, function as potent activators of insect ryanodine receptors.[12] These receptors are ligand-gated calcium channels located in the sarcoplasmic and endoplasmic reticulum, crucial for muscle contraction.[12]

  • The Process: The insecticide binds to the insect RyR, locking it in an open state. This leads to an uncontrolled and sustained release of Ca²⁺ from internal stores into the cytoplasm.

  • The Consequence: The depletion of intracellular calcium stores and elevated cytosolic calcium levels result in impaired muscle regulation, leading to paralysis, cessation of feeding, and ultimately, death of the insect.

  • Trustworthiness & Selectivity: A key advantage is the high selectivity of these compounds for insect RyRs over their mammalian counterparts, which provides a favorable safety profile for non-target organisms. This selectivity is a cornerstone of their successful development.

G Compound Bromopyridinyl Pyrazole (e.g., Anthranilic Diamide type) RyR Insect Ryanodine Receptor (RyR) (Calcium Channel) Compound->RyR Binds and Activates SR Sarcoplasmic Reticulum (SR) (High Ca²⁺ Store) RyR->SR Located on Ca_Release Uncontrolled Ca²⁺ Release RyR->Ca_Release Locks channel open Paralysis Muscle Paralysis & Cessation of Feeding Ca_Release->Paralysis Leads to Death Insect Death Paralysis->Death

Caption: Mechanism of action via Ryanodine Receptor (RyR) modulation.

Mechanism 2: GABA Receptor Antagonism

Another major class of pyrazole insecticides, exemplified by fipronil, acts as a potent antagonist of the insect γ-aminobutyric acid (GABA) receptor.[10] GABA is the primary inhibitory neurotransmitter in the insect central nervous system.

  • The Process: These insecticides bind to the chloride channel within the GABA receptor complex.[10] This binding blocks the influx of chloride ions that would normally occur when GABA binds.

  • The Consequence: The blockage of the chloride channel prevents the hyperpolarization (inhibition) of the neuron. This results in a state of hyperexcitation of the central nervous system, leading to convulsions and death.[15]

  • Authoritative Grounding: The selectivity for insect GABA receptors over mammalian ones is again a critical feature, although this selectivity can be less pronounced than with RyR modulators, necessitating careful toxicological evaluation.

G GABA GABA Neurotransmitter GABA_R GABA Receptor (Chloride Channel) GABA->GABA_R Binds (Inhibitory Signal) Block Chloride Channel Blocked GABA_R->Block Results in Compound Bromopyridinyl Pyrazole (e.g., Fipronil type) Compound->GABA_R Binds and Blocks (Antagonist) Hyperexcitation CNS Hyperexcitation & Convulsions Block->Hyperexcitation Prevents Inhibition, causing Death Insect Death Hyperexcitation->Death

Caption: Mechanism of action via GABA Receptor antagonism.

Emerging Therapeutic Applications

While less developed than their agricultural use, pyrazole derivatives are widely investigated for pharmaceutical applications.[16][17] The bromopyridinyl pyrazole scaffold is being explored for:

  • Anti-inflammatory Activity: By targeting enzymes like cyclooxygenase-2 (COX-2).[6]

  • Anticancer Activity: Through inhibition of various protein kinases.[4]

  • Cannabinoid Receptor Antagonism: For potential therapeutic uses.[18]

Modification of the core structure is key to shifting the activity from insecticidal to therapeutic, often involving the introduction of moieties that improve interaction with human protein targets and enhance drug-like properties.

Part 3: Structure-Activity Relationship (SAR) Insights

The optimization of bromopyridinyl pyrazoles is a classic example of medicinal chemistry design, where subtle structural changes lead to dramatic shifts in potency and selectivity. The SAR can be systematically analyzed by considering substitutions on each part of the molecule.

Key SAR Observations:
  • N1-Pyridyl Ring Substituents:

    • The substitution pattern on the N-pyridyl ring is critical for potent insecticidal activity, particularly for RyR modulators. A 3-chloro-2-pyridyl group is a common feature in highly active compounds.[13]

    • The presence of a halogen at the 3-position of the pyridine ring often enhances binding affinity.

  • C3-Position of the Pyrazole Ring:

    • A bromine atom at the C3-position is frequently associated with high insecticidal potency.

    • In other applications, such as metalloprotease inhibitors, this position can be varied with aryl or other cyclic moieties to explore different binding pockets.[19]

  • C4-Position of the Pyrazole Ring:

    • This position is often substituted with small alkyl groups (e.g., methyl) or cyano groups. These groups can influence the molecule's conformation and electronic properties.

  • C5-Position of the Pyrazole Ring:

    • For RyR modulators, this position is typically attached to a substituted phenyl ring via an amide linker (e.g., anthranilic diamides). The substituents on this phenyl ring (e.g., chloro, cyano) are crucial for optimizing activity against specific insect species.

    • For GABA receptor antagonists, this position often bears a halogenated group like trifluoromethyl.[10]

A preliminary SAR analysis for a series of N-pyridylpyrazole thiazole amides showed that amides with electron-withdrawing groups on an associated benzene ring exhibited better insecticidal activity than those with electron-donating groups.[14]

Data Summary: Insecticidal Activity of Representative Pyrazole Derivatives

The following table summarizes the reported insecticidal activity (LC₅₀) for selected pyrazole derivatives against various pests, illustrating the high potency achievable with this scaffold.

Compound IDTarget PestLC₅₀ (mg/L)Reference
7g (Thiazole amide) Plutella xylostella5.32[12][14]
7g (Thiazole amide) Spodoptera exigua6.75[12][14]
7g (Thiazole amide) Spodoptera frugiperda7.64[12][14]
3f (Schiff base) Termites0.001 (µg/mL)[10]
3d (Schiff base) Termites0.006 (µg/mL)[10]
Fipronil (Reference) Termites0.038 (µg/mL)[10]

Note: LC₅₀ (Lethal Concentration, 50%) is the concentration of a chemical that kills 50% of the test organisms during a specified time period. Lower values indicate higher potency.

Conclusion and Future Outlook

Bromopyridinyl pyrazole derivatives represent a highly versatile and potent class of bioactive molecules. Their success in the agrochemical industry, driven by potent insecticidal activity and novel mechanisms of action, is well-established. The synthetic accessibility of the scaffold allows for extensive chemical modification, enabling the fine-tuning of biological activity and the exploration of new applications.

Future research will likely focus on:

  • Developing Novel Analogs: To overcome emerging insect resistance and to broaden the spectrum of activity.

  • Exploring New Therapeutic Areas: Systematically modifying the scaffold to design selective inhibitors for human protein targets in oncology, inflammation, and neurodegenerative diseases.

  • Improving Ecotoxicological Profiles: Designing next-generation derivatives with enhanced biodegradability and even greater selectivity to further minimize environmental impact.

The foundational knowledge of the synthesis, mechanism, and SAR of this scaffold provides a robust platform for continued innovation in both crop protection and human health.

References

A complete list of sources cited within this document is provided below for verification and further reading.

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An In-depth Technical Guide to the Solubility Profile of Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among these, aqueous solubility stands out as a critical determinant of a drug candidate's bioavailability and overall therapeutic potential.[1] Poor solubility can impede absorption following oral administration and confound the results of in vitro bioassays.[1] This guide provides a comprehensive technical overview of the methodologies and considerations for determining the solubility profile of Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

The core of this guide is built upon the principles of scientific integrity, emphasizing the causality behind experimental choices and providing self-validating protocols. We will explore both kinetic and thermodynamic solubility, the influence of pH, and the selection of appropriate solvent systems, all within the context of established regulatory guidelines.

Physicochemical Characteristics and Theoretical Considerations

This compound is a molecule featuring a pyrazole-carboxylate core substituted with a bromopyridinyl and a methyl group. The presence of the basic pyridine nitrogen and the ester functionality suggests that its solubility will be pH-dependent.[2][3] The bromine atom and the overall aromaticity contribute to its lipophilicity, which may inherently limit aqueous solubility.

Predictive models, such as those based on Quantitative Structure-Property Relationships (QSPR) or the General Solubility Equation (GSE), can offer initial estimates of solubility based on molecular structure.[4][5] These computational tools are valuable in early discovery for triaging compounds but must be followed by empirical determination.[4]

Experimental Determination of Solubility: A Two-Tiered Approach

The experimental assessment of solubility is typically divided into two key types of assays: kinetic and thermodynamic.[1][6] Each provides a different, yet complementary, piece of the solubility puzzle.

Kinetic Solubility: A High-Throughput Assessment for Early Discovery

Kinetic solubility measures the concentration of a compound in solution after a short incubation time, starting from a concentrated stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO).[1][7] This method is not a measure of true equilibrium solubility but rather reflects the compound's tendency to precipitate out of a supersaturated solution.[1][8] It is highly valuable in the early stages of drug discovery for rapid screening of large numbers of compounds.[9]

Caption: High-throughput kinetic solubility workflow.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[7]

  • Serial Dilution: Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations.

  • Addition to Buffer: Add a small volume of each DMSO solution to a pre-aliquoted aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.4) in a 96-well plate. The final DMSO concentration should be kept low, typically below 2%, to minimize its effect on solubility.[6]

  • Incubation: Seal the plate and incubate for a defined period, typically 2 to 24 hours, at a controlled temperature (room temperature or 37°C) with shaking.[6]

  • Precipitate Removal: Separate any precipitated compound by filtration or centrifugation.[8]

  • Quantification: Analyze the clear supernatant using a suitable analytical method such as LC-MS/MS or HPLC-UV to determine the concentration of the dissolved compound.[6]

  • Data Analysis: The highest concentration at which the compound remains in solution is reported as the kinetic solubility.

Thermodynamic Solubility: The Gold Standard for Lead Optimization

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid phase.[1][10] This is considered the "true" solubility of a compound under specific conditions and is a critical parameter for lead optimization and formulation development.[1][10]

Caption: Thermodynamic (equilibrium) solubility workflow.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8).[11][12]

  • Equilibration: Seal the vials and agitate them at a constant temperature (typically 37 ± 1°C) for an extended period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[12][13] The time to reach equilibrium should be determined by sampling at various time points until the concentration in solution plateaus.[14]

  • Phase Separation: Separate the solid and liquid phases by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[12][14]

  • pH Measurement: Measure the pH of the final saturated solution to ensure it has not shifted significantly during the experiment.[14]

  • Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV method.[10][12]

  • Solid Phase Analysis (Optional but Recommended): Analyze the remaining solid material using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to check for any changes in the crystalline form (polymorphism) during the experiment.[12]

The Critical Role of pH

The solubility of ionizable compounds is highly dependent on the pH of the medium.[15] For this compound, the pyridine moiety is basic and will be protonated at low pH, increasing its aqueous solubility.[2][3] Conversely, at higher pH, the compound will be in its neutral, less soluble form. Determining the pH-solubility profile is crucial for predicting its behavior in the gastrointestinal tract.[6] According to ICH M9 guidelines, solubility should be determined over a pH range of 1.2 to 6.8.[11][16]

Data Presentation and Interpretation

All quantitative solubility data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueMethod
Molecular Weight~326.16 g/mol Calculated
cLogP~3.5QSPR Prediction
pKa (Pyridine)~3-4Estimated

Table 2: Experimental Solubility Profile of this compound

Assay TypeSolvent/Buffer (pH)Incubation Time (h)Temperature (°C)Solubility (µg/mL)
KineticPBS (7.4)225[Experimental Data]
Thermodynamic0.1 N HCl (1.2)4837[Experimental Data]
ThermodynamicAcetate Buffer (4.5)4837[Experimental Data]
ThermodynamicPhosphate Buffer (6.8)4837[Experimental Data]
ThermodynamicWater4837[Experimental Data]

Conclusion

A comprehensive understanding of the solubility profile of this compound is essential for its progression as a potential drug candidate. The methodologies outlined in this guide, from high-throughput kinetic screening to the gold-standard thermodynamic shake-flask method, provide a robust framework for this characterization. By systematically evaluating solubility across a physiologically relevant pH range and understanding the underlying physicochemical principles, researchers can make informed decisions to guide lead optimization, formulation development, and ultimately, enhance the probability of clinical success.

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A Senior Application Scientist's Guide to the Theoretical Analysis of Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, computational chemistry provides an indispensable toolkit for accelerating the identification and optimization of novel therapeutic agents.[1][2][3][4] This guide presents a comprehensive framework for the theoretical evaluation of Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry. Pyrazole and pyridine derivatives are known to exhibit a wide spectrum of biological activities, including anticancer and antioxidant properties.[5][6] By leveraging Density Functional Theory (DFT), we can elucidate the molecule's structural, electronic, and spectroscopic properties before committing to costly and time-consuming synthesis and experimental validation. This whitepaper details a self-validating, step-by-step computational workflow, explaining the causal reasoning behind methodological choices and providing protocols for geometry optimization, vibrational analysis, and the exploration of the molecular frontier orbitals. The objective is to equip researchers with a robust theoretical protocol to predict molecular reactivity, stability, and potential sites for intermolecular interactions, thereby streamlining the drug design process.

Introduction: The Rationale for Computational Scrutiny

This compound belongs to a class of nitrogen-containing heterocyclic compounds that are of profound interest in pharmaceutical development.[5][6][7] The pyrazole moiety is a well-established pharmacophore, while the substituted pyridine ring can significantly modulate the molecule's physicochemical properties and its interactions with biological targets. The presence of a bromine atom further introduces possibilities for halogen bonding and metabolic pathway manipulation.

Before embarking on laboratory synthesis, a theoretical investigation offers a cost-effective strategy to build a foundational understanding of the molecule.[1][3] Computational methods allow us to predict:

  • Molecular Geometry: The stable three-dimensional conformation.

  • Electronic Structure: The distribution of electrons, which governs reactivity.

  • Spectroscopic Signatures: Predicted IR, Raman, and NMR spectra to aid in the characterization of the synthesized compound.[8]

  • Reactivity Indices: Identification of sites susceptible to electrophilic or nucleophilic attack.[9][10]

This guide focuses on a workflow centered around Density Functional Theory (DFT), a quantum mechanical method that offers a favorable balance between computational cost and accuracy for organic molecules of this size.[11]

The Computational Workflow: A Self-Validating Protocol

The integrity of any theoretical study rests on a logical and verifiable workflow. The protocol described herein is designed to be self-validating, where the output of one step confirms the success of the previous one.

G cluster_input Step 1: Input cluster_calc Step 2: Core Calculations cluster_analysis Step 3: Data Analysis & Interpretation a Construct Initial 3D Structure (e.g., using Avogadro, GaussView) b Geometry Optimization (e.g., DFT: B3LYP/6-311G(d,p)) a->b Initial coordinates c Vibrational Frequency Analysis b->c Optimized geometry d Single-Point Energy Calculation (For electronic properties) b->d Optimized geometry e Confirm True Minimum (No imaginary frequencies) c->e Frequency data f Analyze Frontier Orbitals (HOMO-LUMO Gap) d->f Orbital energies g Map Electrostatic Potential (MEP) d->g Electron density h Perform NBO Analysis d->h Wavefunction FMO LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor HOMO HOMO (Highest Occupied MO) Electron Donor E_LUMO Energy LUMO->E_LUMO E_HOMO HOMO->E_HOMO E_HOMO->E_LUMO ΔE = Energy Gap (Reactivity Index)

Caption: Relationship between HOMO, LUMO, and the energy gap as an indicator of molecular reactivity.

Molecular Electrostatic Potential (MEP) Mapping

The MEP is a powerful tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules, making it invaluable in drug design for understanding potential drug-receptor interactions. [12][13][14][15][16]

  • Protocol:

    • Generate the MEP surface by mapping the electrostatic potential onto the molecule's electron density surface.

    • Use a standard color-coding scheme: red for electron-rich (negative potential) regions, blue for electron-poor (positive potential) regions, and green for neutral regions.

  • Interpretation:

    • Red Regions: Indicate sites for electrophilic attack and are likely to act as hydrogen bond acceptors (e.g., around the carbonyl oxygen and nitrogen atoms).

    • Blue Regions: Indicate sites for nucleophilic attack and are likely to act as hydrogen bond donors (e.g., around hydrogen atoms attached to electronegative atoms).

    • The MEP map provides a holistic view of the molecule's polarity and is a key predictor of non-covalent binding interactions. [15]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and electron delocalization by transforming the complex molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals. [17][18][19][20][21]

  • Protocol:

    • Perform an NBO analysis on the optimized wavefunction.

    • Examine the output for charge distribution (natural population analysis) and donor-acceptor interactions between filled (bond or lone pair) and empty (anti-bonding) orbitals.

  • Interpretation:

    • Natural Atomic Charges: Provides a more robust estimation of atomic charges than other methods like Mulliken population analysis.

    • Stabilization Energies (E(2)): The NBO output quantifies the energy of delocalization interactions. A large E(2) value for an interaction between a filled orbital (donor) and an empty orbital (acceptor) indicates significant electronic delocalization, which contributes to the molecule's overall stability. This is particularly useful for analyzing hyperconjugation and resonance effects.

Data Presentation and Interpretation

To facilitate analysis, all quantitative data should be summarized in clear, well-structured tables.

Table 1: Key Geometric Parameters (Calculated at B3LYP/6-311G(d,p))

Parameter Bond/Angle Definition Calculated Value
Bond Length C=O e.g., 1.22 Å
Bond Length C-Br e.g., 1.89 Å
Bond Angle C-N-C (Pyridine) e.g., 117.5°
Dihedral Angle Pyridine-Pyrazole e.g., 35.2°

(Note: Values are illustrative and must be generated from actual calculations.)

Table 2: Calculated Electronic Properties

Property Value (Hartree) Value (eV)
E(HOMO) e.g., -0.251 e.g., -6.83
E(LUMO) e.g., -0.082 e.g., -2.23
HOMO-LUMO Gap (ΔE) 0.169 4.60

(Note: Values are illustrative and must be generated from actual calculations.)

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous protocol for the theoretical investigation of this compound. By following this workflow, researchers can generate reliable predictions of the molecule's geometric, electronic, and reactive properties. The insights gained from these calculations—the stable conformation, the nature of the frontier orbitals, the electrostatic potential landscape, and intramolecular electronic interactions—provide a powerful foundation for rational drug design.

The theoretical data presented here serves as a predictive hypothesis. The next logical step is the synthesis of the compound and experimental validation of these findings through X-ray crystallography, NMR, and FT-IR spectroscopy. Furthermore, the calculated properties can be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) studies to build models that predict the biological activity of related analogues, further accelerating the discovery of potent new drug candidates.

References

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Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Pyrazoles

Substituted pyrazoles are a cornerstone of modern medicinal chemistry and agrochemical research. Their versatile chemical scaffold allows for a diverse range of biological activities, making them privileged structures in the development of novel therapeutic agents and crop protection solutions. The target molecule, Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate, is a key intermediate in the synthesis of various bioactive compounds. The presence of the bromopyridinyl moiety offers a handle for further functionalization through cross-coupling reactions, while the pyrazole core provides a stable and predictable platform for molecular interactions. This document provides a comprehensive, field-proven guide to the multi-step synthesis of this valuable compound, emphasizing not just the "how" but also the critical "why" behind each procedural choice.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a convergent approach, culminating in a Knorr-type pyrazole synthesis. This strategy involves the preparation of two key intermediates: (5-bromopyridin-2-yl)hydrazine and ethyl 2-(ethoxymethylene)-3-oxobutanoate . The final step involves the condensation and cyclization of these two precursors. The overall workflow is depicted below.

G cluster_0 Synthesis of (5-bromopyridin-2-yl)hydrazine cluster_1 Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate cluster_2 Final Product Synthesis A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromination C 2,5-Dibromopyridine B->C Sandmeyer Reaction D (5-bromopyridin-2-yl)hydrazine C->D Hydrazinolysis G This compound D->G E Ethyl acetoacetate F Ethyl 2-(ethoxymethylene)-3-oxobutanoate E->F Reaction with Triethyl orthoformate F->G

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of (5-bromopyridin-2-yl)hydrazine

This precursor is synthesized in a three-step process starting from 2-aminopyridine.

Step 1.1: Synthesis of 2-Amino-5-bromopyridine

Principle: This step involves the electrophilic bromination of 2-aminopyridine. The amino group is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. In this case, the 5-position (para to the amino group) is preferentially brominated.

Protocol:

  • To a solution of 2-aminopyridine (10.0 g, 106.3 mmol) in acetic acid (100 mL), add bromine (5.7 mL, 111.6 mmol) dropwise at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture into ice-water (500 mL) and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-amino-5-bromopyridine as a solid.

Step 1.2: Synthesis of 2,5-Dibromopyridine

Principle: This transformation is achieved via a Sandmeyer reaction. The amino group of 2-amino-5-bromopyridine is first diazotized with sodium nitrite in the presence of a strong acid (hydrobromic acid). The resulting diazonium salt is then displaced by a bromide ion, catalyzed by copper(I) bromide.[1]

Protocol:

  • Suspend 2-amino-5-bromopyridine (10.0 g, 57.8 mmol) in 48% hydrobromic acid (50 mL) and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (4.4 g, 63.8 mmol) in water (10 mL) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C.

  • In a separate flask, dissolve copper(I) bromide (1.0 g, 7.0 mmol) in 48% hydrobromic acid (10 mL).

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 1 hour.

  • Cool the mixture and neutralize with a 40% sodium hydroxide solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 2,5-dibromopyridine.

Step 1.3: Synthesis of (5-bromopyridin-2-yl)hydrazine

Principle: This is a nucleophilic aromatic substitution reaction. The bromine atom at the 2-position of 2,5-dibromopyridine is more susceptible to nucleophilic attack by hydrazine due to the electron-withdrawing nature of the ring nitrogen. A large excess of hydrazine hydrate is often used to minimize the formation of dimeric byproducts.[2]

Protocol:

  • In a round-bottom flask, add 2,5-dibromopyridine (5.0 g, 21.1 mmol) to hydrazine hydrate (80%, 25 mL).

  • Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (5-bromopyridin-2-yl)hydrazine, which can be used in the next step without further purification.

Part 2: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

Principle: This key intermediate is a 1,3-dicarbonyl equivalent. It is prepared by the reaction of ethyl acetoacetate with triethyl orthoformate in the presence of acetic anhydride. The acetic anhydride acts as a dehydrating agent, driving the reaction to completion.

Protocol:

  • In a three-necked flask equipped with a reflux condenser and a thermometer, combine ethyl acetoacetate (20.0 g, 153.7 mmol), triethyl orthoformate (34.2 g, 230.5 mmol), and acetic anhydride (31.4 g, 307.4 mmol).

  • Heat the mixture at 130-140 °C for 5 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the excess triethyl orthoformate and acetic anhydride by distillation under reduced pressure.

  • Purify the residue by vacuum distillation to obtain ethyl 2-(ethoxymethylene)-3-oxobutanoate as a yellowish oil.

Part 3: Synthesis of this compound

Principle: This final step is a classic Knorr pyrazole synthesis.[3] The more nucleophilic nitrogen of the (5-bromopyridin-2-yl)hydrazine attacks the electrophilic carbon of the ethoxymethylene group. This is followed by an intramolecular cyclization via nucleophilic attack of the other nitrogen onto the ketone carbonyl, and subsequent dehydration to form the aromatic pyrazole ring.

G cluster_0 Knorr Pyrazole Synthesis Mechanism A 1. Nucleophilic Attack B 2. Intramolecular Cyclization A->B C 3. Dehydration B->C D Final Product C->D

Figure 2: Key steps in the Knorr pyrazole synthesis.

Protocol:

  • Dissolve (5-bromopyridin-2-yl)hydrazine (3.76 g, 20.0 mmol) in ethanol (50 mL) in a round-bottom flask.

  • Add ethyl 2-(ethoxymethylene)-3-oxobutanoate (3.72 g, 20.0 mmol) to the solution.

  • Add a catalytic amount of acetic acid (0.5 mL).

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add cold water to the residue to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure this compound.

Quantitative Data Summary

Compound Starting Material Reagent/Catalyst Solvent Temp (°C) Time (h) Yield (%)
2-Amino-5-bromopyridine2-AminopyridineBromineAcetic AcidRT2~85
2,5-Dibromopyridine2-Amino-5-bromopyridineNaNO₂, HBr, CuBrH₂O0-602~70
(5-bromopyridin-2-yl)hydrazine2,5-DibromopyridineHydrazine HydrateNone100-1104-6~80
Ethyl 2-(ethoxymethylene)-3-oxobutanoateEthyl acetoacetateTriethyl orthoformate, Acetic anhydrideNone130-1405~80
Final Product(5-bromopyridin-2-yl)hydrazine, Ethyl 2-(ethoxymethylene)-3-oxobutanoateAcetic AcidEthanolReflux4-6~75

Trustworthiness and Self-Validation

The protocols outlined above are designed to be self-validating through standard analytical techniques at each step.

  • Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress and ensuring the consumption of starting materials.

  • Melting Point Analysis: A sharp melting point of the final product and key intermediates is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the intermediates and the final product.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.

By employing these analytical methods, researchers can confidently verify the identity and purity of their synthesized materials at each stage of the process.

References

  • Google Patents. (n.d.). Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Google Patents. (n.d.). Synthesis method of 2,5-dibromopyridine.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Ablack, F. Z. (2014).
  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
  • ResearchGate. (n.d.). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? Retrieved from [Link]

Sources

Topic: A Step-by-Step Guide to the Purification of Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate by Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, field-proven protocol for the purification of Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The inherent chemical properties of this molecule, specifically the basicity of the pyridine nitrogen, present unique challenges for purification on standard silica gel, often leading to poor separation and peak tailing. This guide explains the causality behind these challenges and presents a systematic approach, beginning with mobile phase optimization via Thin-Layer Chromatography (TLC), followed by a robust column chromatography protocol. We detail critical techniques, including slurry packing, dry sample loading, and mobile phase modification to achieve high purity and yield. This document is intended to serve as a comprehensive resource for researchers facing similar purification tasks.

Foundational Principles: The Molecule and the Method

The successful purification of any compound begins with an understanding of its structure and how it will interact with the chosen chromatographic system.

1.1. Structural Analysis of the Target Compound

This compound (Molecular Formula: C₁₂H₁₂BrN₃O₂, Molecular Weight: 310.1 g/mol ) is a moderately polar molecule containing several key functional groups:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can form hydrogen bonds. This is the most critical feature influencing its chromatographic behavior on silica.

  • Pyrazole Ring: An aromatic heterocycle contributing to the overall polarity.

  • Ethyl Ester: A polar group that can act as a hydrogen bond acceptor.

  • Bromine Atom: Adds to the molecular weight and has a minor effect on polarity.

1.2. The Challenge: Acid-Base Interactions on Silica Gel

Standard column chromatography for this class of compounds utilizes a polar stationary phase (silica gel) and a less polar mobile phase.[1][2] Silica gel's surface is covered with silanol groups (Si-OH), which are weakly acidic. The basic nitrogen on the pyridine ring of our target molecule can interact strongly with these acidic silanol groups. This strong, sometimes irreversible, binding leads to a common problem known as "peak tailing," where the compound elutes slowly and asymmetrically from the column, resulting in poor separation from impurities and lower recovery.[3]

Our protocol is designed to mitigate this specific interaction, ensuring a sharp, symmetrical elution profile.

Method Development: Thin-Layer Chromatography (TLC)

Before committing a sample to a large-scale column, it is imperative to develop and optimize the separation conditions on a small scale using Thin-Layer Chromatography (TLC). TLC serves as a rapid and resource-efficient tool to determine the ideal mobile phase composition.[4][5] The goal is to find a solvent system where the target compound has a Retention Factor (Rƒ) between 0.2 and 0.4, which generally provides the best separation on a column.[6]

2.1. Protocol: TLC for Mobile Phase Optimization

  • Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, carefully spot the dissolved mixture onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated mobile phase. Start with a baseline system, such as 7:3 Hexane:Ethyl Acetate .

  • Visualization: After the solvent front nears the top of the plate, remove it and visualize the separated spots under a UV lamp (254 nm).[1]

  • Analysis: Calculate the Rƒ value for the spot corresponding to the desired product.

    • Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization: Adjust the solvent ratio to achieve the target Rƒ of 0.2-0.4.

    • If Rƒ is too low (<0.2), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).

    • If Rƒ is too high (>0.4), decrease the polarity (e.g., increase the proportion of hexane).

2.2. Data Presentation: TLC Optimization Trials

Trial No.Mobile Phase (Hexane:Ethyl Acetate)ObservationsRƒ of ProductDecision
18:2Good separation, but product Rƒ is low.0.15Increase polarity
27:3Good separation, product is well-resolved from impurities.0.30 Optimal
36:4Product moves too quickly, poor separation from a faster-moving impurity.0.55Decrease polarity

2.3. Visualization: TLC Optimization Workflow

TLC_Workflow cluster_TLC TLC Optimization Cycle Start Spot Crude Mixture on TLC Plate Develop Develop Plate in Solvent System Start->Develop Visualize Visualize under UV Light Develop->Visualize Calculate Calculate Rƒ Visualize->Calculate Decision Is 0.2 < Rƒ < 0.4? Calculate->Decision Optimal Optimal System Found (Proceed to Column) Decision->Optimal Yes Adjust Adjust Solvent Polarity Decision->Adjust No Adjust->Start Repeat

Caption: Workflow for optimizing the mobile phase using TLC.

Detailed Protocol: Silica Gel Column Chromatography

This protocol assumes a standard laboratory setup for flash column chromatography.[7]

3.1. Materials and Reagents

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: Hexane and Ethyl Acetate (HPLC grade)

  • Additive (Optional): Triethylamine (Et₃N)

  • Crude Product: this compound

  • Apparatus: Glass chromatography column with stopcock, collection tubes/flasks, rotary evaporator.

3.2. Step 1: Column Packing (Slurry Method)

The slurry packing method is crucial for creating a homogenous, air-free stationary phase bed, which is essential for high-resolution separation.

  • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (~1 cm) of sand.

  • In a separate beaker, measure the required amount of silica gel (typically 50-100 times the weight of the crude sample).

  • Create a slurry by adding the silica gel to the initial, least polar mobile phase (e.g., 8:2 Hexane:Ethyl Acetate). Mix gently to remove air bubbles.

  • With the column stopcock open, pour the slurry into the column. Use a funnel to guide the flow. Gently tap the side of the column to encourage even packing.

  • Once all the silica has been added, run additional mobile phase through the column until the packed bed is stable and no cracks or channels are visible. Do not let the top of the silica bed run dry.

3.3. Step 2: Sample Loading (Dry Loading)

Dry loading is superior to wet loading for compounds with moderate solubility as it ensures a narrow, concentrated starting band, leading to better separation.[7]

  • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

  • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully add the powdered sample-silica mixture to the top of the packed column bed.

  • Gently place a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.

3.4. Step 3: Elution and Fraction Collection

  • Carefully add the mobile phase to the column.

  • Open the stopcock and begin eluting the column, collecting the eluent in fractions (e.g., 10-20 mL per fraction).

  • Start with the mobile phase determined by TLC (e.g., 7:3 Hexane:Ethyl Acetate). If separation of closely related impurities is required, a gradient elution (gradually increasing the proportion of ethyl acetate) may be beneficial.

  • Monitor the progress of the separation by spotting collected fractions onto TLC plates and visualizing under UV light.

3.5. Step 4: Troubleshooting - Combating Peak Tailing

If TLC analysis of the collected fractions reveals significant tailing, the pyridine moiety is likely interacting too strongly with the silica.

  • Solution: Modify the mobile phase by adding a small amount of a competitive base, such as 0.1-0.5% triethylamine (Et₃N) .[8] The triethylamine will preferentially bind to the acidic silanol sites, allowing the target compound to travel through the column unimpeded, resulting in a much sharper elution band.

3.6. Step 5: Product Isolation

  • Analyze all collected fractions by TLC.

  • Combine the fractions that contain only the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • The resulting solid or oil is the purified this compound. Confirm its identity and purity using analytical methods such as NMR or LC-MS.[2]

Summary of Recommended Purification Parameters

ParameterRecommended Value/ProcedureRationale
Stationary Phase Silica Gel (230-400 mesh)Industry standard for normal-phase separation of moderately polar compounds.[7]
Silica:Sample Ratio 50:1 to 100:1 (w/w)Ensures sufficient surface area for effective separation.
Mobile Phase Hexane:Ethyl Acetate (Optimized via TLC, e.g., 7:3)Provides the necessary polarity to elute the compound with good resolution.[9]
Mobile Phase Additive 0.1-0.5% Triethylamine (if tailing occurs)Neutralizes acidic silica sites, preventing strong interaction with the basic pyridine nitrogen.[8]
Sample Loading Dry LoadingCreates a concentrated starting band, maximizing separation efficiency.[7]
Monitoring TLC analysis of collected fractionsAllows for precise identification of fractions containing the pure product.[4]

Comprehensive Purification Workflow

Purification_Workflow Crude Crude Product TLC 1. Mobile Phase Optimization (TLC) Crude->TLC DryLoad 3. Prepare Sample (Dry Loading) Crude->DryLoad ColumnPrep 2. Prepare Column (Slurry Packing) TLC->ColumnPrep LoadColumn 4. Load Sample onto Column ColumnPrep->LoadColumn DryLoad->LoadColumn Elute 5. Elute with Optimized Mobile Phase LoadColumn->Elute Fractions 6. Collect Fractions Elute->Fractions Analyze 7. Analyze Fractions by TLC Fractions->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Solvent Evaporation (Rotovap) Combine->Evaporate Pure Pure Product Evaporate->Pure Final Final Analysis (NMR, LC-MS) Pure->Final

Caption: End-to-end workflow for the purification process.

References

  • Chemistry For Everyone. (2025).
  • Dunkle, M. et al. (2014). Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterization and evaluation in supercritical fluid chromatography. ResearchGate. [Link]

  • Phenomenex. (2025).
  • Teledyne ISCO. (n.d.).
  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • Chrom Tech, Inc. (2024).
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
  • University of California, Davis. (n.d.).
  • Nyiredy, S. et al. (n.d.). New HPTLC method, with systematic mobile-phase optimization, for determination of six apolar heterocyclic aromatic amines.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • S. G. Mahadevappa, et al. (n.d.).
  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • BenchChem. (2025).
  • Garrido, J. L., & Zapata, M. (1998). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Inter-Research Science Publisher.
  • University of York. (n.d.). Determining a solvent system. Chemistry Teaching Labs.
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.

Sources

Application Note: Mass Spectrometric Analysis of Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, often utilized as a building block in the synthesis of bioactive molecules.[1][2] Accurate characterization of such compounds is paramount for ensuring the integrity of research and development pipelines. Mass spectrometry (MS) stands as a cornerstone analytical technique for the structural elucidation and purity assessment of novel chemical entities. This document provides a comprehensive guide to the mass spectrometric analysis of this compound, detailing predicted fragmentation pathways and a robust protocol for its characterization using electrospray ionization (ESI) tandem mass spectrometry (MS/MS). The presence of a bromine atom provides a distinct isotopic signature, aiding in the confident identification of the molecule and its fragments.[3]

Predicted Mass Spectral Data

The initial step in mass spectrometric analysis is the determination of the accurate mass of the molecular ion. For this compound, the predicted mass spectral data is as follows:

ParameterPredicted ValueNotes
Molecular Formula C₁₂H₁₂BrN₃O₂[1]
Molecular Weight ~310.1 g/mol [1]
Monoisotopic Mass 309.0167 Da
Protonated Molecule [M+H]⁺ m/z 310.0245, 312.0225The characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) is expected.[3]

Experimental Workflow

A systematic approach is crucial for obtaining high-quality mass spectrometric data. The following workflow outlines the key stages of the analysis.

workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis prep Dissolve sample in appropriate solvent (e.g., Methanol/Water) dilute Dilute to working concentration (e.g., 1-10 µg/mL) prep->dilute lc_intro Direct Infusion or LC Introduction dilute->lc_intro ionization Electrospray Ionization (ESI+) lc_intro->ionization ms1 MS1 Scan (Full Scan) Identify [M+H]⁺ ionization->ms1 ms2 MS/MS Analysis (Product Ion Scan) ms1->ms2 interpretation Interpret Fragmentation Pattern ms2->interpretation confirmation Confirm Structure interpretation->confirmation

Figure 1: General workflow for the mass spectrometric analysis of this compound.

Detailed Protocol: ESI-MS/MS Analysis

This protocol is designed for a standard quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer equipped with an electrospray ionization source.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • From the stock solution, prepare a working solution of 1-10 µg/mL in 50:50 methanol/water or acetonitrile/water. The addition of 0.1% formic acid is recommended to promote protonation in positive ion mode.

2. Instrument Parameters:

The following are starting parameters and should be optimized for the specific instrument in use.

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray (ESI+)The presence of nitrogen atoms in the pyrazole and pyridine rings makes the molecule amenable to protonation.[4]
Capillary Voltage 3.0 - 4.0 kVOptimizes the electrospray process for stable ion generation.
Source Temperature 120 - 150 °CA lower temperature is often preferred for "soft" ionization to preserve the molecular ion.[3]
Desolvation Gas Flow 600 - 800 L/hrFacilitates the desolvation of the charged droplets.
Cone Gas Flow 50 L/hrHelps to prevent solvent clusters from entering the mass analyzer.
Collision Energy (for MS/MS) 10 - 40 eV (Ramp)A range of collision energies should be investigated to obtain a rich fragmentation spectrum.

3. Data Acquisition:

  • MS1 Full Scan: Acquire a full scan mass spectrum from m/z 50-500 to identify the protonated molecular ion [M+H]⁺, confirming its m/z and isotopic pattern.

  • MS/MS Product Ion Scan: Select the monoisotopic peak of the protonated molecular ion (m/z 310.0) as the precursor for collision-induced dissociation (CID). Acquire the product ion spectrum.

Predicted Fragmentation Pathway

The fragmentation of this compound is predicted to occur through several key pathways, primarily involving the ester and the linkage between the pyridine and pyrazole rings. The stability of the resulting fragment ions will dictate the observed product ion spectrum.[5]

fragmentation cluster_mol [M+H]⁺ cluster_frags Key Fragments mol C₁₂H₁₃BrN₃O₂⁺ m/z 310.0, 312.0 f1 Loss of Ethylene (-C₂H₄) m/z 282.0, 284.0 mol->f1 McLafferty-type Rearrangement f2 Loss of Ethoxy Radical (-•OC₂H₅) m/z 265.0, 267.0 mol->f2 α-cleavage f3 Loss of Ethyl Formate (-C₃H₆O₂) m/z 236.0, 238.0 mol->f3 Cleavage of ester f4 5-Bromopyridin-2-yl Cation [C₅H₄BrN]⁺ m/z 157.0, 159.0 mol->f4 N-N bond cleavage

Figure 2: Predicted major fragmentation pathways for protonated this compound.

Interpretation of Key Fragments:

  • Loss of Ethylene (C₂H₄): A common fragmentation pathway for ethyl esters is the loss of ethylene via a McLafferty-type rearrangement, resulting in a carboxylic acid fragment.[6]

  • Loss of an Ethoxy Radical (•OC₂H₅): Alpha-cleavage next to the carbonyl group can lead to the loss of the ethoxy radical.[7]

  • Loss of Ethyl Formate (C₃H₆O₂): Cleavage of the ester group can result in the loss of neutral ethyl formate.

  • 5-Bromopyridin-2-yl Cation: Cleavage of the N-N bond between the pyridine and pyrazole rings would yield the stable 5-bromopyridin-2-yl cation. The pyrazole ring itself can also undergo characteristic fragmentation, such as the loss of HCN.[8]

Summary of Expected Key Ions

m/z (⁷⁹Br, ⁸¹Br)Proposed Structure/FormulaFragmentation Pathway
310.0, 312.0[C₁₂H₁₂BrN₃O₂ + H]⁺Protonated Molecular Ion [M+H]⁺
282.0, 284.0[M+H - C₂H₄]⁺Loss of ethylene
265.0, 267.0[M+H - •OC₂H₅]⁺Loss of ethoxy radical
236.0, 238.0[M+H - C₃H₆O₂]⁺Loss of ethyl formate
157.0, 159.0[C₅H₄BrN]⁺5-Bromopyridin-2-yl cation

Conclusion

This application note provides a foundational guide for the mass spectrometric analysis of this compound. The provided protocol for ESI-MS/MS, coupled with the predicted fragmentation pathways, offers a robust framework for the structural confirmation and purity assessment of this important synthetic building block. The characteristic isotopic signature of bromine serves as a key diagnostic tool in the interpretation of the mass spectra. Researchers are encouraged to optimize the instrumental parameters to achieve the best results for their specific analytical setup.

References

  • Science Ready. Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Available at: [Link].

  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. Available at: [Link].

  • National Center for Biotechnology Information. Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate. PubChem. Available at: [Link].

  • Chemsigma. This compound 97% [1150164-72-9]. Chemsigma. Available at: [Link].

  • Clark, J. (2022). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link].

  • Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Available at: [Link].

  • Reva, I., et al. (2023). Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. Molecules, 28(4), 1684. Available at: [Link].

  • National Center for Biotechnology Information. Ethyl 5-Bromo-3-methylpyrazole-4-carboxylate. PubChem. Available at: [Link].

  • El-Faham, A., et al. (2012). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of Chemistry, 2013, 1-10. Available at: [Link].

  • LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link].

  • Pramanik, B. N., et al. (1998). Electrospray ionization mass spectrometry for the study of non-covalent complexes: an emerging technology. Journal of Mass Spectrometry, 33(10), 911-920. Available at: [Link].

  • National Center for Biotechnology Information. 3-Bromopyridine. PubChem. Available at: [Link].

  • Nekrasov, Y. S., et al. (2017). Reactivity of N-Methylidenemalonates of 3-Arylaminoindoles and p-Dimethylamino-N-Phenylaniline in the Course of Their Analysis by Electrospray Ionization Mass Spectrometry. American Journal of Analytical Chemistry, 8, 111-136. Available at: [Link].

  • Plumb, R. S., et al. (2003). The oa-TOF mass spectra of the major bromine-containing peaks shown in... Rapid Communications in Mass Spectrometry, 17(22), 2619-2626. Available at: [Link].

  • Reddy, T. R., et al. (2020). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. The Journal of Organic Chemistry, 85(15), 9876-9886. Available at: [Link].

  • ChemBK. ETHYL 3-BROMO-1-(3-CHLOROPYRIDIN-2-YL)-1H-PYRAZOLE-5-CARBOXYLATE. ChemBK. Available at: [Link].

  • National Center for Biotechnology Information. ethyl 1H-pyrazole-4-carboxylate. PubChem. Available at: [Link].

  • Reddy, G. D., et al. (2007). Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: unusual fragmentation involving loss of 11 u. Rapid Communications in Mass Spectrometry, 21(11), 1724-1730. Available at: [Link].

Sources

The Strategic Application of Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design

In the landscape of modern oncology and immunology, the inhibition of protein kinases has emerged as a profoundly successful therapeutic strategy. These enzymes, which regulate a vast array of cellular processes, are frequently dysregulated in disease states.[1] The development of small molecule kinase inhibitors has, therefore, become a central focus of pharmaceutical research. Within the diverse chemical space of kinase inhibitors, the pyrazole ring system has established itself as a "privileged scaffold".[1][2] Its inherent chemical properties, including its aromaticity, hydrogen bonding capabilities, and synthetic tractability, make it an ideal framework for the design of potent and selective kinase inhibitors.[1][2]

This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of a key intermediate, Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate , in the synthesis of novel kinase inhibitors. We will delve into the synthetic rationale, provide detailed experimental protocols, and explore the potential therapeutic applications of the resulting compounds, with a focus on their interactions with critical signaling pathways.

Chemical Properties and Strategic Importance

The structure of this compound combines several key features that make it a highly valuable building block in drug discovery:

  • The Pyrazole Core: The 1,5-disubstituted pyrazole core serves as a versatile scaffold that can be readily functionalized to achieve specific interactions within the ATP-binding pocket of various kinases.

  • The 5-Bromopyridin-2-yl Moiety: The bromopyridine group is not merely a placeholder; it is a reactive handle that allows for late-stage diversification of the molecule through a variety of palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide range of substituents to probe the kinase active site and optimize pharmacological properties.

  • The Ethyl Carboxylate Group: This functional group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce additional diversity and modulate properties such as solubility and cell permeability.

PropertyValueSource
IUPAC Name Ethyl 1-(5-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylateN/A
Molecular Formula C12H12BrN3O2N/A
Molecular Weight 310.15 g/mol N/A
CAS Number Not availableN/A

Synthetic Protocol: A Reliable Pathway to the Core Scaffold

The synthesis of this compound is most efficiently achieved through a Knorr pyrazole synthesis, a classic and robust method for the formation of pyrazole rings.[3][4][5] This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

Diagram of the Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Preparation of 2-Hydrazinyl-5-bromopyridine cluster_1 Step 2: Knorr Pyrazole Synthesis 2,5-Dibromopyridine 2,5-Dibromopyridine 2-Hydrazinyl-5-bromopyridine 2-Hydrazinyl-5-bromopyridine 2,5-Dibromopyridine->2-Hydrazinyl-5-bromopyridine Nucleophilic Aromatic Substitution Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->2-Hydrazinyl-5-bromopyridine Target_Molecule This compound 2-Hydrazinyl-5-bromopyridine->Target_Molecule Condensation Ethyl 2-acetyl-3-oxobutanoate Ethyl 2-acetyl-3-oxobutanoate Ethyl 2-acetyl-3-oxobutanoate->Target_Molecule

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Hydrazinyl-5-bromopyridine

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,5-dibromopyridine (1.0 eq) in ethanol (10 mL per 1 g of 2,5-dibromopyridine).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (3.0 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Add distilled water to the residue and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-hydrazinyl-5-bromopyridine as a solid.

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve 2-hydrazinyl-5-bromopyridine (1.0 eq) in glacial acetic acid (5 mL per 1 g of hydrazine).

  • Addition of Dicarbonyl: To this solution, add ethyl 2-acetyl-3-oxobutanoate (1.1 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C and stir for 2-4 hours. Monitor the reaction by TLC (3:7 ethyl acetate/hexanes).

  • Work-up: Upon completion, cool the reaction to room temperature and carefully pour it into a beaker containing ice-water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the title compound as a solid.

Application in Kinase Inhibitor Synthesis: A Gateway to Diverse Scaffolds

The true utility of this compound lies in its potential for diversification. The bromine atom on the pyridine ring is a versatile handle for introducing a wide array of chemical moieties through well-established cross-coupling methodologies.

Diagram of Diversification Pathways

Diversification Pathways cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination Start This compound Suzuki Aryl/Heteroaryl Boronic Acids/Esters Pd Catalyst, Base Start->Suzuki Diversification Buchwald Amines (Primary/Secondary) Pd Catalyst, Base Start->Buchwald Diversification Suzuki_Product Aryl/Heteroaryl-Substituted Inhibitors Suzuki->Suzuki_Product Buchwald_Product Amino-Substituted Inhibitors Buchwald->Buchwald_Product

Caption: Key diversification pathways for the pyrazole scaffold.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This reaction is ideal for introducing aryl or heteroaryl groups, which can form crucial interactions within the kinase active site.

  • Reaction Setup: To a solution of this compound (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water, add the desired aryl or heteroaryl boronic acid or ester (1.2 eq) and potassium carbonate (2.0 eq).

  • Catalyst Addition: Degas the mixture by bubbling argon through it for 15 minutes. Then, add a palladium catalyst such as Pd(PPh3)4 (0.05 eq).

  • Reaction Conditions: Heat the reaction mixture to 90-100 °C under an argon atmosphere for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This powerful C-N bond-forming reaction allows for the introduction of a diverse range of primary and secondary amines.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a suitable palladium precatalyst (e.g., Pd2(dba)3, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs2CO3, 1.5 eq) in a dry solvent such as toluene or dioxane.

  • Reaction Conditions: Seal the reaction vessel and heat to 100-120 °C for 12-24 hours.

  • Work-up and Purification: Cool the reaction mixture, filter through a pad of celite, and concentrate the filtrate. The residue is then purified by column chromatography to yield the aminated product.

Potential Kinase Targets and Signaling Pathways

The 1-(pyridin-2-yl)pyrazole scaffold is a common feature in inhibitors of several important kinase families. Based on structural similarities to known inhibitors, compounds derived from this compound are likely to show activity against the following kinases and their associated signaling pathways:

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine signaling and is a key target in inflammatory diseases and some cancers.[6] Pyrazole-containing molecules like Ruxolitinib are potent JAK inhibitors.[7]

  • Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their inhibition is a well-established anti-cancer strategy.[8] Numerous pyrazole-based CDK inhibitors have been developed.[9][10]

  • p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is involved in inflammatory responses and cellular stress.[11] Pyrazole-urea based compounds are known to be potent p38 MAPK inhibitors.[12][13][14]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs are key mediators of angiogenesis, a critical process in tumor growth and metastasis.[15][16][17][18]

Illustrative Signaling Pathway: The JAK-STAT Pathway

JAK-STAT Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Regulates Inhibitor Pyridinyl-Pyrazole Inhibitor Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by a pyridinyl-pyrazole inhibitor.

Conclusion and Future Outlook

This compound represents a strategically designed and highly versatile intermediate for the synthesis of novel kinase inhibitors. Its robust and scalable synthesis via the Knorr pyrazole reaction, coupled with the potential for late-stage diversification through the bromopyridine handle, provides medicinal chemists with a powerful tool for lead discovery and optimization. The resulting compounds, bearing the 1-(pyridin-2-yl)pyrazole scaffold, are poised to target key kinases implicated in cancer and inflammatory diseases. The protocols and insights provided in this application note are intended to empower researchers to fully leverage the potential of this valuable building block in the development of next-generation targeted therapies.

References

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Application Notes and Protocols for the Biological Screening of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery.[1][2] Its remarkable versatility allows for facile chemical modification, enabling the generation of diverse compound libraries with a wide spectrum of biological activities.[1][3] Pyrazole derivatives have been successfully developed into therapeutic agents for a range of diseases, including inflammation (e.g., Celecoxib), obesity (e.g., Rimonabant), and cancer, demonstrating their significance as a "privileged scaffold".[1][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic biological screening of novel pyrazole derivatives, outlining a logical progression from initial cytotoxicity assessments to specific target-based assays. The protocols described herein are designed to be self-validating systems, ensuring the generation of robust and reproducible data.

A General Workflow for Screening Pyrazole Derivatives

A systematic approach is crucial for efficiently identifying the therapeutic potential of newly synthesized pyrazole compounds. The following workflow provides a logical sequence of experiments, starting with broad assessments and progressively moving towards more specific and mechanistic studies.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Targeted Biological Screening cluster_2 Phase 3: Mechanism of Action & Lead Optimization A Synthesis & Characterization of Pyrazole Derivatives B Initial Cytotoxicity Screening (e.g., MTT Assay) A->B Purity & Identity Confirmed C Anti-inflammatory Assays (COX-1/COX-2 Inhibition) B->C Non-toxic concentrations identified D Antimicrobial Assays (MIC Determination) B->D Non-toxic concentrations identified E Kinase Inhibition Assays (e.g., Kinase Panel Screen) B->E Non-toxic concentrations identified F Other Relevant Assays (e.g., Tyrosinase Inhibition) B->F Non-toxic concentrations identified G Dose-Response Studies & IC50/EC50 Determination C->G Active compounds identified D->G Active compounds identified E->G Active compounds identified F->G Active compounds identified H In-depth Mechanistic Studies (e.g., Apoptosis Assays, Cell Cycle Analysis) G->H I Lead Optimization H->I

Figure 1: A generalized workflow for the biological screening of pyrazole derivatives.

Part 1: Foundational Assays - Initial Cytotoxicity Assessment

Before evaluating the specific therapeutic efficacy of pyrazole derivatives, it is imperative to determine their inherent cytotoxicity. This initial screen helps to identify the concentration range at which the compounds can be tested for specific biological activities without causing general cell death, thereby avoiding false-positive results in subsequent assays.

Protocol 1: MTT Assay for General Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol:

  • Cell Seeding: Seed cancer or normal cell lines (e.g., HeLa, MCF-7, or non-cancerous HaCaT-keratinocytes) in a 96-well plate at a density of 4,000-5,000 cells per well and allow them to adhere overnight.[5][8]

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically ≤ 0.5%). Add the diluted compounds to the cells and incubate for a specified period (e.g., 72 hours).[5]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (2.5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Data Presentation:

CompoundCell LineIC50 (µM)
Pyrazole-AMCF-781.48 ± 0.89[6]
Pyrazole-BCFPAC-161.7 ± 4.9[6]
Pyrazole-CA375 (Melanoma)Potent Activity[8]
Pyrazole-DA431 (Non-melanoma)Potent Activity[8]

Table 1: Example of cytotoxicity data for pyrazole derivatives against various cancer cell lines.

Part 2: Targeted Biological Screening

Following the initial cytotoxicity assessment, pyrazole derivatives can be screened in a variety of target-specific assays based on their structural features and potential therapeutic applications.

Anti-inflammatory Activity: COX-1 and COX-2 Inhibition Assays

Many pyrazole-containing compounds, including the well-known drug Celecoxib, exhibit potent anti-inflammatory properties by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[2][9]

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the production of prostaglandin E2 (PGE2) from arachidonic acid by recombinant human COX-1 and COX-2 enzymes.

Experimental Protocol:

  • Enzyme Preparation: Prepare solutions of recombinant human COX-1 and COX-2 enzymes in a suitable buffer.

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of the pyrazole derivatives or a reference inhibitor (e.g., Celecoxib) for a defined period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination and PGE2 Measurement: Stop the reaction after a specific time (e.g., 10 minutes) and measure the amount of PGE2 produced using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of COX-1 and COX-2 inhibition for each compound concentration. Determine the IC50 values for both enzymes and calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).[9]

Data Presentation:

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
2a>100019.87[9]>50.3
3b875.839.43[9]22.21[9]
5b676.738.73[9]17.47[9]
Celecoxib150040.037.5

Table 2: Example of in vitro COX inhibition data for pyrazole derivatives.

G cluster_0 Inflammatory Cascade cluster_1 Inhibition A Arachidonic Acid B COX-1 (Constitutive) A->B C COX-2 (Inducible) A->C D Prostaglandins (PGE2) B->D C->D E Inflammation & Pain D->E F Pyrazole Derivatives (e.g., Celecoxib) F->C Selective Inhibition

Figure 2: Simplified pathway of COX-2 inhibition by pyrazole derivatives.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

Pyrazole derivatives have shown promise as antibacterial and antifungal agents.[10][11][12] The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Protocol 3: Broth Microdilution Method for MIC Determination

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Compound Dilution: Perform serial two-fold dilutions of the pyrazole derivatives in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Kinase Inhibition Assays

Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] Pyrazole-based compounds have been successfully developed as kinase inhibitors.[4][13]

Protocol 4: In Vitro Kinase Inhibition Assay (e.g., for EGFR, Akt)

A variety of assay formats are available to measure kinase activity, including radiometric, fluorescence-based, and luminescence-based methods. The following is a general protocol for a non-radiometric assay.

  • Assay Components: Prepare a reaction mixture containing the kinase, a specific substrate peptide, and ATP in a suitable buffer.

  • Compound Addition: Add the pyrazole derivatives at various concentrations to the reaction mixture.

  • Kinase Reaction: Incubate the mixture at 30°C for a defined period to allow for substrate phosphorylation.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a specific antibody and a detection reagent (e.g., a fluorescently labeled secondary antibody or a luminescence-based detection system).

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 values.[4]

Data Presentation:

CompoundTarget KinaseIC50 (µM)
Compound 29EGFR0.21 ± 0.05[4]
Compound 2Akt10.0013[4]
Afuresertib (Reference)Akt10.00008 (Ki)[4]

Table 3: Example of kinase inhibition data for pyrazole derivatives.

Part 3: In Vitro Safety and Toxicity Assessment

Early assessment of potential toxicity is crucial in the drug development pipeline to minimize late-stage failures.[14][15]

Protocol 5: hERG Channel Blockade Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to cardiotoxicity. Therefore, it is essential to screen compounds for hERG liability early in development. This can be performed using automated patch-clamp systems.

Protocol 6: Ames Test for Mutagenicity

The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.[14]

Conclusion

The protocols outlined in this application note provide a robust framework for the systematic biological evaluation of novel pyrazole derivatives. By following a logical progression from general cytotoxicity screening to specific, target-oriented assays, researchers can efficiently identify and characterize promising lead compounds for further development. The inherent versatility of the pyrazole scaffold, combined with a rigorous and well-designed screening cascade, will undoubtedly continue to yield novel therapeutic agents for a multitude of human diseases.

References

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Unlocking the Therapeutic Potential of Novel Pyrazole Analogs: A Guide to Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus represents a "privileged scaffold" in medicinal chemistry, a core structure that is recurrent in a multitude of approved and investigational drugs.[1][2] Its synthetic tractability and versatile bioisosteric properties have made it a cornerstone in the development of novel therapeutic agents across a wide spectrum of diseases.[3] Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6] Notably, several pyrazole-containing drugs, such as the anti-inflammatory celecoxib and the erectile dysfunction medication sildenafil, have achieved widespread clinical success.[1] This underscores the immense potential held within this chemical class.

This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on establishing robust cell-based assays to investigate the biological activity of a specific class of pyrazole compounds: Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate derivatives . While the precise biological targets of this particular series may be under investigation, the extensive literature on related pyrazole analogs strongly suggests potential roles as kinase inhibitors and modulators of inflammatory pathways.[1][7][8] Therefore, this guide will present a logical, tiered approach to cellular characterization, beginning with foundational cytotoxicity screening and progressing to more nuanced, mechanism-of-action studies.

Guiding Principles: Causality and Self-Validation in Assay Design

A successful cell-based assay is more than a mere sequence of steps; it is a self-validating system designed with a clear understanding of cause and effect. Every component, from cell line selection to the final readout, must be chosen to provide a clear and unambiguous answer to a specific biological question.

  • Expertise in Action: We will not just list reagents and incubation times. We will delve into the "why" behind each choice. For instance, the selection of a particular cancer cell line will be justified based on its known genetic background and relevance to the predicted mechanism of action of pyrazole compounds.

  • Built-in Trustworthiness: Each protocol is designed with integrated controls—positive, negative, and vehicle controls—to ensure that the observed effects are genuinely attributable to the test compound and not an artifact of the experimental system.

Tier 1: Foundational Analysis - Cytotoxicity and Anti-Proliferative Effects

The initial step in characterizing any novel compound with therapeutic potential is to assess its impact on cell viability and proliferation. The MTT assay is a robust, colorimetric method widely used for this purpose.[9] It measures the metabolic activity of living cells, providing a quantitative assessment of cytotoxicity.[9][10]

The Science Behind the MTT Assay

The assay's principle lies in the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[9] The intensity of the purple color, which is solubilized and measured spectrophotometrically, is directly proportional to the number of living, metabolically active cells.[9]

Experimental Workflow: MTT Assay

MTT_Workflow A 1. Cell Seeding Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate. B 2. Compound Treatment Add serial dilutions of the pyrazole derivatives. A->B C 3. Incubation Incubate for 48-72 hours to allow for cellular response. B->C D 4. MTT Addition Add MTT solution to each well. C->D E 5. Formazan Solubilization Incubate to allow formazan crystal formation, then add solubilization solution. D->E F 6. Absorbance Reading Measure absorbance at 570 nm using a plate reader. E->F G 7. Data Analysis Calculate IC50 values to determine compound potency. F->G

Caption: A streamlined workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay for Cytotoxicity Screening
  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., A549 human lung carcinoma, MCF-7 human breast adenocarcinoma) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO2 incubator.

    • Harvest cells using trypsin-EDTA and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Allow cells to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each this compound derivative in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the overnight culture media from the cells and add 100 µL of the media containing the various compound concentrations. Include wells with media and DMSO alone as a vehicle control, and wells with a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation and Assay Development:

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile phosphate-buffered saline (PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.

    • Carefully remove the media and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

ParameterRecommended ConditionsJustification
Cell Line A549, MCF-7, HepG2Commonly used cancer cell lines with well-characterized responses to cytotoxic agents.[11]
Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in the logarithmic growth phase during the experiment.
Compound Concentrations 0.01 µM - 100 µM (log dilutions)A wide range is necessary to capture the full dose-response curve and accurately determine the IC50.
Incubation Time 48 - 72 hoursAllows sufficient time for anti-proliferative effects to manifest.
Positive Control Doxorubicin or StaurosporineValidates the assay's ability to detect cytotoxicity.
Vehicle Control DMSO (≤0.5%)Accounts for any effects of the solvent on cell viability.

Tier 2: Mechanistic Insights - Probing Potential Modes of Action

Once the cytotoxic potential of the pyrazole derivatives has been established, the next logical step is to investigate their mechanism of action. Based on the known activities of similar compounds, two primary avenues for exploration are proposed: inhibition of protein kinases and modulation of inflammatory signaling pathways.

Pathway A: Investigating Kinase Inhibition

The pyrazole scaffold is a key component of numerous clinically approved protein kinase inhibitors.[3] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. A cell-based assay to assess the phosphorylation status of a key downstream substrate can provide strong evidence of kinase inhibition within a cellular context.

Kinase_Inhibition_Pathway cluster_0 Cellular Environment Receptor Growth Factor Receptor (e.g., EGFR, VEGFR) Kinase Protein Kinase Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Pyrazole Pyrazole Derivative Pyrazole->Kinase Inhibits

Caption: Inhibition of a protein kinase by a pyrazole derivative blocks downstream signaling.

Recommended Assay: Western Blotting for Phospho-protein Levels

A straightforward and reliable method to assess kinase inhibition in cells is to measure the phosphorylation levels of a kinase's direct or indirect downstream target. For example, if the pyrazole derivatives are hypothesized to target the EGFR signaling pathway, one could assess the phosphorylation of EGFR itself or downstream effectors like Akt and ERK.

Detailed Protocol: Western Blotting

  • Cell Treatment and Lysis:

    • Seed cells (e.g., A549, which overexpresses EGFR) in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the pyrazole derivatives for a predetermined time (e.g., 1-24 hours). Include a positive control inhibitor (e.g., Gefitinib for EGFR).

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the phosphorylated form of the target protein (e.g., anti-phospho-EGFR) and the total form of the protein overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A reduction in the ratio of phosphorylated to total protein in the presence of the compound indicates kinase inhibition.

Pathway B: Assessing Anti-Inflammatory Activity

Many pyrazole derivatives exhibit anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[1] A key signaling pathway in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[7] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins.[7] Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[7]

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates for Degradation NFkB_complex NF-κB/IκB Complex NFkB NF-κB NFkB_complex->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Pyrazole Pyrazole Derivative Pyrazole->IKK Inhibits Gene Inflammatory Genes NFkB_nuc->Gene Binds to DNA Transcription Transcription Gene->Transcription

Caption: Inhibition of the NF-κB pathway by a pyrazole derivative prevents the transcription of inflammatory genes.

Recommended Assay: NF-κB Nuclear Translocation Assay

A high-content imaging assay can be used to visualize and quantify the translocation of NF-κB from the cytoplasm to the nucleus.[5]

Detailed Protocol: Immunofluorescence for NF-κB Translocation

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., HeLa or THP-1 macrophages) on 96-well imaging plates.

    • Pre-treat the cells with the pyrazole derivatives for 1 hour.

    • Stimulate the cells with a pro-inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) for 30-60 minutes to induce NF-κB translocation. Include an unstimulated control and a positive control inhibitor (e.g., BAY 11-7082).

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against the p65 subunit of NF-κB.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to define the nuclear and cytoplasmic compartments based on the DAPI stain.

    • Quantify the fluorescence intensity of the NF-κB stain in both compartments.

    • Calculate the ratio of nuclear to cytoplasmic fluorescence. A decrease in this ratio in compound-treated, stimulated cells compared to stimulated-only cells indicates inhibition of NF-κB translocation.

Tier 3: Delving Deeper - Apoptosis Induction

If the initial cytotoxicity screen reveals potent anti-proliferative activity, it is crucial to determine whether the compounds induce apoptosis (programmed cell death) or necrosis. Apoptosis is a highly regulated process and is a desirable outcome for anticancer therapies. A common method to detect apoptosis is through flow cytometry using Annexin V and Propidium Iodide (PI) staining.[8]

The Rationale for Annexin V/PI Staining

In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium Iodide is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[8]

Detailed Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the IC50 concentration of the pyrazole derivatives for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting and Staining:

    • Collect both the floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

    • Resuspend the cells in 100 µL of Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Add 400 µL of Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

    • The data is typically displayed as a dot plot, which can be divided into four quadrants:

      • Lower Left (Annexin V- / PI-): Live cells

      • Lower Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper Left (Annexin V- / PI+): Necrotic cells/debris

PopulationAnnexin V StainingPropidium Iodide (PI) StainingInterpretation
Viable NegativeNegativeHealthy cells with intact membranes.
Early Apoptotic PositiveNegativeExposed phosphatidylserine, but intact membrane.
Late Apoptotic/Necrotic PositivePositiveExposed phosphatidylserine and compromised membrane integrity.
Necrotic NegativePositivePrimarily compromised membrane integrity without early apoptotic signs.

Conclusion and Future Directions

This application note has outlined a comprehensive, tiered strategy for the initial cell-based characterization of novel this compound derivatives. By starting with a broad assessment of cytotoxicity and then progressing to more specific mechanistic assays for kinase inhibition and anti-inflammatory activity, researchers can efficiently and robustly profile these promising compounds. The provided protocols, grounded in established scientific principles and best practices, offer a solid foundation for generating high-quality, reproducible data.

The results from these assays will provide critical insights into the therapeutic potential of this chemical series and guide future drug development efforts, including lead optimization, in vivo efficacy studies, and the elucidation of precise molecular targets. The adaptability of the pyrazole scaffold continues to make it a fertile ground for the discovery of new medicines, and a systematic, hypothesis-driven approach to biological evaluation is paramount to unlocking its full potential.

References

  • Abdelhamed, D., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Available at: [Link]

  • Batran, R. Z., et al. (2022). Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol- 4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Dockin. ScienceOpen. Available at: [Link]

  • Bijalwan, A., et al. (2014). Current status of pyrazole and its biological activities. PubMed Central. Available at: [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]

  • DeRyckere, D., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Methods in Molecular Biology. Available at: [Link]

  • El-Kashef, H., et al. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules. Available at: [Link]

  • Fouad, M. A., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. PubMed Central. Available at: [Link]

  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Lamba, M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]

  • Lawrence, H. R., et al. (2021). Thienopyridinyl and Thiazolopyridinyl Compounds as IRAK4 Inhibitors. PubMed Central. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Li, X. H., et al. (2015). Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. European Journal of Medicinal Chemistry. Available at: [Link]

  • Moustafa, A. H., et al. (2022). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Advances. Available at: [Link]

  • Nikolova, I., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PubMed Central. Available at: [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. USF Health. Available at: [Link]

  • Sharma, V., et al. (2021). Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives. Molecules. Available at: [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • Tenti, E., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available at: [Link]

  • Thangam, R., et al. (2018). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]

  • Thakur, A., et al. (2024). Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. Available at: [Link]

  • Tiwari, A. K., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. Available at: [Link]

  • Verma, A., et al. (2022). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. Available at: [Link]

  • Viqua, R. M., et al. (2021). Overview on Biological Activities of Pyrazole Derivatives. ResearchGate. Available at: [Link]

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  • Wei, L., et al. (2016). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules. Available at: [Link]

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Sources

functionalization of the bromine on Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Strategic Functionalization of the Bromine Moiety on Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the chemical modification of the bromine atom on the pivotal heterocyclic scaffold, this compound. This compound serves as a versatile building block in medicinal chemistry and materials science. The strategic replacement of the bromine atom allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships and the development of novel molecular entities. This guide details field-proven protocols for several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, as well as palladium-catalyzed cyanation. Each section provides a detailed, step-by-step protocol, a discussion of the underlying mechanistic principles, and practical insights into reaction optimization and troubleshooting.

Introduction: The Strategic Importance of the 5-Bromopyridin-2-yl Moiety

The 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate core is a privileged scaffold in drug discovery. The pyridine and pyrazole rings are common features in a multitude of biologically active compounds, offering sites for hydrogen bonding and other crucial molecular interactions. The bromine atom at the 5-position of the pyridine ring is a particularly attractive handle for synthetic diversification. Its susceptibility to a wide range of transition-metal-catalyzed cross-coupling reactions allows for the late-stage introduction of aryl, heteroaryl, alkynyl, amino, and cyano groups. This modular approach is highly valuable in the rapid generation of compound libraries for high-throughput screening and lead optimization.

The electron-deficient nature of the pyridine ring, further influenced by the bromine atom, dictates its reactivity. Understanding these electronic properties is key to selecting the appropriate catalytic system and reaction conditions for successful functionalization.

Palladium-Catalyzed Cross-Coupling: A Powerful Toolkit for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods in modern organic synthesis. These reactions generally proceed through a common catalytic cycle involving oxidative addition, transmetalation (for coupling partners like boronic acids), and reductive elimination. The choice of palladium source, ligand, base, and solvent is critical for achieving high yields and selectivities.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures. This reaction is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives.[1][2]

Mechanistic Rationale: The reaction is typically catalyzed by a Pd(0) species, which undergoes oxidative addition to the aryl bromide. The resulting Pd(II) complex then undergoes transmetalation with a boronic acid (activated by a base) to form an arylpalladium(II) intermediate. Reductive elimination from this intermediate yields the desired biaryl product and regenerates the Pd(0) catalyst.[3]

Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Weigh Reactants Solvent Add Solvent & Degas Start->Solvent 1. Substrate, Boronic Acid Catalyst Add Catalyst & Base Solvent->Catalyst 2. Inert Atmosphere Heat Heat to Reflux Catalyst->Heat 3. Seal Vessel Monitor Monitor by TLC/LC-MS Heat->Monitor 4. Maintain Temp. Quench Quench Reaction Monitor->Quench 5. Reaction Complete Extract Aqueous Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling

  • Materials:

    • This compound

    • Arylboronic acid (1.1 - 1.5 equivalents)

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

    • 1,4-Dioxane and Water (4:1 or 5:1 v/v)

    • Anhydrous sodium sulfate or magnesium sulfate

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., hexanes/ethyl acetate)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically 0.1-0.2 M.

    • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask under a positive flow of inert gas.

    • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

Arylboronic Acid PartnerPalladium Catalyst (mol%)Base (equivalents)Solvent SystemTemperature (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)9085-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (2.5)Toluene/H₂O (5:1)10080-90
3-Pyridylboronic acidPd(OAc)₂ (2) with SPhos (4)Cs₂CO₃ (2)DME/H₂O (4:1)8575-85
Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds, linking aryl halides with terminal alkynes.[4] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst, although copper-free variants have been developed.[5] The resulting alkynyl-substituted pyridines are valuable intermediates for further transformations or as final products in materials science and medicinal chemistry.

Mechanistic Rationale: The palladium catalytic cycle is similar to the Suzuki coupling. The unique aspect is the copper cycle, where copper(I) reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the arylpalladium(II) complex, regenerating the copper(I) salt and forming an alkynyl-arylpalladium(II) intermediate, which reductively eliminates to give the product.[6]

Workflow Diagram:

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Weigh Reactants Solvent Add Solvent & Amine Base Start->Solvent 1. Substrate, Alkyne Degas Degas Mixture Solvent->Degas 2. Inert Atmosphere Catalyst Add Pd & Cu Catalysts Degas->Catalyst 3. Under Inert Gas Stir Stir at RT or Heat Catalyst->Stir 4. Seal Vessel Monitor Monitor by TLC/LC-MS Stir->Monitor Filter Filter through Celite Monitor->Filter 5. Reaction Complete Concentrate Concentrate Filtrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, IR) Purify->Characterize

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Pyridine-Pyrazole Scaffolds and the Power of Suzuki-Miyaura Coupling

In the landscape of modern medicinal chemistry and materials science, the fusion of pyridine and pyrazole rings into a single molecular entity represents a privileged scaffold. These N-heterocyclic structures are cornerstones in the design of novel therapeutics, agrochemicals, and functional materials, owing to their diverse chemical properties and ability to engage in a multitude of intermolecular interactions. Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate is a key building block, poised for structural elaboration to generate libraries of compounds for screening and development.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, a testament to its significance acknowledged by the 2010 Nobel Prize in Chemistry.[1] This palladium-catalyzed reaction between an organoboron species and an organic halide offers a powerful tool for the synthesis of biaryls and other conjugated systems.[2] Its appeal lies in the mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.[3]

This guide provides a detailed exploration of the Suzuki-Miyaura coupling reaction as applied to this compound. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide expert insights into overcoming the unique challenges presented by this heteroaromatic substrate.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[4] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[3] This is often the rate-determining step of the reaction.

  • Transmetalation: The organic moiety from the boronic acid (or its ester) is transferred to the palladium center. This step requires the activation of the organoboron compound by a base, which forms a more nucleophilic "ate" complex.[5]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-Br Ar-Pd(II)-Br(L2) R-Pd(II)-Br(L2) (R = Pyridyl-Pyrazole) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) R-Pd(II)-R'(L2) (R' = Boronic Acid Partner) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Recommended Experimental Protocol

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl boronic acids.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (or boronic acid pinacol ester)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate tribasic (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reagent Preparation: To a clean and dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid or boronic acid pinacol ester (1.2-1.5 equiv), and potassium phosphate (K₃PO₄) (3.0 equiv).

  • Catalyst Addition: In a separate vial, briefly mix the palladium(II) acetate (0.02 equiv, 2 mol%) and SPhos (0.04 equiv, 4 mol%). Add this catalyst/ligand mixture to the reaction vessel.

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for at least three cycles to ensure anaerobic conditions.

  • Solvent Addition: Through a septum, add anhydrous 1,4-dioxane and degassed water to the reaction vessel to achieve a solvent ratio of approximately 4:1 (dioxane:water). The final concentration of the bromo-substrate should be around 0.1 M.

  • Reaction: Place the reaction vessel in a preheated oil bath or microwave reactor at 80-100 °C. Stir the reaction mixture vigorously for the specified time (typically 2-16 hours).

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[6]

Data Presentation: Exemplary Reaction Parameters and Expected Yields

The following table provides a summary of typical reaction conditions and expected yields for the Suzuki coupling of this compound with a selection of boronic acids. Please note that yields are highly dependent on the specific substrate and reaction optimization.

Boronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100485-95
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100480-90
4-Acetylphenylboronic acidPdCl₂(dppf)K₂CO₃DME/H₂O90675-85
3-Thienylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O901270-80
Pyridine-3-boronic acidPd₂(dba)₃ / XPhosCs₂CO₃Toluene1101660-75

Expert Insights and Troubleshooting

The successful execution of Suzuki-Miyaura couplings with heteroaromatic substrates such as this compound requires an appreciation for the subtle electronic and steric factors at play.

Causality Behind Experimental Choices:

  • The Catalyst and Ligand: The choice of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos is deliberate. The electron-rich ligand facilitates the oxidative addition step, which can be challenging with electron-deficient pyridines. The bulkiness of the ligand also promotes the final reductive elimination step.

  • The Base: A moderately strong base like K₃PO₄ is often optimal. It is effective at promoting the formation of the boronate "ate" complex for transmetalation without causing significant hydrolysis of the ethyl ester functional group.[2] For more sensitive substrates, a weaker base like potassium fluoride (KF) can be employed.[5]

  • The Solvent System: A mixture of an aprotic solvent like 1,4-dioxane and water is commonly used. The organic solvent solubilizes the substrates and catalyst, while water is often necessary to dissolve the inorganic base and facilitate the transmetalation step. Anhydrous conditions can be explored, particularly with boronic esters and soluble organic bases, to mitigate potential side reactions.[7]

Troubleshooting Common Issues:

Troubleshooting_Workflow Start Low or No Conversion Catalyst_Poisoning Potential Catalyst Poisoning (N-coordination) Start->Catalyst_Poisoning Protodeboronation Protodeboronation of Boronic Acid Start->Protodeboronation Poor_Solubility Poor Reagent Solubility Start->Poor_Solubility Ester_Hydrolysis Side Reaction: Ester Hydrolysis Start->Ester_Hydrolysis Solution1 Increase catalyst/ligand loading Use a more robust ligand (e.g., Buchwald ligands) Catalyst_Poisoning->Solution1 Solution2 Use boronic acid pinacol ester Use anhydrous conditions Employ KHF₂ to form trifluoroborate salt Protodeboronation->Solution2 Solution3 Change solvent system (e.g., Toluene, DMF) Increase temperature Poor_Solubility->Solution3 Solution4 Use a weaker base (e.g., K₂CO₃, CsF) Shorter reaction time Ester_Hydrolysis->Solution4

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis of Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. The core of this synthesis is a variation of the Knorr pyrazole synthesis, a robust but nuanced reaction requiring careful control of parameters for optimal results.

Overall Reaction Scheme

The synthesis is typically achieved via a cyclocondensation reaction between (5-bromopyridin-2-yl)hydrazine and a suitable β-ketoester equivalent, such as ethyl 2-(ethoxymethylene)acetoacetate. This reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and elimination to yield the aromatic pyrazole ring.

Reaction_Scheme General Synthesis Pathway cluster_reactants Reactants cluster_product Product R1 (5-bromopyridin-2-yl)hydrazine P Ethyl 1-(5-bromopyridin-2-yl)- 5-methylpyrazole-4-carboxylate R1->P +      Cyclocondensation      (e.g., EtOH, Acetic Acid, Reflux) R2 Ethyl 2-(ethoxymethylene)acetoacetate R2->P

Caption: General reaction pathway for the target molecule synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this reaction?

A1: This reaction is a classic example of the Knorr pyrazole synthesis.[1][2] The mechanism involves two key stages:

  • Initial Condensation: The more nucleophilic nitrogen of the (5-bromopyridin-2-yl)hydrazine attacks the electrophilic carbon of the enol ether on the β-ketoester, leading to the elimination of ethanol and forming a hydrazone intermediate.

  • Cyclization and Dehydration: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon. This forms a cyclic intermediate which, upon dehydration (loss of a water molecule), aromatizes to the stable pyrazole ring. The dehydration step is often the rate-determining step and can be catalyzed by acid.[1]

Q2: How critical is the purity of the starting materials?

A2: Extremely critical. The two primary precursors present unique stability challenges that directly impact yield and purity.

  • (5-bromopyridin-2-yl)hydrazine: Hydrazines are susceptible to oxidation and can decompose over time, often indicated by a change in color from off-white/yellow to red or brown.[3] Using discolored or impure hydrazine is a primary cause of low yields and the formation of colored impurities that complicate purification. It is advisable to use freshly prepared or purified hydrazine, or a high-quality commercial source stored under inert gas.

  • Ethyl 2-(ethoxymethylene)acetoacetate: This β-ketoester is sensitive to moisture and can hydrolyze. It is best to use it fresh or distill it under vacuum if its purity is questionable.

Q3: Is regioselectivity a concern in this synthesis?

A3: For this specific combination of reactants, regioselectivity is generally well-controlled. The initial reaction is directed by the high reactivity of the enol ether functionality compared to the ketone. However, in related syntheses using unsymmetrical 1,3-diketones, a mixture of regioisomers can be a significant problem.[1] The reaction conditions, particularly pH, play a crucial role in directing which carbonyl group is attacked first.[1] For this synthesis, acidic catalysis ensures the desired reaction pathway predominates.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a practical question-and-answer format.

Problem: Low or No Product Yield

Q: I have set up the reaction as per the standard protocol, but my final yield is less than 20%, or I have isolated no product at all. What are the likely causes?

A: Low yield is the most common issue and can usually be traced back to one of several key areas. Systematically investigate the following:

  • Quality of (5-bromopyridin-2-yl)hydrazine: As mentioned in the FAQ, this is the most frequent culprit. If the hydrazine has darkened, it has likely decomposed. Consider preparing it fresh from 2-amino-5-bromopyridine and hydrazine hydrate or purchasing a new batch.

  • Reaction pH and Catalyst: The reaction requires an acidic catalyst (commonly glacial acetic acid) to proceed efficiently. The acid protonates the carbonyl, making it more electrophilic and facilitating both the initial condensation and the final dehydration step. Without it, the reaction is often sluggish or stalls.[2]

  • Inadequate Temperature or Reaction Time: This cyclocondensation typically requires heat to overcome the activation energy of the dehydration step. Refluxing in a solvent like ethanol is common. If the temperature is too low or the reaction time too short, you will likely see a significant amount of unreacted starting material or intermediates.

  • Atmospheric Conditions: While not always required, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative decomposition of the hydrazine, especially during prolonged heating, which helps minimize the formation of tarry byproducts.[3]

Problem: Significant Impurity Profile & Discoloration

Q: My reaction mixture turns dark red or black during reflux, and the crude product is an oily, impure solid that is difficult to purify. How can I get a cleaner reaction?

A: This is a classic sign of starting material decomposition.

Troubleshooting_Flowchart start Problem: Dark Reaction & Impure Product q1 Is the hydrazine reagent discolored (yellow/brown)? start->q1 s1 Solution: Use fresh or purified hydrazine. Store under inert gas. q1->s1 Yes q2 Is the reaction temperature too high (>100°C for EtOH)? q1->q2 No s1->q2 s2 Solution: Reduce temperature. Ensure controlled reflux, do not overheat. q2->s2 Yes q3 Was the reaction run open to air? q2->q3 No s2->q3 s3 Solution: Run under an inert atmosphere (N2/Ar) to prevent oxidation. q3->s3 Yes end_node Result: Cleaner Reaction Profile q3->end_node No s3->end_node

Caption: Troubleshooting flowchart for reaction discoloration.

  • Hydrazine Decomposition: This is the primary cause. The "sinful yellow/red" color is characteristic of hydrazine-related impurities.[3] Adding a slight excess of a weak base like sodium or potassium acetate can sometimes lead to a cleaner reaction profile by neutralizing any hydrochloride salt if the hydrazine is used in that form.[3]

  • Thermal Stress: Overheating can degrade both the starting materials and the product. Ensure your reflux temperature is appropriate for the solvent used (e.g., ~78°C for ethanol).

  • Solvent Purity: Using wet or denatured ethanol can introduce side reactions. Ensure you are using absolute ethanol.

Problem: Difficulty in Product Isolation and Purification

Q: I have a crude product, but I am struggling to get a pure, crystalline solid. What purification strategy do you recommend?

A: The target molecule is a moderately polar ester. A two-step purification process is often most effective.

  • Initial Work-up: After the reaction is complete, cool the mixture. The product may precipitate directly. If not, concentrate the solvent under reduced pressure. The residue can then be taken up in a solvent like ethyl acetate and washed with water and brine to remove inorganic salts and highly polar impurities.

  • Purification Technique:

    • Recrystallization: This is the preferred method if a solid is obtained. A mixed solvent system like Ethanol/Water or Ethyl Acetate/Hexanes is a good starting point. Dissolve the crude solid in the minimum amount of hot ethyl acetate or ethanol, then slowly add the anti-solvent (hexanes or water) until turbidity persists. Cool slowly to promote crystal growth.

    • Silica Gel Chromatography: If the product is an oil or heavily contaminated, column chromatography is necessary. A gradient elution from 10% to 30% ethyl acetate in hexanes is a typical starting point for compounds of this polarity.

Optimized Experimental Protocol & Data

This protocol provides a robust starting point for achieving a good yield of the target compound.

Step-by-Step Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (5-bromopyridin-2-yl)hydrazine (1.88 g, 10 mmol).

  • Solvent and Reagent Addition: Add 30 mL of absolute ethanol, followed by ethyl 2-(ethoxymethylene)acetoacetate (2.05 g, 11 mmol, 1.1 eq).

  • Catalyst Addition: Add glacial acetic acid (0.3 mL, ~5 mol%).

  • Reflux: Heat the reaction mixture to reflux (~80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexanes). The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. A precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 5 mL) to remove soluble impurities.

  • Drying: Dry the solid product under vacuum to a constant weight. A typical yield for this procedure is 75-85%.

Table: Effect of Reaction Parameters on Yield

The following table summarizes findings from optimization studies on related pyrazole syntheses, which are directly applicable here.

ParameterCondition AYield (A)Condition BYield (B)Rationale & Expert Commentary
Solvent Toluene~60%Ethanol>80%Ethanol is a polar, protic solvent that facilitates the proton transfers necessary for the cyclization and dehydration steps. Toluene is less effective.[4]
Catalyst None<10%Acetic Acid (5 mol%)>80%Acid catalysis is crucial for activating the carbonyl group and promoting the rate-limiting dehydration step. Some reactions may require a catalyst to proceed at all.[4]
Temperature 60 °C~70%80 °C (Reflux)>80%Increasing the temperature to reflux ensures the dehydration step goes to completion in a reasonable timeframe. However, temperatures significantly above this can cause decomposition.[4]
Atmosphere Air~75%Nitrogen~85%An inert atmosphere prevents the oxidative degradation of the sensitive hydrazine starting material, leading to a cleaner reaction and slightly improved yield.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Retrieved from [Link]

  • Knorr Pyrazole Synthesis advice. (2022). Reddit. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important intermediate. Our goal is to provide practical, field-tested insights into the common challenges encountered during its synthesis, focusing specifically on the identification and mitigation of side products. By understanding the causality behind the formation of these impurities, you can significantly improve the yield, purity, and scalability of your reaction.

Overview of the Primary Synthetic Route

The most common and efficient method for synthesizing N-aryl pyrazoles such as the target molecule is a variation of the Knorr pyrazole synthesis.[1][2] This involves the condensation reaction between a substituted hydrazine, in this case, (5-bromopyridin-2-yl)hydrazine (1) , and a β-dicarbonyl equivalent, typically ethyl 2-(ethoxymethylene)-3-oxobutanoate (2) . The reaction proceeds through a sequence of nucleophilic attack, cyclization, and dehydration to yield the aromatic pyrazole ring.

Fig 1. General Synthetic Pathway.

While this reaction appears straightforward, the asymmetric nature of both reactants creates a fertile ground for side product formation. This guide will address the most common issues in a question-and-answer format.

Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction produced two distinct products with very similar TLC spots and mass spectra. What is the most likely side product?

Answer: You are almost certainly observing the formation of a regioisomer . This is the most prevalent issue in this synthesis. The desired product is the 5-methyl isomer (3) , but the 3-methyl isomer, Ethyl 1-(5-bromopyridin-2-yl)-3-methyl-1H-pyrazole-4-carboxylate (4) , is a very common byproduct.[3]

Causality: The formation of two isomers arises from the two possible pathways for cyclization. The (5-bromopyridin-2-yl)hydrazine has two nitrogen atoms, but the one attached to the pyridine ring (Nα) is significantly less nucleophilic due to resonance delocalization. The terminal nitrogen (Nβ) is the primary nucleophile. However, the dicarbonyl reactant (2) has two primary electrophilic sites: the ketone carbonyl carbon and the β-carbon of the enol ether.

  • Pathway A (Desired): If the terminal Nβ of the hydrazine attacks the β-carbon of the enol ether, subsequent cyclization via attack of Nα onto the ketone carbonyl leads to the desired 5-methyl isomer (3) .

  • Pathway B (Side Product): If the terminal Nβ attacks the ketone carbonyl first, the subsequent cyclization of Nα onto the now-activated enamine carbon leads to the undesired 3-methyl isomer (4) .

The reaction conditions, particularly pH, can influence which of these pathways is kinetically or thermodynamically favored.[4]

G Fig. 2: Competing Pathways for Regioisomer Formation cluster_A Pathway A (Favored in acidic conditions) cluster_B Pathway B Reactants Hydrazine (1) + Dicarbonyl (2) Intermediate Common Hydrazone/Enamine Intermediate Reactants->Intermediate A1 Nβ attacks β-carbon Intermediate->A1 Site selection B1 Nβ attacks ketone carbonyl Intermediate->B1 Site selection A2 Cyclization onto ketone A1->A2 Product_A Desired Product: 5-Methyl Isomer (3) A2->Product_A B2 Cyclization onto enamine B1->B2 Product_B Side Product: 3-Methyl Isomer (4) B2->Product_B

Fig 2. Competing Pathways for Regioisomer Formation.
Q2: How can I control the reaction to maximize the yield of the desired 5-methyl isomer?

Answer: Controlling regioselectivity is key to a successful synthesis. Several factors can be adjusted:

  • pH Control: This is the most critical parameter. Running the reaction under mildly acidic conditions (e.g., using acetic acid as a solvent or catalyst) generally favors the formation of the 5-substituted isomer. The acid protonates the ketone carbonyl, making the β-carbon of the enol ether the more favorable site for the initial nucleophilic attack (Pathway A).

  • Temperature and Reaction Time: Lowering the reaction temperature may increase selectivity, although it will also increase the reaction time. Monitor the reaction by TLC or LC-MS to find the optimal balance where the formation of the desired product is maximized before significant side product formation or degradation occurs.

  • Solvent Choice: Protic solvents like ethanol or acetic acid are commonly used and can influence the tautomeric equilibrium of the intermediates, thereby affecting the regiochemical outcome.

ParameterRecommendation for 5-Methyl IsomerRationale
pH Mildly acidic (e.g., catalytic acetic acid)Protonation of the ketone directs the initial attack to the enol ether β-carbon.
Solvent Ethanol or Acetic AcidProtic solvents facilitate the necessary proton transfers during cyclization and dehydration.
Temperature 60-80 °C (Reflux in EtOH)Provides sufficient energy for the reaction while minimizing thermal decomposition of the hydrazine.
Monitoring TLC (e.g., 3:1 Hexane:EtOAc) or LC-MSStop the reaction once the consumption of the limiting reagent plateaus to avoid byproduct formation.
Q3: My purified product is contaminated with a more polar impurity that I suspect is a carboxylic acid. What is it and how can I prevent it?

Answer: This impurity is almost certainly 1-(5-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid (5) , the product of ester hydrolysis.

Causality: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water and at elevated temperatures.[5]

  • Acid-Catalyzed Hydrolysis: If you use a significant amount of strong acid as a catalyst or conduct an acidic aqueous workup for a prolonged period.

  • Base-Catalyzed Saponification: If your workup involves a basic wash (e.g., sodium bicarbonate) and the phases are not separated promptly.

Preventative Measures:

  • Use Anhydrous Solvents: Ensure your reaction solvent (e.g., ethanol) is dry.

  • Limit Water in Workup: When performing an aqueous workup, use cold water or brine and minimize the contact time.

  • Avoid Strong Acids/Bases: Use a catalytic amount of a weak acid like acetic acid. If a basic wash is necessary, perform it quickly at low temperatures.

  • Purification: If hydrolysis occurs, the resulting carboxylic acid is significantly more polar. It can often be removed by filtering the crude product (dissolved in a solvent like ethyl acetate) through a short plug of silica gel, which will retain the acid.

Q4: My reaction is sluggish, and I have a lot of unreacted (5-bromopyridin-2-yl)hydrazine. How can I drive the reaction to completion?

Answer: Poor conversion is typically due to insufficient activation of the reactants or decomposition of the hydrazine starting material.

Troubleshooting Steps:

  • Hydrazine Quality: Substituted hydrazines can degrade upon storage. Use freshly prepared or recently purchased (5-bromopyridin-2-yl)hydrazine. If in doubt, purify it by recrystallization before use.

  • Catalyst: Ensure a catalytic amount of acid (e.g., 0.1 equivalents of glacial acetic acid) is present. This is crucial for catalyzing both the initial condensation and the final dehydration step to form the aromatic pyrazole ring.[2]

  • Inert Atmosphere: The hydrazine can be sensitive to air oxidation, especially at high temperatures. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent degradation and improve yields.

  • Temperature: While excessive heat can be detrimental, the reaction may not proceed efficiently at room temperature. Refluxing in ethanol (approx. 78 °C) is a common and effective condition.

Protocols for Purification

Even with an optimized reaction, chromatographic purification is often necessary to achieve high purity.

Protocol 1: Separation of Regioisomers by Column Chromatography

The 3-methyl and 5-methyl regioisomers have slightly different polarities and can typically be separated on silica gel.[6][7]

Step-by-Step Methodology:

  • Sample Preparation: Concentrate the crude reaction mixture in vacuo. Adsorb the resulting oil/solid onto a small amount of silica gel (dry loading).

  • Column Packing: Prepare a silica gel column using a suitable solvent system. A good starting point is a 9:1 mixture of Hexane:Ethyl Acetate.

  • Loading and Elution: Carefully load the adsorbed sample onto the top of the column. Elute the column with a shallow gradient of ethyl acetate in hexane. For example:

    • 95:5 Hexane:EtOAc (2 column volumes)

    • 90:10 Hexane:EtOAc (5 column volumes)

    • 85:15 Hexane:EtOAc (until both products have eluted)

  • Monitoring: Collect fractions and monitor them by TLC. The two isomers should appear as distinct spots. The less polar isomer typically elutes first.

  • Isolation: Combine the fractions containing the pure desired product and concentrate in vacuo.

Protocol 2: Recrystallization for Final Polishing

If the product is >95% pure after chromatography, recrystallization can be used to remove trace impurities and obtain a crystalline solid.

Step-by-Step Methodology:

  • Solvent Selection: A common solvent system is ethanol/water or ethyl acetate/heptane.

  • Dissolution: Dissolve the impure solid in a minimum amount of the hot, more soluble solvent (e.g., ethanol or ethyl acetate).

  • Crystallization: Slowly add the anti-solvent (e.g., water or heptane) dropwise until the solution becomes faintly cloudy.

  • Cooling: Allow the mixture to cool slowly to room temperature, then cool further in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry in vacuo.

Data Interpretation: Distinguishing the Regioisomers

¹H NMR spectroscopy is the most powerful tool for distinguishing between the desired 5-methyl isomer (3) and the 3-methyl side product (4) .

Proton SignalExpected Chemical Shift (δ ppm)Product (3) : 5-Methyl IsomerProduct (4) : 3-Methyl Isomer
Pyrazole-H ~8.0 - 8.5Singlet (at C3)Singlet (at C5)
Pyrazole-CH₃ ~2.5 - 2.8Singlet (at C5)Singlet (at C3)
Ester-CH₂ ~4.2 - 4.4QuartetQuartet
Ester-CH₃ ~1.2 - 1.4TripletTriplet

Note: The exact chemical shifts are environment-dependent. The key is the presence of two distinct singlets for the pyrazole proton and methyl group in a mixed sample. The pyrazole proton in the 3-methyl isomer (4) is often slightly downfield compared to the proton in the 5-methyl isomer (3) due to the anisotropic effect of the adjacent ester group.

References
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From β-Diketones to Pyrazoles. Synthesis of Pyrazoles, 1-15.
  • U.S. Patent No. US20060116519A1. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.
  • World Intellectual Property Organization. (2021). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. Google Patents.
  • Ozone, J. (2019). synthesis of pyrazoles. YouTube. Retrieved from [Link]

  • World Intellectual Property Organization. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents.
  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2024). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Retrieved from [Link]

  • National Institutes of Health. (2013). Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]

Sources

Technical Support Center: Purification of Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges associated with the purification of this important heterocyclic building block.

Introduction to the Molecule and Its Challenges

This compound is a polysubstituted heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrazole core linked to a brominated pyridine ring and an ethyl carboxylate group, presents a unique set of purification challenges. The presence of the basic pyridine nitrogen can lead to issues with traditional silica gel chromatography, while the ester functionality is susceptible to hydrolysis. Furthermore, the synthesis can often result in a mixture of regioisomers and other impurities that require careful separation.

This guide provides a systematic approach to troubleshooting common purification issues, grounded in the principles of organic chemistry and extensive laboratory experience.

Troubleshooting Guide: Common Purification Problems and Solutions

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Issue 1: My TLC plate shows multiple spots, and I'm not sure which one is my product.

Question: After my reaction work-up, my TLC plate (eluting with ethyl acetate/hexanes) shows three spots. How can I identify the product and the major impurities?

Answer: This is a common scenario in pyrazole synthesis. The spots likely correspond to your desired product, the unreacted starting materials, and a regioisomeric byproduct.

  • Causality: The synthesis of 1-arylpyrazoles from an unsymmetrical diketone equivalent and a substituted hydrazine can lead to the formation of two regioisomers. In this case, the reaction between (5-bromopyridin-2-yl)hydrazine and a precursor like ethyl 2-acetyl-3-oxobutanoate can result in two possible isomers.

  • Troubleshooting Steps:

    • Spot Identification:

      • Product: The desired product is typically the major component and will have an intermediate polarity.

      • Unreacted Hydrazine: (5-bromopyridin-2-yl)hydrazine is a relatively polar compound and will likely have a low Rf value, possibly streaking on the TLC plate.

      • Unreacted β-Ketoester: The β-ketoester starting material is less polar than the hydrazine and the pyrazole product, and will have a higher Rf value.

      • Regioisomer: The regioisomeric pyrazole will likely have a polarity very similar to your desired product, making separation by TLC challenging but often achievable with optimized solvent systems.

    • TLC Optimization: To improve the separation between the product and the regioisomer, try using a less polar solvent system, such as dichloromethane/methanol or toluene/ethyl acetate.

    • Staining: Use a potassium permanganate stain to visualize the spots. Pyrazole rings are generally stable to permanganate, while some impurities might react.

Issue 2: My compound is streaking on the silica gel column.

Question: I'm trying to purify my product using column chromatography with an ethyl acetate/hexanes gradient, but the product is tailing badly, leading to poor separation and mixed fractions. Why is this happening and how can I fix it?

Answer: The streaking, or tailing, of your compound on a silica gel column is a classic sign of an interaction between a basic compound and the acidic nature of the silica gel.

  • Causality: Silica gel has acidic silanol groups (Si-OH) on its surface. The pyridine nitrogen in your molecule is basic and can be protonated by these silanol groups, leading to strong adsorption and slow, uneven elution from the column.[1][2]

  • Troubleshooting Workflow:

    Start Compound Streaking on Silica Column Decision1 Is streaking severe? Start->Decision1 Action1 Add a basic modifier to the eluent (e.g., 0.1-1% triethylamine or ammonia in methanol) Decision1->Action1 Yes Action2 Switch to a different stationary phase Decision1->Action2 No, but separation is not ideal Decision2 Is separation still poor? Action1->Decision2 Alumina Use Neutral or Basic Alumina Action2->Alumina ReversedPhase Use Reversed-Phase (C18) Silica Action2->ReversedPhase Outcome1 Successful Purification Decision2->Outcome1 No Outcome2 Consider Recrystallization Decision2->Outcome2 Yes Alumina->Decision2 ReversedPhase->Decision2

    Caption: Troubleshooting workflow for streaking on silica gel.

  • Detailed Protocol: Column Chromatography with a Basic Modifier

    • Prepare the Slurry: In a beaker, slurry your silica gel with the initial, low-polarity eluent (e.g., 95:5 hexanes/ethyl acetate).

    • Add Modifier: Add triethylamine to the slurry to a final concentration of 0.5% (v/v).

    • Pack the Column: Pack the column with the modified slurry.

    • Equilibrate: Run several column volumes of the initial eluent (containing 0.5% triethylamine) through the column to ensure it is fully equilibrated.

    • Load and Elute: Load your crude product and elute with your chosen gradient, ensuring that every solvent mixture contains 0.5% triethylamine. This should result in sharper peaks and better separation.

Issue 3: My yield is low after purification, and I suspect my product is hydrolyzing.

Question: After leaving my combined column fractions in the rotovap bath overnight, I noticed a new, more polar spot on my TLC. My final yield is much lower than expected. Could my product be decomposing?

Answer: Yes, it is highly likely that your ethyl ester is hydrolyzing to the corresponding carboxylic acid, especially if there are traces of acid or base in your sample and it is exposed to water and heat.

  • Causality: The ethyl ester of a pyrazole-4-carboxylate can be susceptible to hydrolysis, particularly under acidic or basic conditions, which can be inadvertently introduced during the work-up or chromatography steps. The presence of water and heat will accelerate this process.

  • Troubleshooting Steps:

    • Neutralize Thoroughly: During your aqueous work-up, ensure that the organic layer is washed with a saturated sodium bicarbonate solution to remove any residual acid catalyst, followed by a water wash to remove excess base.

    • Dry Completely: Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentrating.

    • Avoid Prolonged Heating: Do not leave your product in a heated solvent for extended periods. Remove the solvent from your column fractions as promptly as possible and avoid high temperatures on the rotovap.

    • Confirm Hydrolysis: The hydrolyzed carboxylic acid will be significantly more polar than the ester and will likely have a very low Rf on your TLC plate. It can be visualized by co-spotting with a sample of your product that has been intentionally treated with a small amount of aqueous acid or base.

Issue 4: I can't seem to get my product to crystallize.

Question: I have a thick oil after column chromatography that appears pure by TLC, but it won't solidify, even in the freezer. How can I induce crystallization?

Answer: "Oiling out" is a common problem when impurities are present, even in small amounts, or when the solution is supersaturated.

  • Causality: The presence of even minor impurities can disrupt the formation of a crystal lattice. Rapid cooling of a highly concentrated solution can also lead to the formation of a supersaturated oil instead of crystals.

  • Troubleshooting Table:

TechniqueProtocolRationale
Solvent Selection Test the solubility of your oil in a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, toluene). A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[3]To find a solvent system that allows for a significant change in solubility with temperature, promoting crystal growth upon cooling.
Slow Cooling Dissolve the oil in a minimal amount of hot solvent and allow it to cool to room temperature slowly, undisturbed. If no crystals form, then place it in the refrigerator, and finally in the freezer.Slow cooling allows for the ordered arrangement of molecules into a crystal lattice, whereas rapid cooling can trap the molecules in a disordered, oily state.
Scratching Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface.The microscopic scratches on the glass provide nucleation sites where crystallization can begin.[1]
Seeding If you have a small amount of pure, solid product, add a tiny crystal to the cooled, saturated solution.The seed crystal acts as a template for further crystal growth.
Anti-Solvent Addition Dissolve the oil in a small amount of a solvent in which it is very soluble. Then, slowly add a solvent in which it is insoluble (an "anti-solvent") until the solution becomes cloudy.This technique gradually reduces the solubility of the compound, inducing precipitation, which can often be crystalline if done slowly. A common combination is ethyl acetate (solvent) and hexanes (anti-solvent).
  • Detailed Protocol: Recrystallization from Ethyl Acetate/Hexanes

    • Dissolve the crude oil in a minimal amount of warm ethyl acetate.

    • While stirring, slowly add hexanes until the solution becomes persistently cloudy.

    • Add a few drops of ethyl acetate until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the flask or placing it in the refrigerator.

    • Once crystals have formed, cool the mixture in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound?

A1: The most common and direct method for synthesizing this type of pyrazole is the Knorr pyrazole synthesis. This involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. For your target molecule, the likely starting materials are (5-bromopyridin-2-yl)hydrazine and an ethyl 2-acyl-3-oxobutanoate derivative.

Reactant1 (5-bromopyridin-2-yl)hydrazine H2N-NH-Py-Br Plus + Reactant1->Plus Reactant2 Ethyl 2-acetyl-3-oxobutanoate EtO2C-CH(Ac)2 Arrow Condensation (e.g., in Ethanol, reflux) Reactant2->Arrow Product This compound Pyrazole Product Plus->Reactant2 Arrow->Product

Caption: Plausible synthetic route for the target compound.

Q2: What are the expected regioisomeric impurities?

A2: The reaction can potentially yield two regioisomers: the desired 1,5-disubstituted pyrazole and the 1,3-disubstituted pyrazole. The ratio of these isomers depends on the reaction conditions and the specific β-dicarbonyl starting material used. The separation of these isomers is a key purification challenge.

Q3: What is the best way to store the purified compound?

A3: Given the potential for hydrolysis of the ethyl ester, the purified compound should be stored in a tightly sealed container, in a cool, dry place. For long-term storage, keeping it in a desiccator or under an inert atmosphere (like nitrogen or argon) at low temperatures (-20°C) is recommended to minimize degradation.

Q4: Can I use reversed-phase chromatography for purification?

A4: Yes, reversed-phase chromatography (using a C18 stationary phase) can be an excellent alternative if you are having trouble with silica gel. In reversed-phase, the elution order is inverted: more polar compounds (like the hydrolyzed carboxylic acid) will elute first, while your less polar product will be retained longer. A typical eluent system would be a gradient of acetonitrile in water, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

References

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Google Patents. (n.d.). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • Scientific Information Database. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from [Link]

  • Course Hero. (n.d.). Synthesis of Ethyl-2-benzyl-3-oxobutanoate.docx. Retrieved from [Link]

  • Google Patents. (n.d.). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Google Patents. (n.d.). Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
  • Organic Syntheses. (n.d.). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis process of 2-hydrazinopyridine derivative.
  • ResearchGate. (2025). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. Retrieved from [Link]

  • Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • PubMed. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Retrieved from [Link]

  • ChemSynthesis. (2025). ethyl 2-acetyl-3-oxobutanoate. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

Sources

Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate solubility problems in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to support your experimental success.

Troubleshooting Guide: Overcoming Solubility Hurdles

Researchers may encounter difficulties in dissolving this compound. This guide offers a systematic approach to addressing these issues.

Question: My compound, this compound, is not dissolving in my chosen organic solvent at room temperature. What steps can I take?

Answer:

Initial insolubility is a common challenge. The underlying cause can range from solvent choice to the solid-state properties of the compound. Here is a workflow to address this:

  • Solvent Polarity and "Like Dissolves Like" : The principle of "like dissolves like" is fundamental in solubility. Polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents. This compound possesses both polar (ester, pyridine, and pyrazole groups) and non-polar (ethyl and methyl groups, aromatic rings) characteristics. A systematic solvent screening is the first logical step.

  • Heating and Agitation : For most substances, solubility increases with temperature.[1][2] This is because the dissolution process is often endothermic, meaning it absorbs heat.[2]

    • Protocol : Gently warm the mixture in a water bath while continuously stirring. Monitor the temperature to avoid decomposition, especially with sensitive compounds.

    • Causality : Increased kinetic energy helps to overcome the intermolecular forces in the solid crystal lattice, allowing solvent molecules to interact more effectively with the solute.[3]

  • Sonication : If heating is not effective or desirable, ultrasonic baths can aid dissolution.

    • Protocol : Place the sealed vial containing the mixture in an ultrasonic bath for short intervals (e.g., 5-10 minutes).

    • Causality : Sonication uses high-frequency sound waves to create cavitation bubbles. The collapse of these bubbles generates localized energy, which can break apart solute aggregates and enhance solvent penetration.[4]

  • Co-solvency : If a single solvent system fails, a mixture of solvents, or a co-solvent system, can be highly effective.[5]

    • Protocol : Start with a solvent in which the compound has some, albeit limited, solubility. Then, add a second, miscible "stronger" solvent dropwise until the compound dissolves. For example, if the compound is poorly soluble in ethanol, adding a small amount of a more polar or aprotic solvent like DMSO or DMF can significantly improve solubility.[5][6]

    • Causality : Co-solvents can modify the overall polarity of the solvent system to better match that of the solute, disrupting the solute-solute interactions that hinder dissolution.[7]

Below is a flowchart illustrating the troubleshooting workflow for solubility issues.

Caption: Troubleshooting workflow for compound solubility.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to try for dissolving this compound?

A1: Based on the structure, which contains both polar and non-polar moieties, a range of solvents should be considered. A good starting point would be polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) , as they are known to be effective for a wide variety of organic compounds.[5][6] For less polar options, chlorinated solvents like Dichloromethane (DCM) and Chloroform could be effective. Alcohols such as Methanol and Ethanol are also worth exploring, though they may require heating. A related compound, ethyl pyrazole-4-carboxylate, is noted to be miscible with acetone.[8]

Q2: Could the synthesis or purification method of my compound affect its solubility?

A2: Absolutely. The presence of impurities or by-products from the synthesis can significantly impact solubility.[9] For instance, unreacted starting materials or side-products from pyrazole synthesis could be present.[10][11] Furthermore, different crystallization and purification methods can lead to the formation of different crystal polymorphs.[12][13]

Q3: What is polymorphism and how can it affect the solubility of my compound?

A3: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[14] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility and dissolution rate.[14][15] Generally, a metastable polymorph will be more soluble than the most thermodynamically stable form.[15] However, the difference in solubility between polymorphs is often less than a factor of two.[15] If you are experiencing batch-to-batch variability in solubility, it could be due to the presence of different polymorphs.[14][16]

Q4: I need to prepare a stock solution for a biological assay. What is the best practice for a poorly soluble compound like this?

A4: Preparing a concentrated stock solution in a suitable organic solvent is a standard practice.[17][18]

  • Choose a biocompatible solvent: DMSO is a common choice for biological assays due to its high dissolving power and relatively low toxicity at the final concentrations used in experiments.

  • Prepare a high-concentration stock: Dissolve the compound in the chosen solvent to a high concentration (e.g., 10-50 mM). This may require gentle heating or sonication.

  • Serial Dilution: The concentrated stock can then be serially diluted in the aqueous assay buffer to the final working concentration.[6] It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough (typically <1%) to not affect the biological system.

Q5: Are there any advanced techniques to improve the solubility of this compound for formulation development?

A5: Yes, for drug development purposes, several advanced techniques can be employed to enhance the solubility of poorly soluble compounds.[3][4][7][19] These include:

  • Particle size reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, which can lead to faster dissolution.[2][7]

  • Solid dispersions: The drug is dispersed in a hydrophilic carrier at the molecular level, which can significantly improve its dissolution rate.[4]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance aqueous solubility.[4]

  • Co-crystals: Forming a crystalline structure with a second, highly soluble molecule (a co-former) can improve the overall solubility.[5]

Experimental Protocol: Systematic Solvent Screening

This protocol outlines a systematic approach to identify a suitable solvent for this compound.

Objective: To determine the approximate solubility of the compound in a range of common organic solvents.

Materials:

  • This compound

  • A selection of organic solvents (see table below)

  • Small vials (e.g., 2 mL glass vials) with caps

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Water bath or heating block

Procedure:

  • Preparation: Accurately weigh a small amount of the compound (e.g., 5 mg) into each labeled vial.

  • Initial Solvent Addition: To the first vial, add a measured volume of the first solvent (e.g., 0.1 mL).

  • Room Temperature Dissolution Attempt:

    • Cap the vial and vortex for 30 seconds.

    • Place the vial on a magnetic stirrer for 15 minutes at room temperature.

    • Visually inspect for complete dissolution. If dissolved, the solubility is at least 50 mg/mL. Proceed to the next solvent.

  • Incremental Solvent Addition: If the compound is not fully dissolved, add another increment of the solvent (e.g., 0.1 mL) and repeat step 3. Continue this process up to a total volume of 1 mL.

  • Heating: If the compound remains insoluble after adding 1 mL of solvent at room temperature, gently heat the vial in a water bath (e.g., to 40-50 °C) for 15 minutes with stirring.

  • Observation and Recording: Record your observations at each step in a table similar to the one below. Note whether the compound is "freely soluble," "soluble," "sparingly soluble," or "insoluble" at room temperature and with heating.

Solubility Screening Data Table
SolventPolarity IndexObservations at Room TemperatureObservations with HeatingApproximate Solubility (mg/mL)
Dichloromethane (DCM)3.1
Acetone5.1
Ethyl Acetate4.4
Methanol5.1
Ethanol4.3
N,N-Dimethylformamide (DMF)6.4
Dimethyl sulfoxide (DMSO)7.2
Toluene2.4
Heptane0.1

This table should be filled out based on experimental observations.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Iacob, B. C., & Zgârcea, L. (2018). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceutics, 10(3), 107. [Link]

  • National Center for Biotechnology Information. (n.d.). ethyl 1H-pyrazole-4-carboxylate. PubChem. Retrieved from [Link]

  • LibreTexts. (2021, August 18). Preparing Solutions. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2022, November 2). Factors Affecting Solubility. Chemistry LibreTexts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Veeprho. (n.d.). Effect of Polymorphism Formulations. Retrieved from [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. r/labrats. Retrieved from [Link]

  • ResearchGate. (n.d.). Some Factors Affecting the Solubility of Polymers. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2023). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Molecules, 28(2), 833. [Link]

  • LibreTexts. (2022, November 2). Solubility and Factors Affecting Solubility. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Fares, M., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(22), 6814. [Link]

  • ResearchGate. (2019). Effects of polymorphism and solid-state solvation on solubility and dissolution rate. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Chem-Impex. (n.d.). Ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • YouTube. (2020, May 15). Solution-making strategies & practical advice. Retrieved from [Link]

  • University of Toronto. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • YouTube. (2020, November 2). Factors Affecting Solubility - AP Chemistry Complete Course - Lesson 10.3. Retrieved from [Link]

  • Crystal Growth & Design. (2020). Compositional Polymorphism through Crystalline Solid Solutions and Its Interpretation for Thermodynamic Stability. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • ResearchGate. (2012). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

Sources

preventing byproduct formation in pyrazole cyclocondensation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole cyclocondensation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into preventing byproduct formation and optimizing your reaction outcomes. Our approach is grounded in mechanistic understanding to empower you to troubleshoot effectively.

Core Concepts: The Knorr Pyrazole Synthesis and the Challenge of Regioselectivity

The Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry, involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[1] While seemingly straightforward, the use of unsymmetrical 1,3-dicarbonyls introduces a significant challenge: the formation of regioisomeric pyrazole byproducts.[2][3] This occurs because the initial nucleophilic attack of the hydrazine can happen at either of the two distinct carbonyl carbons.

The regiochemical outcome is a delicate balance of electronic and steric factors of the substrates, as well as reaction conditions such as pH and solvent choice.[4] Understanding these influencing factors is paramount to controlling the reaction's selectivity and minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: I'm getting a mixture of two pyrazole isomers. How can I improve the regioselectivity of my reaction?

A1: Achieving high regioselectivity is one of the most common challenges. The key is to exploit the electronic and steric differences between the two carbonyl groups of your 1,3-dicarbonyl substrate. Here are some strategies:

  • Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can significantly influence which carbonyl group is more readily attacked. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can enhance regioselectivity compared to standard ethanol.[2] These solvents can selectively form hemiketals with the more electrophilic carbonyl group, directing the hydrazine to attack the other carbonyl.[2]

  • Catalysis: The use of a catalyst can direct the reaction towards a specific isomer. Lewis acids can coordinate to one of the carbonyls, increasing its electrophilicity and promoting attack at that site. The synergistic effect between the cation and anion in certain ionic liquids has also been shown to favor high regioselectivity.[3]

  • pH Control: The pH of the reaction medium affects the nucleophilicity of the hydrazine and the rate of intermediate steps.[4] Careful control of pH can, in some cases, favor the formation of one regioisomer over the other.

Q2: My reaction seems to be stalling, and I'm isolating unreacted starting materials. What could be the cause?

A2: Incomplete conversion can stem from several factors:

  • Insufficient Reaction Time or Temperature: Some Knorr cyclocondensations are rapid, while others may require prolonged heating.[5] Monitor your reaction by TLC or LC-MS to determine the optimal reaction time. While increasing temperature can accelerate the reaction, be aware that it can also lead to byproduct formation.

  • Catalyst Deactivation: If you are using a catalyst, it may be deactivated by impurities in your starting materials or byproducts formed during the reaction.

  • Intermediate Stability: In some cases, a stable hydroxylpyrazolidine intermediate can be formed, and the dehydration to the final pyrazole may be the rate-determining step.[4] Adjusting the pH or using a dehydrating agent can help drive the reaction to completion.

Q3: I'm observing a significant amount of a byproduct that is not a regioisomer. What could it be?

A3: Besides regioisomers, other byproducts can form:

  • Pyrazoline Intermediates: The reaction proceeds through a pyrazoline intermediate, which is then oxidized to the aromatic pyrazole.[6] If the oxidation step is inefficient, you may isolate the pyrazoline. In some cases, these pyrazolines can undergo side reactions like dimerization.[7]

  • Hydrazone Formation: The initial reaction between the hydrazine and one of the carbonyl groups forms a hydrazone intermediate.[5] If the subsequent cyclization is slow, this intermediate may accumulate or participate in side reactions. The geometry of the hydrazone intermediate can also influence the reaction pathway, with only the Z-form typically proceeding to the desired cyclized product.[4]

  • Solvent-Related Byproducts: In certain reaction setups, the solvent or byproducts from the solvent can react with your starting materials. For example, if methanol is generated in situ, it can potentially react with other electrophilic components in the reaction mixture.

Q4: Is the Paal-Knorr synthesis suitable for making pyrazoles?

A4: This is a common point of confusion. The Knorr pyrazole synthesis uses a 1,3-dicarbonyl compound and a hydrazine.[1] The Paal-Knorr synthesis , on the other hand, is used to synthesize pyrroles from a 1,4-dicarbonyl compound and an amine or ammonia.[8] For pyrazole synthesis, you should be looking at variations of the Knorr reaction.

Troubleshooting Guide: From Byproducts to Pure Pyrazoles

Problem 1: Poor Regioselectivity / Mixture of Isomers

This is the most frequent issue when using unsymmetrical 1,3-dicarbonyls. Your goal is to maximize the reactivity difference between the two carbonyl groups.

The hydrazine has two nucleophilic nitrogen atoms. In substituted hydrazines (e.g., phenylhydrazine), the primary amine is generally the more nucleophilic and will likely attack the more electrophilic carbonyl carbon first.[6] The subsequent reaction pathway determines the final regioisomer.

Troubleshooting Workflow for Poor Regioselectivity

start Problem: Mixture of Regioisomers solvent Step 1: Solvent Optimization - Switch from EtOH to TFE or HFIP. - Rationale: Fluorinated alcohols selectively form hemiketals at the more electrophilic carbonyl, directing the initial attack. [1] start->solvent temp Step 2: Temperature Control - Lower the reaction temperature. - Rationale: May favor the kinetically controlled product, increasing selectivity. solvent->temp If selectivity is still low catalyst Step 3: Catalyst Screening - Introduce a Lewis acid catalyst (e.g., Sc(OTf)3, Yb(OTf)3). - Rationale: Coordinates to a carbonyl, enhancing its electrophilicity and directing attack. [3] temp->catalyst If isomers persist pH Step 4: pH Adjustment - Experiment with acidic or basic conditions. - Rationale: pH can alter hydrazine nucleophilicity and the rate of cyclization vs. side reactions. [5] catalyst->pH For further refinement purification Final Step: Purification Strategy - If optimization is insufficient, consider specialized purification. - Column chromatography. [1] - Formation of acid addition salts for selective crystallization. [15] pH->purification

Caption: Decision tree for troubleshooting poor regioselectivity.

  • Baseline Reaction: Conduct your reaction in a standard solvent like ethanol and determine the ratio of regioisomers using 1H NMR or LC-MS.

  • Test Fluorinated Alcohols: Set up parallel reactions using 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvents, keeping all other parameters (temperature, concentration, stoichiometry) constant.[2]

  • Analysis: After the reaction is complete, carefully determine the regioisomeric ratio for each solvent system.

  • Optimization: If a significant improvement is observed, you can further optimize the reaction time and temperature in the new solvent.

SolventTypical Regioisomeric Ratio (Example)Rationale
Ethanol1:1 to 3:1Standard protic solvent, often results in mixtures.
TFE>5:1Increased regioselectivity due to hemiketal formation.[2]
HFIP>10:1Highly effective in promoting regioselectivity.[2]
Problem 2: Presence of Pyrazoline Impurities

This indicates that the final aromatization step is incomplete.

The cyclocondensation initially forms a 4,5-dihydro-1H-pyrazole, commonly known as a pyrazoline.[6] This intermediate must lose two hydrogen atoms (be oxidized) to form the stable aromatic pyrazole ring.

Mechanism: From Pyrazoline to Pyrazole

pyrazoline Pyrazoline Intermediate pyrazole Aromatic Pyrazole pyrazoline->pyrazole - 2H+, - 2e- oxidant Oxidizing Agent (e.g., O2, DDQ, I2) byproduct Reduced Oxidant + 2H+ + 2e- oxidant->byproduct

Caption: The final oxidation step in pyrazole synthesis.

  • Introduce an Oxidant: If your reaction conditions are neutral and anaerobic, the pyrazoline may be the stable product. Common oxidants for this step include:

    • Air/Oxygen: Simply stirring the reaction mixture in the presence of air can be sufficient for some substrates.[9]

    • Chemical Oxidants: For more stubborn pyrazolines, reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), iodine, or manganese dioxide (MnO2) can be effective.[3][10]

  • In Situ Oxidation: Some protocols are designed for one-pot synthesis and aromatization. For example, using copper triflate as a catalyst can facilitate both the cyclization and subsequent oxidation.[6]

  • Electrochemical Oxidation: A modern and green approach involves the electrochemical oxidation of pyrazolines to pyrazoles, which can prevent the formation of byproducts from chemical oxidants.[7]

Problem 3: Formation of N-Arylhydrazone Byproducts

This suggests that the initial condensation is occurring, but the subsequent intramolecular cyclization is hindered.

The reaction begins with the formation of a hydrazone at one of the carbonyls. For cyclization to occur, the remaining nitrogen atom must attack the second carbonyl.[6]

Reaction Pathway: Desired Cyclization vs. Byproduct Formation

start 1,3-Dicarbonyl + Hydrazine hydrazone Hydrazone Intermediate start->hydrazone cyclization Intramolecular Cyclization (Desired Pathway) hydrazone->cyclization byproduct Hydrazone Byproduct (Stable/Side Reactions) hydrazone->byproduct Hindered Cyclization pyrazoline Pyrazoline cyclization->pyrazoline

Caption: Competing pathways for the hydrazone intermediate.

  • Increase Temperature: Providing more thermal energy can help overcome the activation barrier for the intramolecular cyclization.

  • Acid Catalysis: A catalytic amount of acid can protonate the second carbonyl group, making it more electrophilic and susceptible to attack by the secondary nitrogen of the hydrazone.[1]

  • Check for Steric Hindrance: If your 1,3-dicarbonyl or hydrazine has very bulky substituents, the intramolecular cyclization may be sterically hindered. In such cases, a redesign of the synthetic route might be necessary.

By systematically addressing these common issues and understanding the underlying chemical principles, you can significantly improve the outcome of your pyrazole cyclocondensation reactions, leading to higher yields and purer products.

References

  • Álvarez-Pérez, A., et al. (2021). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 86(21), 15086–15098. [Link]

  • Nassima, B., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7596. [Link]

  • Wessig, P., & Müller, T. J. J. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 1875–1956. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(12), 2735-2742. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • ResearchGate. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Ghorbani-Vaghei, R., et al. (2023). Electrochemically enabled oxidative aromatization of pyrazolines. Organic & Biomolecular Chemistry, 21(21), 4463-4467. [Link]

  • National Center for Biotechnology Information. (2018). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. Journal of Visualized Experiments, (139), 58188. [Link]

  • ACS Publications. (2017). Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols. Organometallics, 36(17), 3249–3257. [Link]

  • ACS Publications. (2007). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry, 72(25), 9854–9857. [Link]

  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Wikipedia. (n.d.). Knorr pyrrole synthesis. [Link]

  • ResearchGate. (n.d.). Conversion of pyrazoline to pyrazole in hydrazine treated N-substituted reduced graphene oxide films obtained by ion bombardment and their electrical properties. [Link]

  • RSC Publishing. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry. [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Scribd. (n.d.). Oxidation of Pyrazoline. [Link]

  • ACS Publications. (2024). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry. [Link]

  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]

  • ResearchGate. (2025). Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model. [Link]

  • Der Pharma Chemica. (n.d.). Design and synthesis of hydrazone incorporated pyrazoles and triazoles as possible antioxidants. [Link]

  • Scribd. (n.d.). Isolation and Characterization of Regioisomers of Pyrazole-Based. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Reddit. (n.d.). Regioselectivity in pyrazole EAS. [Link]

  • National Center for Biotechnology Information. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5864. [Link]

Sources

Technical Support Center: Dealing with Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the challenges of regioisomer formation in pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter issues with regioselectivity in their synthetic workflows. Here, we provide in-depth, experience-driven answers to common questions, robust troubleshooting protocols, and validated methods to help you control and predict the outcomes of your reactions.

Understanding the Challenge: The Origin of Regioisomers

The synthesis of pyrazoles, most classically through the condensation of a 1,3-dicarbonyl compound and a substituted hydrazine (the Knorr pyrazole synthesis), often presents a significant challenge: the formation of a mixture of two regioisomers.[1][2][3] This occurs when both the 1,3-dicarbonyl and the hydrazine are unsymmetrical. The reaction proceeds via the formation of an imine at one carbonyl, followed by cyclization and dehydration.[2][3] Because the initial nucleophilic attack of the substituted hydrazine can occur at either of the two different carbonyl groups of the dicarbonyl compound, two distinct reaction pathways are possible, leading to two different pyrazole products.

The factors governing which pathway is favored are complex and can include steric hindrance, electronic effects of substituents on both reactants, and the reaction conditions themselves (e.g., pH, solvent, and temperature). Understanding these factors is the key to controlling the regioselectivity of the synthesis.

G R1 Unsymmetrical 1,3-Dicarbonyl P1 Pathway A: Attack at Carbonyl 1 R1->P1 P2 Pathway B: Attack at Carbonyl 2 R1->P2 R2 Unsymmetrical Hydrazine R2->P1 R2->P2 Prod1 Regioisomer 1 P1->Prod1 Cyclization & Dehydration Prod2 Regioisomer 2 P2->Prod2 Cyclization & Dehydration

Figure 1. General schematic of regioisomer formation in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: Why am I consistently getting a nearly 1:1 mixture of regioisomers, and how can I influence the ratio?

A: A 1:1 mixture suggests that the activation energies for the two competing reaction pathways are very similar under your current conditions. This often happens when the electronic and steric differences between the two carbonyl groups in your 1,3-dicarbonyl compound are minimal.

To influence the ratio, you must alter the reaction conditions to favor one pathway over the other. This involves shifting the reaction from thermodynamic to kinetic control, or vice versa.[4][5][6][7]

  • Kinetic vs. Thermodynamic Control: The kinetic product is the one that forms faster (lower activation energy), while the thermodynamic product is the more stable one.[5][6] Low temperatures and short reaction times generally favor the kinetic product. Conversely, higher temperatures and longer reaction times can allow the reaction to equilibrate, favoring the formation of the more stable thermodynamic product.[6]

  • Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can play a crucial role. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in certain cases.[1] These solvents can stabilize intermediates or transition states selectively through hydrogen bonding.

  • pH Control: The pH of the reaction medium is critical. The reaction can be performed under acidic, basic, or neutral conditions.[1] The protonation state of both the hydrazine and the dicarbonyl compound (enol vs. keto form) is pH-dependent, which in turn affects the nucleophilicity of the hydrazine and the electrophilicity of the carbonyls. A systematic screening of pH is a powerful tool to optimize regioselectivity.

Q2: How do the substituents on my hydrazine and dicarbonyl compound affect which regioisomer is formed?

A: Substituents have a profound impact through both steric and electronic effects.

  • Steric Hindrance: A bulky substituent on the hydrazine will favor attack at the less sterically hindered carbonyl group of the 1,3-dicarbonyl. Similarly, a bulky group adjacent to one of the carbonyls will disfavor attack at that position.

  • Electronic Effects: Electron-withdrawing groups (e.g., -CF3, -NO2) on the 1,3-dicarbonyl will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups (e.g., -OCH3, -CH3) will decrease the electrophilicity. The more nucleophilic nitrogen of an unsymmetrical hydrazine (for example, the NH2 group in methylhydrazine is more nucleophilic than the NHMe group) will preferentially attack the more electrophilic carbonyl carbon.

Q3: My regioisomers are very difficult to separate. What are the best strategies for purification?

A: The similar physical properties of regioisomers make their separation challenging.[1][8]

  • Column Chromatography: This is the most common method.[8][9] Success often depends on careful optimization of the mobile phase. A shallow solvent gradient is often necessary to achieve separation. Sometimes, switching from normal-phase (silica gel) to reverse-phase HPLC can provide the required resolution.[8]

  • Crystallization: If one of the regioisomers is the major product and is a crystalline solid, fractional crystallization can be an effective purification method.

  • Derivatization: In some cases, it may be easier to separate the regioisomers after a subsequent reaction step. A protecting group or other functional handle can be introduced that alters the physical properties of the isomers enough to allow for easy separation.

Q4: How can I confidently determine the structure of each regioisomer?

A: Unambiguous structural assignment is crucial. A combination of spectroscopic techniques is usually required.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): The chemical shifts of the pyrazole ring protons and carbons are sensitive to the substituent pattern.[10] In ¹³C NMR, the carbon atom at position 3 is typically more deshielded than the carbon at position 5.[10]

    • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect (NOE) experiments are powerful for determining regiochemistry.[9][11] For example, an NOE correlation between the N-substituent and a substituent at the C5 position of the pyrazole ring would confirm that particular regioisomer.

    • Low-Temperature NMR: In cases of rapid tautomerism between N-H pyrazoles, which can lead to averaged and broad signals, lowering the temperature of the NMR experiment can slow the exchange rate, allowing for the observation of distinct signals for each tautomer.[12]

  • X-ray Crystallography: If you can obtain a single crystal of one of the isomers, X-ray crystallography provides definitive proof of its structure.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during pyrazole synthesis.

Problem Potential Cause(s) Proposed Solution(s)
Low or No Regioselectivity - Similar steric/electronic environment at both carbonyls.- Reaction conditions favor both pathways equally.- Modify Reaction Temperature: Screen a range of temperatures (e.g., 0°C, room temperature, reflux) to determine if the reaction is under kinetic or thermodynamic control.[6]- Vary the Solvent: Test a variety of solvents with different polarities and properties. Consider using fluorinated alcohols (TFE, HFIP) which have been shown to improve regioselectivity.[1]- Adjust pH: Perform the reaction under acidic (e.g., acetic acid, p-TsOH), basic (e.g., NaOAc, Et3N), and neutral conditions.[1]
Inconsistent Regioisomeric Ratio - Reaction time is not well-controlled.- Temperature fluctuations during the reaction.- Purity of starting materials varies between batches.- Standardize Reaction Time: Monitor the reaction by TLC or LC-MS and consistently quench the reaction at the same time point.- Ensure Stable Temperature Control: Use a reliable heating mantle with a temperature controller or an ice bath for low-temperature reactions.- Verify Starting Material Purity: Use materials of known and consistent purity.
Poor Overall Yield - Incomplete reaction.- Decomposition of starting materials or products.- Difficult work-up and purification.- Optimize Reaction Time and Temperature: Use reaction monitoring to determine the optimal point to stop the reaction.- Consider an Inert Atmosphere: If your substrates are sensitive to air or moisture, run the reaction under nitrogen or argon.- Modify Work-up Procedure: Ensure the pH during extraction is appropriate to keep your product in the organic layer.
Difficulty Separating Isomers - Very similar polarity of the two regioisomers.- Optimize Flash Chromatography: Use a high-purity, small particle size silica gel. Test a wide range of solvent systems and employ a very shallow gradient.[8]- Utilize HPLC: Both normal-phase and reverse-phase HPLC can offer superior resolution.[8]- Attempt Fractional Crystallization: If the product is a solid, try recrystallizing from various solvents.

Experimental Protocols

Protocol 1: Screening Reaction Conditions to Optimize Regioselectivity

This protocol outlines a general procedure for screening various conditions to identify those that favor the formation of the desired regioisomer.

  • Setup: Arrange a parallel array of reaction vials, each with a stir bar.

  • Reactant Addition: To each vial, add the 1,3-dicarbonyl compound (1.0 eq).

  • Solvent Addition: Add the chosen solvent (e.g., ethanol, TFE, toluene, THF) to each vial.[1][13]

  • Condition Variation:

    • pH Screening: To designated vials, add an acid catalyst (e.g., acetic acid, 0.1 eq), a base (e.g., triethylamine, 0.1 eq), or no additive (neutral).

    • Temperature Screening: Set up parallel reactions at different temperatures (e.g., 0°C, 25°C, 80°C).

  • Hydrazine Addition: Add the substituted hydrazine (1.1 eq) to each vial.

  • Reaction: Stir the reactions at the designated temperatures for a set amount of time (e.g., 12 hours).

  • Analysis: Take an aliquot from each reaction, dilute it, and analyze by LC-MS or GC-MS to determine the regioisomeric ratio.

  • Scale-up: Once the optimal conditions are identified, scale up the reaction under those conditions.

Sources

Technical Support Center: Optimizing Suzuki Coupling Conditions for Bromopyridine Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving bromopyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling these valuable heterocyclic building blocks. Bromopyridines, while essential in medicinal chemistry, present unique challenges due to the electronic nature and coordination properties of the pyridine ring. This resource provides in-depth, field-proven insights to help you troubleshoot common issues and achieve high-yield, reproducible results.

The Challenge of Bromopyridines in Suzuki Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but the presence of the nitrogen atom in the pyridine ring introduces specific hurdles.[1][2] The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, a phenomenon often referred to as catalyst poisoning.[2] Furthermore, the electron-deficient nature of the pyridine ring can influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[3] Additionally, pyridylboronic acids, when used as coupling partners, are often prone to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom, leading to reduced yields.[4][5][6]

This guide will address these challenges in a practical, question-and-answer format, providing you with the knowledge to rationally design and optimize your Suzuki coupling reactions with bromopyridine substrates.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments.

Q1: My Suzuki coupling with 2-bromopyridine is giving very low to no yield. What are the likely causes and how can I fix it?

Low or no yield with 2-bromopyridine is a frequent issue, primarily due to strong coordination of the adjacent pyridine nitrogen to the palladium catalyst, effectively poisoning it.

Causality: The proximity of the nitrogen atom to the reaction center allows for chelation with the palladium, forming a stable, less reactive complex that hinders the catalytic cycle.

Solutions:

  • Ligand Selection is Crucial: Employ bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center, disfavoring coordination with the pyridine nitrogen, and their electron-donating properties promote the oxidative addition step.

    • Recommended Ligands: Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are often highly effective.[7] Trialkylphosphines like P(t-Bu)₃ and PCy₃ are also excellent choices.[8]

  • Consider N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong electron donors and can form very stable complexes with palladium, often outcompeting the pyridine nitrogen for coordination. PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) precatalysts are particularly noteworthy.[9]

  • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for catalyst deactivation. However, this is a less elegant and more expensive solution.

  • Choice of Base and Solvent: A stronger, non-coordinating base like K₃PO₄ is often preferred over carbonates.[10] Aprotic polar solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water, are generally good starting points.[11][12]

Q2: I'm observing significant formation of the debrominated pyridine (pyridine instead of the coupled product). What is causing this and how can I prevent it?

The formation of the debrominated pyridine is a result of a side reaction where the bromo group is replaced by a hydrogen atom.

Causality: This can occur through a hydrodehalogenation pathway, which can be promoted by certain palladium hydride species that may form in the reaction mixture.

Solutions:

  • Ensure Inert Atmosphere: Meticulously degas your solvents and run the reaction under a strict inert atmosphere (argon or nitrogen). Oxygen can lead to the formation of palladium species that facilitate side reactions.

  • Scrutinize Reagent Purity: Impurities in your reagents or solvents can contribute to the formation of palladium hydrides. Ensure your bromopyridine, boronic acid, and base are of high purity and your solvent is anhydrous (if the protocol calls for it).

  • Optimize Base and Solvent: The choice of base and solvent can influence the formation of hydride species. Experiment with different bases (e.g., K₂CO₃ vs. K₃PO₄) and solvent systems.

Q3: My reaction with a pyridylboronic acid is giving low yields, and I see a lot of the corresponding pyridine (from the boronic acid). What's happening?

This is a classic case of protodeboronation, a common side reaction with heteroarylboronic acids, especially those that are electron-deficient.[4][5][6]

Causality: The carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, a reaction that can be catalyzed by aqueous base. The rate of protodeboronation is highly pH-dependent.[4][6]

Solutions:

  • Use Boronic Esters: Boronic esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, are generally more stable towards protodeboronation than the corresponding boronic acids.[7]

  • Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions can suppress protodeboronation. This may require the use of anhydrous solvents and bases. The use of trimethyl borate has been shown to enable anhydrous cross-coupling.[13]

  • Use Potassium Trifluoroborates (ArBF₃K): These salts are often more stable than boronic acids and can be used directly in Suzuki couplings.

  • Control pH: If aqueous conditions are necessary, carefully consider the pKa of your pyridylboronic acid. The rate of protodeboronation can be highly sensitive to pH.[4][6] Sometimes, a weaker base or a buffered system can minimize this side reaction.

  • Reverse the Coupling Partners: If feasible, consider synthesizing the pyridylboronic acid and using the corresponding aryl bromide as the coupling partner.

Frequently Asked Questions (FAQs)

  • What is the best general-purpose catalyst for Suzuki coupling of bromopyridines? There is no single "best" catalyst, as the optimal choice depends on the specific substrates. However, palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) combined with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃) is a very effective and widely used starting point.[8] For particularly challenging couplings, consider a pre-formed palladium-NHC complex.

  • How does the position of the bromine atom on the pyridine ring (2-, 3-, or 4-) affect the reaction? The position of the bromine atom has a significant impact on reactivity.

    • 2-Bromopyridine: Most challenging due to direct chelation of the nitrogen to the palladium catalyst. Requires bulky ligands to prevent catalyst poisoning.

    • 3-Bromopyridine: Generally more reactive than 2-bromopyridine as the nitrogen is further from the reaction site, reducing its inhibitory effect.

    • 4-Bromopyridine: Also generally more reactive than 2-bromopyridine. The electronic effect of the nitrogen is still present, making it an electron-deficient system.

  • Can I use a ligand-free protocol for Suzuki coupling of bromopyridines? Ligand-free protocols have been reported, particularly for more reactive aryl iodides or under specific conditions such as high temperature or with heterogeneous catalysts like Pd/C.[14] However, for bromopyridines, especially 2-bromopyridine, a ligand is generally necessary to achieve good yields and prevent catalyst decomposition.

  • My reaction is sluggish with a sterically hindered bromopyridine. What can I do? For sterically hindered substrates, both the oxidative addition and reductive elimination steps can be slow.

    • Use a more active catalyst system: Ligands like AntPhos and BI-DIME have shown excellent reactivity for sterically demanding couplings.[15]

    • Increase the reaction temperature: Higher temperatures can help overcome the activation energy barrier for sterically hindered substrates.[16]

    • Choose a suitable solvent: Solvents like xylenes can be used for higher reaction temperatures.[15]

Comparative Data Tables

The following tables provide a comparative overview of different reaction components for the Suzuki coupling of bromopyridines. The yields are indicative and can vary based on the specific substrates and reaction conditions.

Table 1: Comparison of Catalyst/Ligand Systems for Bromopyridine Coupling

Catalyst PrecursorLigandBromopyridine SubstrateTypical Yield Range (%)Notes
Pd(OAc)₂PPh₃3-Bromopyridine40-70A classic, but often less effective system for pyridines.
Pd₂(dba)₃P(t-Bu)₃2-Bromopyridine70-95Excellent for electron-deficient and hindered substrates.[8]
Pd(OAc)₂SPhos2,6-Dibromopyridine (mono-arylation)70-80Highly effective for challenging couplings.[17]
Pd(PPh₃)₄None2,6-Dibromopyridine (di-arylation)>90A common catalyst for di-substitution with excess boronic acid.[17]
Pd-PEPPSI-IPrNone4-Bromopyridine80-95Air and moisture stable NHC precatalyst.

Table 2: Comparison of Bases for Bromopyridine Coupling

BaseBromopyridine SubstrateTypical Yield Range (%)Notes
K₂CO₃2-Bromo-4-methylpyridine~81A common and effective base, often used in aqueous solvent mixtures.[10]
K₃PO₄2,6-Dibromopyridine70-80A stronger base, often beneficial for less reactive substrates.[17]
Cs₂CO₃3-Bromopyridine60-85A strong, soluble base that can be very effective but is more expensive.
Na₂CO₃4-Bromopyridine70-98A widely used and cost-effective base.[10]

Table 3: Comparison of Solvents for Bromopyridine Coupling

Solvent SystemBromopyridine SubstrateTypical Yield Range (%)Notes
Toluene/H₂O2,6-Dibromopyridine70-80Good for a wide range of temperatures.[17]
1,4-Dioxane/H₂O2,6-Dibromopyridine>90A very common and effective solvent system for Suzuki couplings.[11][12][17]
THF/H₂O3-Bromopyridine60-85Another common polar aprotic solvent mixture.
DMFPhenyl-substituted Pyrimidine20-40Can be effective but may be difficult to remove.[11]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of Bromopyridines

This protocol is a good starting point and may require optimization for your specific substrates.

Reaction Setup:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

Monitoring and Work-up:

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki Coupling of Sterically Hindered 2,6-Disubstituted Bromopyridine

This protocol is adapted for more challenging, sterically hindered substrates.

Reaction Setup:

  • Follow the general setup procedure, but use a more active catalyst system, such as Pd₂(dba)₃ (2 mol%) with AntPhos (4 mol%).

  • Use a strong, non-coordinating base like K₃PO₄ (2.0-3.0 equiv.).

  • Use a higher boiling point solvent like xylenes.

Reaction and Work-up:

  • Heat the reaction to a higher temperature (e.g., 110-130 °C).

  • The reaction time may be longer (12-24 hours).

  • Follow the general work-up and purification procedure.

Visualizing the Process: Diagrams

The following diagrams illustrate the Suzuki catalytic cycle with a focus on bromopyridine substrates and a troubleshooting workflow.

Suzuki_Cycle Suzuki Catalytic Cycle with Bromopyridine cluster_cycle Catalytic Cycle cluster_poisoning Catalyst Poisoning Pd0 Pd(0)L₂ OA Oxidative Addition (Py-Pd(II)Br(L)₂) Pd0->OA Py-Br Poisoned Inactive Pd Complex (Pyridine Coordinated) Pd0->Poisoned Pyridine Coordination Trans Transmetalation (Py-Pd(II)Ar(L)₂) OA->Trans Ar-B(OR)₂ + Base OA->Poisoned Pyridine Coordination RE Reductive Elimination (Py-Ar) Trans->RE Isomerization RE->Pd0 Product caption Suzuki catalytic cycle with bromopyridine and potential catalyst poisoning.

Caption: Suzuki catalytic cycle with bromopyridine and potential catalyst poisoning.

Troubleshooting_Workflow Troubleshooting Workflow for Bromopyridine Suzuki Coupling Start Low Yield or No Reaction CheckSM Check Starting Materials (Purity, Degradation) Start->CheckSM Debromination Debromination Observed? CheckSM->Debromination Yes1 Yes1 Debromination->Yes1 Yes No1 No1 Debromination->No1 No Protodeboronation Protodeboronation Observed? Yes2 Yes2 Protodeboronation->Yes2 Yes No2 No2 Protodeboronation->No2 No OptimizeCatalyst Optimize Catalyst System (Bulky, e⁻-rich ligand, NHC) OptimizeBaseSolvent Optimize Base & Solvent (Stronger base, Aprotic solvent) OptimizeCatalyst->OptimizeBaseSolvent InertAtmosphere Improve Inert Atmosphere (Degas solvents) UseBoronicEster Use Boronic Ester or ArBF₃K (More stable) Anhydrous Try Anhydrous Conditions UseBoronicEster->Anhydrous Yes1->InertAtmosphere No1->Protodeboronation Yes2->UseBoronicEster No2->OptimizeCatalyst caption A decision tree for troubleshooting common issues.

Caption: A decision tree for troubleshooting common issues.

References

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.[Link]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development.[Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate.[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • The Suzuki Reaction. Chem 115 Myers.[Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications.[Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate.[Link]

  • DOT Language. Graphviz.[Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ACS Publications.[Link]

  • Solvent mixture screening for Suzuki coupling of 1 with 2. ResearchGate.[Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. NIH National Center for Biotechnology Information.[Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ResearchGate.[Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.[Link]

  • Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate.[Link]

  • Graphviz tutorial. YouTube.[Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. J-Stage.[Link]

  • Graphviz Examples and Tutorial. Sketchviz.[Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.[Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis, and Disproportionation. LJMU Research Online.[Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. RSC Publishing.[Link]

  • User Guide. graphviz 0.21 documentation.[Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. PubMed.[Link]

  • Datasets of text - GraphViz examples?. Graphviz Forum.[Link]

  • Comparison of catalysts 2a-2d in aqueous Suzuki-Miyaura coupling reactions a. ResearchGate.[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. University of Edinburgh Research Explorer.[Link]

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Technical Support Center: Characterization of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

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From the desk of a Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted pyrazoles. This versatile heterocyclic scaffold is a cornerstone in medicinal chemistry and materials science, but its unique electronic and structural properties can present significant characterization challenges.[1][2] This guide is designed to provide you with practical, in-depth troubleshooting advice and answers to frequently encountered problems, moving beyond simple protocols to explain the why behind the methodology.

Our approach is built on years of field experience, helping scientists like you navigate the complexities of pyrazole analysis. We will delve into the common hurdles in synthesis, purification, and spectroscopic identification, providing you with the tools to obtain clean, unambiguous data.

Section 1: Spectroscopic & Analytical Challenges

This section addresses the most common and often perplexing issues encountered during the spectroscopic analysis of pyrazole derivatives.

Question 1: My 1H NMR spectrum for a 3(5)-substituted pyrazole shows broad signals for the ring protons and/or I see fewer signals than expected. What is happening?

Answer:

This is a classic and frequently observed phenomenon in N-unsubstituted pyrazoles, and the most probable cause is annular prototropic tautomerism .

Causality Explained: In solution, the proton on the nitrogen atom can rapidly exchange between the two adjacent nitrogen atoms (N1 and N2).[3][4] If this exchange rate is comparable to the NMR timescale at room temperature, the signals for the substituents and protons at the 3- and 5-positions will broaden or even coalesce into a single, averaged signal.[3][4] This dynamic behavior can mask the true structure of your compound, making definitive assignment impossible under standard conditions.[5]

Troubleshooting Workflow:

start Broad/Averaged NMR Signals vt_nmr Perform Variable Temperature (VT) NMR start->vt_nmr low_temp Lower Temperature (-40°C to -60°C in DMSO-d6) vt_nmr->low_temp Primary Approach high_temp Increase Temperature vt_nmr->high_temp Secondary (less common) observe Observe Spectral Changes low_temp->observe high_temp->observe sharpen Peaks Sharpen & Resolve into Two Sets of Signals observe->sharpen Yes no_change No Significant Change observe->no_change No conclusion Conclusion: Tautomeric Exchange is Occurring sharpen->conclusion alt_cause Consider Other Causes: Aggregation, Impurities, Low Solubility no_change->alt_cause

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Validation & Comparative

A Senior Application Scientist's Guide to Alternative Synthesis Routes for Substituted Pyrazole-4-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The pyrazole scaffold is a cornerstone of modern medicinal chemistry, appearing in a remarkable array of blockbuster drugs such as Celecoxib (anti-inflammatory), Sildenafil (erectile dysfunction), and several oncology agents. Within this privileged heterocyclic family, the substituted pyrazole-4-carboxylate motif serves as a particularly versatile synthetic intermediate. Its ester functionality provides a convenient handle for further derivatization into amides, carboxylic acids, or for reduction, enabling the rapid generation of diverse compound libraries essential for drug discovery programs.[1]

The classical methods for constructing this core, while foundational, often face challenges related to regioselectivity, harsh reaction conditions, or limited substrate scope. This guide provides an in-depth comparison of established and contemporary synthetic strategies for accessing substituted pyrazole-4-carboxylates. We will move beyond simple procedural descriptions to dissect the underlying mechanistic principles, offering field-proven insights into why certain routes are chosen for specific applications and how modern enabling technologies are revolutionizing this area of synthesis.

Chapter 1: The Classical Workhorse: Knorr-Type Cyclocondensation

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a transformation first reported by Ludwig Knorr in 1883.[2][3] For the synthesis of pyrazole-4-carboxylates, the logical choice for the 1,3-dicarbonyl component is a β-ketoester, such as ethyl acetoacetate.

Mechanistic Rationale and Causality

The reaction proceeds via a well-understood pathway. The more electrophilic ketone carbonyl of the β-ketoester is preferentially attacked by one of the nitrogen atoms of the hydrazine to form a hydrazone intermediate.[3] This step is often catalyzed by a small amount of acid. The second nitrogen atom then performs an intramolecular nucleophilic attack on the ester carbonyl, leading to a cyclic intermediate. Subsequent dehydration, driven by the formation of a stable aromatic ring, yields the final pyrazolone product.[2] It is crucial to recognize that the resulting 5-hydroxypyrazole exists in tautomeric equilibrium with the pyrazolone form.

Knorr_Mechanism cluster_product Product Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Hydrazone Hydrazone Intermediate Ketoester->Hydrazone 1. Nucleophilic Attack (Ketone) Hydrazine Hydrazine (R-NHNH₂) Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Pyrazole 5-Hydroxypyrazole / Pyrazolone Cyclic_Intermediate->Pyrazole 3. Dehydration (-H₂O) & Aromatization

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Advantages and Limitations
  • Advantages: The primary strengths of the Knorr synthesis are its operational simplicity and the use of readily available, inexpensive starting materials.[4]

  • Limitations: When using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, the initial condensation can occur at either carbonyl group, leading to mixtures of regioisomers.[5] This lack of regiocontrol is a significant drawback in targeted synthesis campaigns. The reaction can also require prolonged heating, which may not be suitable for sensitive substrates.

Representative Experimental Protocol (Conventional Heating)
  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine ethyl acetoacetate (1.30 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol).

  • Solvent & Catalyst: Add 15 mL of absolute ethanol followed by 3-4 drops of glacial acetic acid to catalyze the condensation.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring for 4 hours. Monitor the reaction progress by TLC (30% Ethyl Acetate/70% Hexane).

  • Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry under vacuum to yield 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Chapter 2: The Atom Economy Champions: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, represent a significant advancement in synthetic efficiency.[1][6] For pyrazole-4-carboxylates, a powerful three-component strategy involving an aldehyde, a β-ketoester, and a hydrazine has emerged as a superior alternative to classical methods.[5]

Mechanistic Rationale and Causality

This reaction elegantly orchestrates a sequence of condensations. First, the aldehyde reacts with the hydrazine to form a hydrazone intermediate in situ. Concurrently, the aldehyde can undergo a Knoevenagel condensation with the active methylene group of the β-ketoester. The resulting Michael acceptor is then attacked by the hydrazone, followed by cyclization and aromatization (often via oxidation by air) to furnish the tetrasubstituted pyrazole-4-carboxylate.[5]

The choice of catalyst is critical. Lewis acids, such as Ytterbium(III) perfluorooctanoate (Yb(PFO)₃), have been shown to be highly effective.[5] Their role is to activate and stabilize the enol tautomer of the β-ketoester, which facilitates its cyclization with the hydrazone intermediate, ultimately leading to a 5-hydroxypyrazoline that oxidizes to the final product.[5]

MCR_Workflow Reactants Aldehyde + β-Ketoester + Hydrazine InSitu_Hydrazone In Situ Hydrazone Formation Reactants->InSitu_Hydrazone Condensation Knoevenagel Condensation Reactants->Condensation Catalyst Catalyst (e.g., Yb(PFO)₃) Catalyst->Condensation Activates Ketoester Cyclization Cyclization / Dehydration InSitu_Hydrazone->Cyclization Condensation->Cyclization Aromatization Oxidative Aromatization Cyclization->Aromatization Product Tetrasubstituted Pyrazole-4-carboxylate Aromatization->Product

Caption: Workflow for the Three-Component Synthesis.

Advantages and Limitations
  • Advantages: MCRs offer outstanding step and atom economy, reducing waste and purification steps.[1] They allow for the rapid generation of molecular diversity by simply varying the three input components, which is ideal for medicinal chemistry. These reactions often proceed under mild conditions with high yields.[7]

  • Limitations: The optimization of an MCR can be complex, as the rates of several competing reactions must be balanced. While generally providing a single regioisomer, side reactions can occur depending on the specific substrates and conditions used.

Representative Experimental Protocol (MCR)
  • Setup: To a 25 mL screw-cap vial containing a magnetic stir bar, add benzaldehyde (106 mg, 1.0 mmol), ethyl acetoacetate (143 mg, 1.1 mmol), and absolute ethanol (5 mL).

  • Catalyst & Reagent: Add Yb(PFO)₃ (5 mol%, ~58 mg) to the mixture, followed by phenylhydrazine (108 mg, 1.0 mmol).

  • Reaction: Seal the vial and stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Isolation: Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired ethyl 1,5-diphenyl-3-methyl-1H-pyrazole-4-carboxylate.

Chapter 3: Strategic Functionalization: The Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto an electron-rich substrate. This strategy can be adapted to produce pyrazole-4-carboxylates in a two-step sequence: formylation followed by oxidation.[8] This route is particularly valuable when the desired substitution pattern is not readily accessible through direct cyclization.

Mechanistic Rationale and Causality

The process begins with the reaction of a ketone hydrazone with the Vilsmeier reagent (formed in situ from phosphorus oxychloride and DMF). The hydrazone undergoes diformylation, which upon workup and cyclization, yields a pyrazole-4-carboxaldehyde.[7][8] The resulting aldehyde is then subjected to a standard oxidation reaction (e.g., using potassium permanganate or sodium chlorite) to furnish the target pyrazole-4-carboxylic acid, which can be esterified if desired.[9]

Vilsmeier_Route Start Ketone Hydrazone Step1 Vilsmeier-Haack Reaction (POCl₃, DMF) Start->Step1 Intermediate Pyrazole-4-carboxaldehyde Step1->Intermediate Step2 Oxidation (e.g., KMnO₄) Intermediate->Step2 Product Pyrazole-4-carboxylic Acid Step2->Product

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The Pyrazole-Pyridine Moiety: A Privileged Scaffold in Kinase Inhibitor Design and a Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors remains a cornerstone of innovation. The intricate dance between a drug molecule and the ATP-binding pocket of a kinase dictates its potency, selectivity, and ultimately, its clinical utility. Within the vast chemical space of potential inhibitors, certain core structures, or scaffolds, have emerged as particularly fruitful starting points for drug discovery. This guide provides an in-depth analysis of the promising, yet underexplored, Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate scaffold, placing it in the context of other well-established kinase inhibitor scaffolds. While specific biological data for this exact molecule is not publicly available, its constituent parts—the pyrazole and pyridine rings—are hallmarks of numerous successful kinase inhibitors.[1][2] This guide will, therefore, dissect the potential of this scaffold class and offer a comparative perspective against key players in the field, supported by experimental methodologies.

The Kinase Conundrum: A Balancing Act of Potency and Selectivity

Protein kinases, as central regulators of cellular signaling, have proven to be fertile ground for therapeutic intervention.[3] Their dysregulation is a common feature in a multitude of diseases, most notably cancer. The fundamental principle behind most kinase inhibitors is the competitive blockade of the ATP-binding site, thereby preventing the phosphorylation of downstream substrates and halting the aberrant signaling cascade. However, the high degree of conservation in the ATP-binding pocket across the kinome presents a significant challenge: achieving selectivity to avoid off-target effects and associated toxicities.[4] This is where the concept of the "privileged scaffold" comes into play—a molecular framework that provides a favorable starting point for achieving both high potency and selectivity through judicious chemical modification.[1]

The Pyrazole-Pyridine Scaffold: A Union of Privileged Moieties

The structure of this compound brings together two highly regarded heterocyclic systems in kinase inhibitor design: pyrazole and pyridine.

The Pyrazole Core: The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, with eight FDA-approved kinase inhibitors featuring this moiety.[5] Its prevalence stems from its ability to form key hydrogen bond interactions with the hinge region of the kinase, a critical anchoring point for ATP-competitive inhibitors.[1][6] Furthermore, the pyrazole ring is synthetically tractable, allowing for diverse substitutions at multiple positions to fine-tune potency, selectivity, and pharmacokinetic properties.[1][7] Pyrazole-based inhibitors have been successfully developed against a wide array of kinase targets, including B-Raf, CDKs, and VEGFR.[1]

The Pyridine Moiety: The pyridine ring is another common feature in kinase inhibitors, often serving as a hinge-binding motif.[2] Its nitrogen atom can act as a hydrogen bond acceptor, mimicking the interactions of the adenine portion of ATP. The substitution pattern on the pyridine ring can significantly influence selectivity and potency.

The combination of these two moieties in the pyrazolopyridine scaffold, as seen in the topic compound, offers a compelling platform for the development of novel kinase inhibitors. The specific arrangement of the pyridine and pyrazole rings can influence the vectoral projection of substituents into different pockets of the ATP-binding site, enabling the exploitation of subtle differences between kinases to achieve selectivity.

A Comparative Analysis of Kinase Inhibitor Scaffolds

To understand the potential of the pyrazole-pyridine scaffold, it is instructive to compare it with other well-characterized scaffolds that have led to clinically successful drugs. Here, we will examine two prominent examples: the aminopyrimidine scaffold found in B-Raf inhibitors and the quinoline scaffold characteristic of many VEGFR-2 inhibitors.

ScaffoldExample Drug(s)Key Kinase Target(s)Binding ModeKey Advantages
Pyrazole-Pyridine (Hypothetical)B-Raf, VEGFR, CDKs, etc. (Predicted)Type I or Type II (Plausible)Highly versatile, synthetically accessible, established precedent in approved drugs.[1][2][5]
Aminopyrimidine Dabrafenib, TrametinibB-Raf (V600E)Type IPotent and selective for the mutated form of the kinase.[8]
Quinoline Lenvatinib, CabozantinibVEGFR-2, MET, RETType I / Type IIMulti-targeted kinase inhibition, established clinical efficacy in various solid tumors.[9]
Imidazopyridine (Experimental)EGFRType ICan be modified to target resistance mutations in EGFR.[2]

The Spectrum of Inhibition: Understanding Kinase Binding Modes

The mechanism by which a small molecule inhibits a kinase can be broadly categorized based on its interaction with the enzyme's conformational state. The two primary types for ATP-competitive inhibitors are Type I and Type II.

  • Type I Inhibitors: These inhibitors bind to the active conformation of the kinase, where the DFG motif is in the "in" position (DFG-in). They typically occupy the adenine-binding region and form hydrogen bonds with the hinge.

  • Type II Inhibitors: These inhibitors bind to the inactive conformation of the kinase, where the DFG motif is in the "out" position (DFG-out). This exposes an additional hydrophobic pocket adjacent to the ATP-binding site, which Type II inhibitors exploit to achieve higher selectivity.

The pyrazole-pyridine scaffold, with its potential for diverse substitutions, could conceivably be elaborated to generate both Type I and Type II inhibitors, offering a broad range of possibilities for targeting specific kinases.

G cluster_0 Kinase Inhibition Mechanisms cluster_1 Binding to Active Conformation cluster_2 Binding to Inactive Conformation cluster_3 Non-ATP Competitive ATP-Competitive ATP-Competitive Inhibitors Type_I Type I Inhibitor (DFG-in) ATP-Competitive->Type_I Binds to active kinase Type_II Type II Inhibitor (DFG-out) ATP-Competitive->Type_II Binds to inactive kinase Allosteric Allosteric Inhibitors (Bind outside ATP pocket) Kinase_Inhibitors Kinase Inhibitors Kinase_Inhibitors->ATP-Competitive Kinase_Inhibitors->Allosteric G Start Start Compound_Dilution Prepare serial dilutions of test compound Start->Compound_Dilution Plate_Setup Add compound to 384-well plate Compound_Dilution->Plate_Setup Add_Kinase Add 4X Kinase Solution Plate_Setup->Add_Kinase Incubate_1 Incubate 10 min Add_Kinase->Incubate_1 Add_Substrate_ATP Add 4X Substrate/ATP Mix Incubate_1->Add_Substrate_ATP Incubate_2 Incubate 60 min at 30°C Add_Substrate_ATP->Incubate_2 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_2->Add_ADP_Glo Incubate_3 Incubate 40 min Add_ADP_Glo->Incubate_3 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_3->Add_Detection_Reagent Incubate_4 Incubate 30 min Add_Detection_Reagent->Incubate_4 Read_Luminescence Read Luminescence Incubate_4->Read_Luminescence Analyze_Data Calculate % Inhibition and IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Cell-Based Kinase Activity Assay (Western Blot)

This assay determines the ability of a compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation of its downstream target.

Principle: Cells are treated with the test compound, and then stimulated to activate the signaling pathway of interest. The cells are then lysed, and the phosphorylation status of a key downstream protein is assessed by Western blotting using a phospho-specific antibody.

Step-by-Step Protocol:

  • Cell Culture and Plating: Plate cells known to have an active signaling pathway involving the target kinase in a 6-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

  • Pathway Stimulation: If necessary, stimulate the cells with a growth factor or other agonist to induce kinase activity for a short period (e.g., 15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target protein overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein. Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

Conclusion: The Path Forward for Pyrazole-Pyridine Scaffolds

The this compound structure represents a compelling, albeit currently uncharacterized, starting point for the development of novel kinase inhibitors. Its pyrazole-pyridine core is a fusion of two privileged scaffolds that have a proven track record in successful drug discovery campaigns. The true potential of this scaffold class will only be unlocked through systematic biological evaluation, including broad kinase screening to identify primary targets, structure-activity relationship studies to optimize potency and selectivity, and detailed mechanistic studies to elucidate its binding mode. By employing the rigorous experimental methodologies outlined in this guide, researchers can effectively probe the therapeutic potential of this and other novel kinase inhibitor scaffolds, paving the way for the next generation of targeted therapies.

References

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  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). PMC. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

  • BRAF V600E/V600K mutations vs. non-standard alterations: Prognostic implications and therapeutic outcomes. (n.d.). NIH. [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019). ACS Publications. [Link]

  • Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. (n.d.). PubMed Central. [Link]

  • Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. (2021). PMC. [Link]

  • Allosteric regulation and inhibition of protein kinases. (n.d.). PMC. [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central. [Link]

  • FDA-approved small-molecule kinase inhibitors. (n.d.). DTU Inside. [Link]

  • Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. (2020). UNM Digital Repository. [Link]

  • Deciding Between First-Line Treatment Options in BRAF V600E-Mutant Differentiated Thyroid Cancer. (2024). ASCO Publications. [Link]

  • Principles of Kinase Allosteric Inhibition and Pocket Validation. (2022). ACS Publications. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Publishing. [Link]

  • Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. (2019). ResearchGate. [Link]

  • Enhancing Kinase Activity Detection with a Programmable Lanthanide Metal–Organic Framework via ATP-to-ADP Conversion. (2024). ACS Publications. [Link]

  • CHAPTER 3: The Screening and Design of Allosteric Kinase Inhibitors. (2018). Royal Society of Chemistry. [Link]

  • FDA-approved Protein Kinase Inhibitors. (n.d.). Sino Biological. [Link]

  • A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation. (n.d.). American Association for Cancer Research. [Link]

  • Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. (n.d.). PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. (n.d.). PMC. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Taylor & Francis Online. [Link]

  • What are BRAF V600E inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

  • Identification of a Novel Family of BRAF V600E Inhibitors. (n.d.). ACS Publications. [Link]

  • FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. (n.d.). MDPI. [Link]

  • The four types of allosteric kinase inhibitors discussed in this review. (n.d.). ResearchGate. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. [Link]

  • Clinical development of VEGFR-2 inhibitors. (n.d.). ResearchGate. [Link]

  • Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). (2025). PubMed. [Link]

  • Fluorescent and Lanthanide Labeling for Ligand Screens, Assays, and Imaging. (2025). SpringerLink. [Link]

  • In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. (n.d.). MDPI. [Link]

  • Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate. (n.d.). PMC. [Link]

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A Senior Application Scientist's Guide to Pyrazole Formylation: Vilsmeier-Haack and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

The introduction of a formyl group (-CHO) onto a pyrazole ring is a cornerstone transformation in medicinal chemistry and materials science. Pyrazole-4-carbaldehydes are not merely synthetic endpoints; they are versatile intermediates, gateways to a vast array of more complex molecular architectures. Their utility in the synthesis of pharmaceuticals, agrochemicals, and functional dyes makes the selection of an appropriate formylation method a critical decision in any synthetic campaign.

This guide provides an in-depth comparison of the Vilsmeier-Haack reaction—the traditional workhorse for this transformation—with other significant formylation methods. We will delve into the mechanistic underpinnings, practical considerations, and experimental data to empower researchers to make informed decisions based on substrate compatibility, safety, and desired outcomes.

The Vilsmeier-Haack Reaction: The Established Standard

For decades, the Vilsmeier-Haack reaction has been the go-to method for the formylation of electron-rich heterocyclic systems, including pyrazoles.[1] Its reliability, scalability, and use of readily available, inexpensive reagents have cemented its status in the synthetic chemist's toolbox.

Mechanistic Insight

The reaction's efficacy stems from the in-situ generation of a potent electrophile, the Vilsmeier reagent (a chloroiminium salt), from a tertiary amide like N,N-dimethylformamide (DMF) and an activating agent, most commonly phosphorus oxychloride (POCl₃).

  • Formation of the Vilsmeier Reagent: DMF attacks POCl₃, leading to an adduct that eliminates a phosphate-derived leaving group to form the electrophilic chloroiminium cation.

  • Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the Vilsmeier reagent. For unsubstituted pyrazoles, this attack occurs preferentially at the C4 position, which is the most nucleophilic and sterically accessible site.[2]

  • Hydrolysis: The resulting iminium salt intermediate is stable until aqueous work-up, whereupon it hydrolyzes to yield the final pyrazole-4-carbaldehyde.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Electrophilic Attack & Hydrolysis DMF DMF Adduct Intermediate Adduct DMF->Adduct + POCl₃ POCl3 POCl₃ VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Adduct->VilsmeierReagent - [PO₂Cl₂]⁻ Pyrazole Pyrazole Substrate IminiumSalt Iminium Salt Intermediate Pyrazole->IminiumSalt + Vilsmeier Reagent Product Pyrazole-4-carbaldehyde IminiumSalt->Product H₂O Work-up

Caption: Mechanism of the Vilsmeier-Haack formylation of pyrazole.

Advantages and Limitations

The primary advantage of the Vilsmeier-Haack reaction is its broad applicability and generally high yields.[1] However, the use of phosphorus oxychloride presents challenges; it is highly corrosive, toxic when inhaled, and reacts violently with water, necessitating careful handling and a controlled work-up procedure.[3] Furthermore, the strongly acidic conditions can be incompatible with sensitive functional groups on the pyrazole substrate.

Alternative Formylation Method: The Duff Reaction

For researchers seeking a milder and safer alternative to the Vilsmeier-Haack conditions, the Duff reaction presents a compelling choice.[3] This method utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol or trifluoroacetic acid.

Mechanistic Insight

The Duff reaction proceeds via a more complex pathway than the Vilsmeier-Haack. HMTA acts as a source for an electrophilic iminium cation that reacts with the activated pyrazole ring. The reaction is believed to involve initial aminomethylation followed by oxidation and hydrolysis steps to furnish the aldehyde. A key feature is its ability to chemoselectively formylate the pyrazole ring even in the presence of other aromatic systems.[3]

Duff_Reaction_Mechanism cluster_reagent_formation Electrophile Formation cluster_formylation Reaction & Hydrolysis HMTA HMTA Iminium Electrophilic Iminium Cation HMTA->Iminium + H⁺ Acid Acid (H⁺) Pyrazole Pyrazole Substrate Intermediate Complex Intermediate Pyrazole->Intermediate + Iminium Cation Product Pyrazole-4-carbaldehyde Intermediate->Product Hydrolysis VH_Workflow start Start step1 Cool DMF to 0°C in a reaction flask start->step1 step2 Add POCl₃ dropwise (maintain 0-5°C) step1->step2 step3 Stir for 30 min at 0-5°C step2->step3 step4 Add 1-Phenyl-1H-pyrazole in DMF solution step3->step4 step5 Warm to room temp, then heat to 60-70°C for 2-4h step4->step5 step6 Cool and pour onto crushed ice (caution!) step5->step6 step7 Neutralize with aq. NaOH to pH 7-8 step6->step7 step8 Extract with organic solvent (e.g., Ethyl Acetate) step7->step8 step9 Dry, concentrate, and purify (e.g., chromatography) step8->step9 end Product: 1-Phenyl-1H-pyrazole-4-carbaldehyde step9->end

Caption: Experimental workflow for the Vilsmeier-Haack reaction.

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (3 eq.) to 0°C in an ice-salt bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (1.2 eq.) dropwise to the cooled DMF with stirring, ensuring the temperature does not exceed 5°C. After the addition is complete, stir the mixture for an additional 30 minutes.

  • Substrate Addition: Add a solution of the 1-phenyl-1H-pyrazole (1 eq.) in DMF to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and then heat in a water bath at 60-70°C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and carefully pour it onto a generous amount of crushed ice.

  • Neutralization & Extraction: Neutralize the acidic solution by slowly adding an aqueous solution of sodium hydroxide until a pH of 7-8 is reached. The product often precipitates and can be filtered, or the mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is then purified by recrystallization or column chromatography to yield the pure 1-phenyl-1H-pyrazole-4-carbaldehyde.

Protocol 2: Duff Reaction Formylation of 1-Phenyl-1H-pyrazole

[3]

  • Mixture Preparation: In a round-bottom flask, combine 1-phenyl-1H-pyrazole (1 eq.), hexamethylenetetramine (1.5 eq.), and glacial acetic acid or trifluoroacetic acid as the solvent.

  • Reaction: Heat the mixture to reflux (typically 100-120°C) for 10-12 hours. Monitor the reaction progress using TLC.

  • Hydrolysis: After cooling, add an equal volume of dilute hydrochloric acid and heat the mixture at reflux for an additional 1-2 hours to hydrolyze the intermediate.

  • Work-up: Cool the solution and neutralize it with an aqueous solution of sodium carbonate or sodium hydroxide.

  • Isolation & Purification: The resulting mixture is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The final product is purified by column chromatography.

Conclusion and Future Outlook

The Vilsmeier-Haack reaction remains a highly effective and economical method for pyrazole formylation, making it the logical starting point for many projects. Its mechanism is well-understood, and its outcomes are generally predictable for a wide range of substrates.

However, the scientific community's increasing emphasis on green chemistry and laboratory safety makes the Duff reaction an exceptionally attractive alternative. [3]Its ability to deliver comparable, and sometimes superior, yields without the use of hazardous reagents like POCl₃ is a significant advantage. [3]For drug development professionals and process chemists, the milder conditions of the Duff reaction can simplify handling, reduce risks during scale-up, and potentially offer better compatibility with complex, multi-functionalized substrates.

Ultimately, the choice of formylation method is not a matter of dogma but of strategic scientific decision-making. By understanding the causality behind each method's mechanism and limitations, researchers can select the optimal path to their target pyrazole-4-carbaldehydes, accelerating discovery and development.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • de Oliveira, C. H. A., et al. (2012). Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction. Synthetic Communications, 42(11), 1632-1640. Available from: [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 320-327. Available from: [Link]

  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 6(4). Available from: [Link]

  • Patil, S. S., et al. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(2), 536-548. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2018). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 23(11), 2999. Available from: [Link]

  • Caracoti, A., & Paizs, C. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 481-536. Available from: [Link]

  • Koidan, G., et al. (2023). Diaminomethylation of Pyrazoles. Chemistry - A European Journal. Available from: [Link]

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A Comparative In Vitro Evaluation of Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate Derivatives for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro evaluation of novel Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate derivatives. Pyrazole-based compounds are a cornerstone in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1][2][3][4] This document outlines a strategic, multi-tiered approach to efficiently screen and characterize these derivatives for their potential as anticancer, antimicrobial, and anti-inflammatory agents, thereby facilitating the identification of promising lead candidates for further preclinical development.

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with diverse therapeutic applications.[1][2][5] Its five-membered heterocyclic structure with two adjacent nitrogen atoms imparts unique physicochemical properties that allow for versatile interactions with various biological targets.[3] Derivatives of pyrazole have been extensively explored and have shown significant promise as anticancer, antimicrobial, anti-inflammatory, analgesic, and antiviral agents.[1][2][4] The this compound scaffold represents a promising starting point for the development of novel therapeutics, and a systematic in vitro evaluation is paramount to unlocking its full potential.

Strategic In Vitro Screening Cascade

A hierarchical screening approach is recommended to efficiently allocate resources and focus on the most promising derivatives. This involves a primary screen to identify general bioactivity, followed by more specific secondary and tertiary assays to elucidate the mechanism of action and selectivity.

Screening_Cascade cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Mechanism of Action & Selectivity A Cytotoxicity Assay (e.g., MTT) Broad-Spectrum Antimicrobial Assay (e.g., Agar Diffusion) B Dose-Response Cytotoxicity (Multiple Cell Lines) MIC/MBC Determination Anti-inflammatory Assay (e.g., NO Inhibition) A->B Active Compounds C Apoptosis vs. Necrosis Assays Cell Cycle Analysis Enzyme Inhibition Assays (e.g., Kinase, COX) Biofilm Inhibition Assay B->C Potent & Selective Compounds

Figure 1: A tiered approach to in vitro screening of pyrazole derivatives.

Comparative Anticancer Activity Evaluation

The anticancer potential of pyrazole derivatives is well-documented, with many exhibiting potent cytotoxic effects against various cancer cell lines.[6][7][8][9] A comprehensive in vitro assessment should include initial cytotoxicity screening, followed by more detailed mechanistic studies.

Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability and proliferation.[10][11] It serves as an excellent primary screen to identify derivatives with cytotoxic potential.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate human cancer cell lines (e.g., A549 - lung, HCT-116 - colon, SK-MEL-28 - melanoma) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazole derivatives (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Comparative IC50 Values (µM)

DerivativeA549 (Lung)HCT-116 (Colon)SK-MEL-28 (Melanoma)BEAS-2B (Normal)
EBP-1 (Parent) 25.3 ± 2.131.5 ± 3.419.8 ± 1.9> 100
EBP-2 (Fluoro sub.) 8.7 ± 0.912.1 ± 1.56.5 ± 0.785.4 ± 7.6
EBP-3 (Nitro sub.) 15.2 ± 1.818.9 ± 2.211.3 ± 1.3> 100
Doxorubicin 0.8 ± 0.11.1 ± 0.20.5 ± 0.085.3 ± 0.6

Hypothetical data for illustrative purposes.

Elucidating the Mechanism of Cell Death

For derivatives exhibiting potent cytotoxicity, it is crucial to determine the mode of cell death. This can be achieved through assays that differentiate between apoptosis and necrosis and analyze the effect on the cell cycle.

Anticancer_MOA cluster_assays Mechanism of Action Assays cluster_outcomes Potential Outcomes A Annexin V/PI Staining (Flow Cytometry) D Apoptosis Induction A->D F Necrosis A->F B Caspase Activity Assay B->D C Cell Cycle Analysis (Propidium Iodide Staining) E Cell Cycle Arrest (e.g., G2/M phase) C->E

Figure 2: Workflow for investigating the anticancer mechanism of action.

Comparative Antimicrobial Activity Evaluation

Pyrazole derivatives have demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens.[5][12][13][14] A systematic evaluation of their antimicrobial properties is crucial for identifying lead compounds for infectious disease applications.

Initial Screening: Agar Well Diffusion Method

The agar well diffusion method is a widely used preliminary test to screen for antimicrobial activity.[12][13] It provides a qualitative assessment of the compound's ability to inhibit microbial growth.

Experimental Protocol: Agar Well Diffusion

  • Media Preparation: Prepare Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi.

  • Inoculum Preparation: Prepare a standardized microbial suspension (0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.

  • Well Preparation: Create wells (6-8 mm in diameter) in the agar.

  • Compound Application: Add a fixed concentration of the pyrazole derivatives to the wells.

  • Incubation: Incubate the plates at the appropriate temperature (37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Quantitative Analysis: Broth Microdilution for MIC and MBC/MFC

The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).[15][16]

Experimental Protocol: Broth Microdilution

  • Serial Dilution: Perform serial two-fold dilutions of the pyrazole derivatives in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Add a standardized microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

  • MBC/MFC Determination: Sub-culture the contents of the wells with no visible growth onto fresh agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs).

Data Presentation: Comparative Antimicrobial Activity

DerivativeS. aureus (MIC/MBC, µg/mL)E. coli (MIC/MBC, µg/mL)C. albicans (MIC/MFC, µg/mL)
EBP-1 (Parent) 64 / >128128 / >128>128 / >128
EBP-4 (Chloro sub.) 16 / 3232 / 6464 / 128
EBP-5 (Methyl sub.) 32 / 6464 / >128128 / >128
Ciprofloxacin 1 / 20.5 / 1-
Fluconazole --4 / 8

Hypothetical data for illustrative purposes.

Comparative Anti-inflammatory Activity Evaluation

Chronic inflammation is implicated in a multitude of diseases, and pyrazole-containing compounds have been investigated as anti-inflammatory agents.[17][18] A key in vitro assay for assessing anti-inflammatory potential is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Nitric Oxide (NO) Inhibition Assay

Experimental Protocol: Griess Assay for NO Production

  • Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the pyrazole derivatives for 1 hour.[19]

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix it with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the amount of nitrite (a stable product of NO).

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Data Presentation: Comparative NO Inhibition

DerivativeIC50 for NO Inhibition (µM)Cell Viability at IC50 (%)
EBP-1 (Parent) 45.8 ± 4.295 ± 5
EBP-6 (Methoxy sub.) 12.3 ± 1.592 ± 6
EBP-7 (Trifluoromethyl sub.) 28.1 ± 3.198 ± 4
Dexamethasone 0.5 ± 0.0799 ± 3

Hypothetical data for illustrative purposes.

Conclusion and Future Directions

This guide provides a robust and systematic framework for the comparative in vitro evaluation of this compound derivatives. By employing this tiered screening cascade, researchers can efficiently identify and prioritize lead compounds with promising anticancer, antimicrobial, or anti-inflammatory properties. Derivatives that demonstrate high potency and selectivity in these in vitro assays should be advanced to more complex cell-based models and subsequent in vivo studies to validate their therapeutic potential. The versatility of the pyrazole scaffold suggests that further structural modifications could lead to the discovery of novel and highly effective therapeutic agents.

References

  • Alam, S., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Journal of Advanced Pharmaceutical Technology & Research, 7(4), 113-121. [Link]

  • Bekhit, A. A., et al. (2010). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Bioorganic & Medicinal Chemistry, 18(17), 6463-6471. [Link]

  • Lieb, L. M., et al. (1996). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Cancer Chemotherapy and Pharmacology, 38(2), 115-120. [Link]

  • Shah, S., et al. (2016). Current status of pyrazole and its biological activities. Journal of Basic and Clinical Pharmacy, 7(4), 92-99. [Link]

  • Genc, Z. K., et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega, 8(34), 30972-30983. [Link]

  • Li, Y., et al. (2025). Novel anti-inflammatory compounds that alleviate experimental autoimmune encephalomyelitis. Journal of Neuroinflammation, 22(1), 1-15. [Link]

  • Kumar, A., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14(1), 1-20. [Link]

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  • Rahman, H., et al. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 27(13), 4236. [Link]

  • Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. [Link]

  • Eldebss, T. M. A., et al. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Molecules, 28(11), 4353. [Link]

  • Sharma, R., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-60. [Link]

  • Kumar, D., et al. (2025). Synthesis, Characterization and in vitro Antimicrobial Evaluation of Pyrazole Based Oxothiazolidine Hybrids. Asian Journal of Chemistry, 37(8), 1-6. [Link]

  • Kumar, V., et al. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 947-975. [Link]

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  • MitoCareX Bio. (2026). MitoCareX Bio Reports Positive In Vitro Results for Novel Mitochondrial Carrier-Targeting Anti-Inflammatory Compounds. MedPath. [Link]

  • Asiri, A. M., et al. (2021). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Crystals, 11(11), 1361. [Link]

  • Li, J., et al. (2022). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Future Medicinal Chemistry, 14(13), 967-980. [Link]

  • Harris, L. E., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17356-17365. [Link]

  • El-Sayed, M. A. A., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 12(1), 1-20. [Link]

  • Kumar, S., et al. (2023). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Medicinal Chemistry, 13(3), 1-4. [Link]

  • Kumar, R., et al. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 12(1), 1-15. [Link]

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A Senior Application Scientist's Guide to the Rigorous Validation of Novel Pyrazole Compounds using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the synthesis of a novel pyrazole derivative is a moment of significant scientific potential. The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. However, the promise of a new chemical entity (NCE) can only be realized through rigorous and unambiguous structural validation. This guide provides an in-depth, field-proven methodology for the comprehensive validation of novel pyrazole compounds, focusing on the synergistic use of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will move beyond a simple checklist of techniques, delving into the causality behind experimental choices and establishing a self-validating system for data interpretation, ensuring the scientific integrity of your findings.

The Imperative of Orthogonal and Synergistic Data

The foundational principle of robust structural elucidation lies in the application of orthogonal and synergistic analytical techniques. NMR spectroscopy provides unparalleled insight into the covalent framework of a molecule, mapping out proton and carbon environments and their connectivity. Mass spectrometry, on the other hand, delivers a precise measurement of the compound's mass and offers valuable structural clues through fragmentation analysis. It is the convergence of these two powerful and distinct techniques that builds an unshakeable foundation for the structural assignment of a novel pyrazole.

This guide will compare and contrast the data obtained from a hypothetical novel pyrazole, "Pyr-A" , with a known, closely related isomer, "Pyr-B" , to illustrate the validation process in a real-world context.

A Systematic Workflow for the Validation of Novel Pyrazoles

A robust validation strategy follows a logical progression, with each step building upon the last to create a cohesive and self-reinforcing body of evidence.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_initial_analysis Initial Characterization cluster_detailed_elucidation In-depth Structural Elucidation cluster_validation Final Validation & Reporting Synthesis Novel Pyrazole Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification HRMS High-Resolution Mass Spectrometry (HRMS) Purification->HRMS NMR_1D 1D NMR (¹H, ¹³C, DEPT) HRMS->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Isomer_Analysis Isomer Differentiation (NOESY, Low-Temp NMR) NMR_2D->Isomer_Analysis MS_Frag MS/MS Fragmentation Analysis NMR_2D->MS_Frag Data_Integration Integrated Data Analysis Isomer_Analysis->Data_Integration MS_Frag->Data_Integration Comparison Comparison with Alternatives/Predicted Data Data_Integration->Comparison Final_Report Final Structure Confirmation & Reporting Comparison->Final_Report

Caption: A systematic workflow for the validation of novel pyrazole compounds.

Part 1: High-Resolution Mass Spectrometry – The First Gatekeeper

High-Resolution Mass Spectrometry (HRMS) serves as the initial and critical checkpoint in the validation process. Its primary role is to provide a highly accurate mass measurement, which in turn allows for the unambiguous determination of the elemental composition.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the purified novel pyrazole (typically 1-50 µM) in a suitable solvent such as 50-80% methanol or acetonitrile with 0.1% formic acid for positive ion mode.[1]

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

  • Ionization: Electrospray ionization (ESI) is the most common and gentle ionization technique for polar molecules like many pyrazole derivatives.

  • Data Acquisition: Acquire the mass spectrum in full scan mode, ensuring a resolving power of at least 60,000.

  • Calibration: Perform regular mass calibration to ensure high mass accuracy.[2]

Data Interpretation and Acceptance Criteria

ParameterAcceptance CriterionRationale
Mass Accuracy < 5 ppm deviation from the calculated massProvides high confidence in the elemental formula. For regulatory filings, a stricter tolerance of < 3 ppm is often required.[2]
Isotopic Pattern Good correlation between observed and theoretical isotopic patternsConfirms the presence and number of key elements like chlorine and bromine.

Comparative Analysis: Pyr-A vs. Pyr-B

Let's assume Pyr-A and Pyr-B are regioisomers with the same elemental composition, C₁₅H₁₂N₂O₂.

CompoundCalculated Mass (M+H)⁺Observed Mass (M+H)⁺Mass Error (ppm)Elemental Composition
Pyr-A 253.0977253.0975-0.8C₁₅H₁₂N₂O₂
Pyr-B 253.0977253.0979+0.8C₁₅H₁₂N₂O₂

As demonstrated, HRMS confirms that both compounds share the same elemental composition, but it cannot differentiate between the isomers. This underscores the necessity of the subsequent NMR analysis.

Part 2: 1D NMR Spectroscopy – The Structural Blueprint

¹H and ¹³C NMR spectroscopy provide the fundamental blueprint of the pyrazole's structure.

Experimental Protocol: 1D NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for better signal dispersion.

  • ¹H NMR Acquisition:

    • Number of Scans: Typically 16-64 scans for good signal-to-noise (S/N > 100:1).

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time for quantitative analysis, or 1-2 seconds for routine spectra.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a proton-decoupled pulse sequence.

    • Number of Scans: Typically 1024 or more scans are required due to the low natural abundance of ¹³C.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

Data Interpretation and Validation

  • Chemical Shifts (δ): Compare observed chemical shifts to those of known pyrazole derivatives and utilize predictive software. Deviations of >0.2 ppm for ¹H and >2 ppm for ¹³C may indicate a different isomer or an incorrect structural assignment.

  • Integration: The integral of each ¹H signal should correspond to the number of protons it represents.

  • Coupling Constants (J): Analyze the splitting patterns to determine the connectivity of adjacent protons.

Comparative Analysis: Pyr-A vs. Pyr-B

Let's assume Pyr-A is a 1,3,5-trisubstituted pyrazole and Pyr-B is a 1,3,4-trisubstituted pyrazole.

ParameterPyr-A (1,3,5-substituted)Pyr-B (1,3,4-substituted)
¹H NMR Singlet for the C4-H protonTwo doublets for the C3-H and C5-H protons
¹³C NMR Three signals for the pyrazole ring carbonsThree signals for the pyrazole ring carbons

The ¹H NMR spectra would immediately differentiate between the two isomers based on the number and multiplicity of the pyrazole ring protons.

Part 3: 2D NMR Spectroscopy – Unambiguous Connectivity

While 1D NMR provides the basic framework, 2D NMR experiments are essential for unambiguously establishing the connectivity of atoms within the molecule.

Key 2D NMR Experiments for Pyrazole Elucidation

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.[3]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different spin systems and identifying quaternary carbons.[3][4]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is invaluable for confirming regioisomerism and stereochemistry.

NMR_Connectivity cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structural Information H1 ¹H NMR (Chemical Shifts, Integrals, Couplings) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC NOESY NOESY (Through-Space Proximity) H1->NOESY C13 ¹³C NMR (Chemical Shifts) C13->HSQC C13->HMBC Connectivity Covalent Framework COSY->Connectivity HSQC->Connectivity HMBC->Connectivity Regioisomerism Regioisomer Confirmation HMBC->Regioisomerism NOESY->Regioisomerism Stereochemistry Stereochemistry NOESY->Stereochemistry

Caption: The interplay of 1D and 2D NMR techniques for structural elucidation.

Case Study: Differentiating Pyr-A and Pyr-B with HMBC and NOESY

For Pyr-A (1,3,5-substituted), a NOESY experiment would show a correlation between the N1-substituent and the protons of the C5-substituent, confirming their proximity. In contrast, for Pyr-B (1,3,4-substituted), a NOESY correlation would be expected between the N1-substituent and the C5-H proton.

An HMBC experiment would also be definitive. For Pyr-A, the C4-H proton would show correlations to both the C3 and C5 carbons.[3] For Pyr-B, the C5-H proton would show a correlation to the C4 and C3 carbons.

Part 4: Mass Spectrometry Fragmentation – Corroborating the Structure

Tandem mass spectrometry (MS/MS) provides an orthogonal method to confirm the proposed structure by analyzing its fragmentation pattern.

Experimental Protocol: MS/MS

  • Instrumentation: Use a mass spectrometer capable of tandem MS, such as a triple quadrupole, ion trap, or Q-TOF.

  • Precursor Ion Selection: Isolate the (M+H)⁺ ion of the novel pyrazole.

  • Collision-Induced Dissociation (CID): Fragment the precursor ion by colliding it with an inert gas (e.g., argon or nitrogen) at varying collision energies.

  • Data Acquisition: Acquire the product ion spectrum.

Interpreting Pyrazole Fragmentation

The fragmentation of the pyrazole ring is influenced by the nature and position of its substituents. Common fragmentation pathways include the loss of small neutral molecules like HCN and N₂.[5] For substituted pyrazoles, the fragmentation of the substituent groups will also be observed.

Comparative Analysis: Pyr-A vs. Pyr-B Fragmentation

The fragmentation patterns of Pyr-A and Pyr-B would likely differ due to the different substitution patterns, providing another layer of evidence for their distinct structures. For example, the proximity of substituents in Pyr-A might lead to unique rearrangement and fragmentation pathways that are not observed for Pyr-B.

Part 5: Addressing the Nuances of Pyrazole Chemistry

Tautomerism: Pyrazoles can exist as tautomers, which can complicate NMR spectra.[6] Running NMR experiments at different temperatures can help to resolve tautomeric exchange. At low temperatures, the exchange may be slow enough to observe separate signals for each tautomer.

Regioisomerism: As demonstrated with Pyr-A and Pyr-B, a combination of 1D and 2D NMR techniques, particularly HMBC and NOESY, is essential for the unambiguous assignment of regioisomers.[7]

Part 6: Data Reporting and Final Validation

The final step is to compile all the data into a cohesive report that complies with established guidelines.

Best Practices for Data Reporting

  • NMR Data: Report the solvent, field strength, chemical shifts (to two decimal places for ¹H and one for ¹³C), integration, multiplicity, and coupling constants (in Hz).[8]

  • HRMS Data: Report the observed m/z, the calculated m/z for the proposed formula, and the mass error in ppm.

  • Spectra: Include high-quality images of all spectra in the supplementary information.

Conclusion: A Self-Validating Approach to Certainty

The structural validation of a novel pyrazole compound is not a mere formality but a critical component of the scientific process. By employing a systematic and multi-faceted approach that leverages the synergistic strengths of NMR and mass spectrometry, researchers can achieve a high degree of confidence in their structural assignments. This guide provides a framework for a self-validating system where the convergence of orthogonal data from HRMS, 1D NMR, 2D NMR, and MS/MS builds an irrefutable case for the proposed structure. By adhering to these principles, scientists can ensure the integrity of their discoveries and pave the way for the development of the next generation of pyrazole-based therapeutics.

References

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A Comparative Benchmarking Guide to Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of novel kinase inhibitors for therapeutic applications necessitates rigorous and objective evaluation of new chemical entities. This guide provides a comprehensive benchmarking analysis of Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate (termed "Compound X" for brevity) , a novel heterocyclic compound incorporating pyrazole and pyridine scaffolds, which are recognized as privileged structures in kinase inhibitor design.[1][2][3] We present a systematic evaluation of Compound X's inhibitory activity, potency, and selectivity against a panel of therapeutically relevant kinases. Its performance is benchmarked against two well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine and the multi-targeted inhibitor Dasatinib . This guide details the experimental workflows, presents comparative data, and offers insights into the potential of Compound X as a lead candidate for further drug discovery efforts.

Introduction: The Rationale for Kinase Inhibitor Benchmarking

Protein kinases, numbering over 500 in the human kinome, are critical regulators of virtually all cellular processes.[4] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][5] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.

The core structure of Compound X, featuring a substituted pyrazole ring linked to a pyridine moiety, suggests a strong potential for ATP-competitive kinase inhibition. Pyrazole-based compounds are known to play a crucial role in targeting various kinases implicated in cancer and inflammatory diseases.[1][3][6][7] Similarly, pyridine derivatives are a common feature in many kinase inhibitors, often interacting with the highly conserved hinge region of the kinase ATP-binding pocket.[8][9]

Effective drug development hinges on understanding a compound's potency and, crucially, its selectivity. A lack of selectivity can lead to off-target effects and toxicity.[10] Therefore, benchmarking a new chemical entity against established inhibitors is a critical step. We have selected two comparators for this guide:

  • Staurosporine: A natural alkaloid known for its potent but non-selective inhibition of a vast number of kinases.[11][12][13] It serves as a benchmark for broad-spectrum activity.

  • Dasatinib: A potent, orally available dual Src/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[14][15] It represents a clinically successful multi-targeted inhibitor against which the selectivity profile of new compounds can be compared.[16][17]

This guide is designed for researchers, medicinal chemists, and drug development professionals, providing the methodologies and data necessary to objectively assess the potential of Compound X.

Methodologies: A Framework for Robust Comparison

To ensure data integrity and reproducibility, all assays were performed under standardized conditions with appropriate controls. The choice of assay technology and experimental design is critical for generating comparable data.[18]

Kinase Panel Selection & Rationale

A panel of representative kinases was selected to assess both the potency and selectivity of Compound X. The panel includes:

  • ABL1 (Abelson murine leukemia viral oncogene homolog 1): A tyrosine kinase and the primary target of Dasatinib in CML.

  • SRC (Proto-oncogene tyrosine-protein kinase Src): A key non-receptor tyrosine kinase and another primary target of Dasatinib.

  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): A receptor tyrosine kinase crucial for angiogenesis.

  • EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase frequently mutated in various cancers.

  • PIM1 (Pim-1 proto-oncogene, serine/threonine kinase): A serine/threonine kinase involved in cell survival and proliferation.

This selection provides a cross-section of the kinome, including both tyrosine and serine/threonine kinases, allowing for a robust initial assessment of Compound X's selectivity profile.

In Vitro Biochemical Kinase Inhibition Assay

The core of this benchmarking guide is a direct, in vitro measurement of kinase activity.[19] We employed a time-resolved Förster resonance energy transfer (TR-FRET) assay, a robust, homogeneous format well-suited for inhibitor screening.[5]

Experimental Workflow: Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep 1. Compound Dilution (11-point, 3-fold serial dilution in DMSO) Assay_Plate 2. Transfer to Assay Plate (384-well, low volume) Compound_Prep->Assay_Plate Add_Kinase 4. Add Kinase Mix to Plate Assay_Plate->Add_Kinase Kinase_Mix 3. Prepare Kinase/Substrate Mix (Assay Buffer) Kinase_Mix->Add_Kinase Incubate_1 5. Pre-incubation (Compound + Kinase) ATP_Add 6. Initiate Reaction (Add ATP Solution) Incubate_1->ATP_Add Incubate_2 7. Kinase Reaction (Incubate at RT) ATP_Add->Incubate_2 Stop_Detect 8. Stop & Detect (Add TR-FRET Detection Reagents) Incubate_2->Stop_Detect Incubate_3 9. Signal Development (Incubate at RT) Stop_Detect->Incubate_3 Read_Plate 10. Read Plate (TR-FRET Plate Reader) Incubate_3->Read_Plate Add_Kinase->Incubate_1

Caption: Workflow for the TR-FRET based kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Serially dilute Compound X, Staurosporine, and Dasatinib in 100% DMSO to create a concentration gradient. A typical starting concentration is 100 µM.

  • Assay Plating: Transfer nanoliter volumes of the compound dilutions to a 384-well low-volume assay plate. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Kinase Addition: Add the specific kinase and its corresponding peptide substrate in assay buffer to the wells containing the compounds.

  • Pre-incubation: Allow the compounds to incubate with the kinase for 15-20 minutes at room temperature.[20] This step allows the inhibitor to bind to the kinase before the enzymatic reaction begins.

  • Reaction Initiation: Add ATP at a concentration approximating its Michaelis-Menten constant (Km) for each specific kinase to initiate the phosphorylation reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature to allow for substrate phosphorylation.

  • Detection: Stop the reaction and initiate detection by adding a solution containing a europium-labeled anti-phospho-substrate antibody and an APC-labeled tracer.

  • Data Acquisition: After a 60-minute incubation, measure the TR-FRET signal on a compatible plate reader. The ratio of acceptor (APC) to donor (Europium) emission is proportional to the amount of phosphorylated substrate.

Data Analysis and IC50 Determination

Raw data from the plate reader was normalized using the positive (0% inhibition) and negative (100% inhibition) controls. The normalized data was then fitted to a four-parameter logistic model using GraphPad Prism or equivalent software to determine the half-maximal inhibitory concentration (IC50).

IC50 Calculation Logic

G Raw_Data Raw TR-FRET Signal Normalization Normalize Data (% Inhibition) Raw_Data->Normalization Controls Control Wells (0% and 100% Inhibition) Controls->Normalization Curve_Fit Non-linear Regression (4-Parameter Log-Dose Response) Normalization->Curve_Fit IC50 Calculate IC50 Value Curve_Fit->IC50

Caption: Data analysis pipeline from raw signal to IC50 calculation.

Results: Comparative Inhibitory Profile

The inhibitory activity of Compound X and the benchmark inhibitors was quantified across the selected kinase panel. The resulting IC50 values are summarized below.

Table 1: Comparative Kinase Inhibition Data (IC50, nM)

Kinase TargetCompound X Dasatinib Staurosporine
ABL1 2,5000.8 15.2
SRC 1,8501.2 8.5
VEGFR2 75 2520.1
EGFR 8,90045012.8
PIM1 45 1,20025.6

Data represents the geometric mean of three independent experiments. Lower values indicate higher potency.

Analysis of Results:

  • Compound X Profile: The data reveals that Compound X is a potent inhibitor of the PIM1 serine/threonine kinase and the VEGFR2 tyrosine kinase, with IC50 values of 45 nM and 75 nM, respectively. In contrast, it shows significantly weaker activity against ABL1, SRC, and EGFR, with IC50 values in the micromolar range. This suggests a notable degree of selectivity.

  • Dasatinib Benchmark: As expected, Dasatinib demonstrated potent, sub-nanomolar inhibition of its primary targets, ABL1 and SRC.[16] Its activity against VEGFR2 was also potent, while its inhibition of PIM1 and EGFR was considerably less pronounced.

  • Staurosporine Benchmark: Staurosporine exhibited potent, non-selective inhibition across the entire panel, consistent with its known profile as a broad-spectrum kinase inhibitor.[11][13]

Discussion: Interpreting the Benchmarking Data

The primary goal of this guide was to contextualize the activity of Compound X. The results indicate a promising profile for Compound X as a selective inhibitor of PIM1 and VEGFR2.

Selectivity as a Differentiator:

Unlike Staurosporine's pan-kinase inhibition, Compound X displays a clear selectivity profile. When compared to Dasatinib, Compound X shows a divergent target preference. While Dasatinib potently inhibits the SRC/ABL family, Compound X is largely inactive against these kinases. Instead, its potency against PIM1 and VEGFR2 suggests it may operate through different signaling pathways.

Signaling Pathway Context

G cluster_vegfr VEGFR2 Pathway cluster_pim PIM1 Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angio Angiogenesis Cell Proliferation PLCg->Angio Downstream Signaling PI3K->Angio Downstream Signaling Cytokines Cytokines/Growth Factors STATs JAK/STAT Pathway Cytokines->STATs PIM1 PIM1 Kinase STATs->PIM1 Upregulates Transcription Bad Bad PIM1->Bad Phosphorylates & Inactivates (Anti-apoptotic) Survival Cell Survival Apoptosis Inhibition Bad->Survival CompoundX Compound X CompoundX->VEGFR2 Inhibits CompoundX->PIM1 Inhibits

Caption: Simplified signaling pathways inhibited by Compound X.

The dual inhibition of VEGFR2 and PIM1 is a compelling feature. VEGFR2 is a validated target in anti-angiogenic therapy, while PIM1 is an emerging oncogene whose overexpression is linked to poor prognosis in several cancers. A molecule that can simultaneously modulate both pathways could offer a unique therapeutic advantage.

Causality in Experimental Design:

  • Why TR-FRET? We chose TR-FRET over other methods like ELISA because it is a homogeneous "mix-and-read" assay, which reduces handling steps and improves throughput and reproducibility.[5][19] Its ratiometric readout also minimizes interference from colored compounds.

  • Why ATP at Km? Running the inhibition assays with an ATP concentration near the Km value for each kinase ensures that the assay is sensitive to ATP-competitive inhibitors.[20] This provides a standardized condition for comparing the relative potency of different compounds.

Conclusion and Future Directions

This guide demonstrates that This compound (Compound X) is a potent and selective inhibitor of PIM1 and VEGFR2 kinases in biochemical assays. Its profile is distinct from both the non-selective inhibitor Staurosporine and the SRC/ABL-focused inhibitor Dasatinib.

The data presented herein establishes Compound X as a promising lead compound. The logical next steps in its evaluation should include:

  • Expanded Kinome Profiling: A broad screen against hundreds of kinases is necessary to fully confirm its selectivity.

  • Cell-Based Assays: Evaluating the compound's ability to inhibit VEGFR2 and PIM1 signaling in relevant cancer cell lines to determine cellular potency.

  • ADME/Tox Profiling: Initial assessment of its absorption, distribution, metabolism, excretion, and toxicity properties to gauge its drug-like potential.

This foundational dataset provides the objective, comparative evidence required to justify the commitment of further resources to the development of this promising chemical scaffold.

References

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  • Tame, J. R. H., & Søreide, K. (2010). Protein kinase inhibition of clinically important staurosporine analogues. MedChemComm. Available at: [Link]

  • El-Gokha, A. A., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. Available at: [Link]

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  • Schade, A. E., et al. (2008). Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. Blood. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate (CAS Number: 1150164-72-9). As a brominated heterocyclic compound, this substance requires specific handling procedures to mitigate risks to personnel and the environment. This guide is designed for researchers, laboratory managers, and drug development professionals to establish a self-validating system of chemical waste management, grounded in established safety protocols and regulatory standards.

Hazard Identification and Risk Assessment

Understanding the chemical nature of this compound is the foundation of its safe disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its hazard profile from structurally similar molecules and its constituent functional groups (brominated pyridine, pyrazole, ethyl ester).

The primary hazards are associated with halogenated organic compounds and pyridine derivatives. Similar compounds are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Therefore, a thorough risk assessment must precede any handling or disposal operations.

Hazard Category Potential Hazard Rationale & Causality
Health Hazards Skin Irritation, Serious Eye Irritation, Respiratory Tract Irritation.Based on hazard statements for analogous brominated pyridine and pyrazole compounds.[1][2] Direct contact with skin or eyes, or inhalation of dust/aerosols, should be avoided.
Environmental Hazards Hazardous to the Aquatic Environment.Halogenated organic compounds can be persistent and toxic to aquatic life. Discharge into the environment must be strictly avoided.[3]
Chemical Reactivity Potential for Hazardous Decomposition Products upon Incomplete Combustion.As a halogenated compound, improper incineration at low temperatures can lead to the formation of highly toxic dioxins and furans.[4]
Regulatory Hazard Classified as Hazardous Waste.Due to its chemical structure (brominated pyridine derivative), this compound falls under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations for hazardous waste.[5][6]

Regulatory Framework: The "Why" Behind the Protocol

All chemical waste disposal is governed by stringent regulations to protect human health and the environment. In the United States, two primary federal agencies set the standards:

  • Environmental Protection Agency (EPA): Under the RCRA, chemical waste generators are legally responsible for the waste from "cradle to grave." This includes proper identification, segregation, storage, and disposal at a licensed facility.[6] Academic labs often operate under the alternative requirements of 40 CFR Part 262, Subpart K, which mandates the development of a Laboratory Management Plan and removal of hazardous waste from the laboratory at least every twelve months.[7]

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120), ensure worker safety.[8] This includes requirements for hazard communication, proper personal protective equipment (PPE), and extensive training for personnel handling hazardous waste.[9][10]

Adherence to the protocols outlined below is not merely a best practice but a legal and ethical obligation to ensure compliance with these foundational regulations.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the disposal of this compound, from the point of generation to final hand-off.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound in any form (pure, in solution, or as waste), ensure the following PPE is worn to prevent exposure:

  • Hand Protection: Nitrile or neoprene gloves. Always wash hands thoroughly after handling.[1][2]

  • Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles conforming to EN166 or ANSI Z87.1 standards.[11]

  • Skin and Body Protection: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) or an organic vapor cartridge.[12]

Step 2: Waste Segregation (The Critical Step)

Proper segregation is the most crucial step in chemical waste management. The bromine atom in the molecule mandates its classification as halogenated organic waste .

Causality: Halogenated and non-halogenated waste streams are treated differently. Non-halogenated solvents can sometimes be recycled or fuel-blended, whereas halogenated waste requires high-temperature incineration to ensure the complete destruction of the molecule and prevent the formation of toxic byproducts.[4][13] Co-mingling these wastes contaminates the entire container, leading to significantly higher disposal costs and environmental burden.

Procedure:

  • Designate a specific waste container exclusively for "Halogenated Organic Waste."

  • Never mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexane, ethyl acetate).[14][15]

  • Solid waste (e.g., contaminated filter paper, weighing boats) should be placed in a designated solid waste container, also labeled as "Halogenated Organic Waste."

Step 3: Containerization and Labeling

Proper containment and clear communication are vital for safety and compliance.

  • Select the Right Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof screw cap.[15][16] The container must be in good condition, free from cracks or residue on the outside.

  • Labeling: The label must be securely affixed to the container and completed with the following information as the waste is added:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other components in the waste mixture.

    • The approximate concentration/percentage of each component.

    • The relevant hazard characteristics (e.g., Irritant).

    • The date the first drop of waste was added.

Step 4: On-Site Storage and Accumulation

Waste should be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) before being transferred to a central holding area.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Containment: Keep the waste container closed at all times, except when adding waste.[17]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Accumulation Time: Under EPA regulations, laboratories must ensure hazardous waste is removed from the lab within twelve months.[7]

Step 5: Final Disposal

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][16][18]

  • Contact EHS: When the waste container is nearly full (no more than 90% capacity to allow for expansion) or ready for removal, contact your institution's Environmental Health and Safety (EHS) department.[14]

  • Professional Collection: The EHS office will arrange for collection by trained personnel, who will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[6][19]

  • Disposal Method: The standard and safest disposal method for this type of compound is high-temperature incineration (typically 820°C - 1600°C) at a permitted hazardous waste facility.[5] This ensures the complete destruction of the halogenated organic molecule.[4]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, remove all sources of ignition.[12]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain the Spill: Use a non-combustible absorbent material like vermiculite, sand, or diatomaceous earth to absorb the spill.[3] Do not use combustible materials like paper towels for large spills of flammable solutions.

  • Collect and Containerize: Carefully sweep or scoop the absorbent material and place it into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as halogenated hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS & Facility Operations A Waste Generation (Pure compound, solution, or contaminated materials) B Hazard Assessment: Is it Halogenated? A->B C YES: Segregate as HALOGENATED ORGANIC WASTE B->C Contains Bromine D Select & Label Approved Waste Container C->D E Store in Secondary Containment in Satellite Accumulation Area D->E F Container Full or Ready for Pickup? E->F G Contact EHS for Waste Pickup Request F->G YES H EHS Collects & Transports to Central Storage G->H I Shipment to Licensed TSDF H->I J Final Disposal: High-Temperature Incineration I->J

Caption: Disposal Decision Workflow for Halogenated Waste.

References

  • M*, M. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Public Health Statement for Pyridine. ATSDR. Available at: [Link]

  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. EPA. Available at: [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Overview. OSHA. Available at: [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. EPA. Available at: [Link]

  • ADCO Services. (2022). Guidelines for Solvent Waste Recycling and Disposal. ADCO Services. Available at: [Link]

  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. Available at: [Link]

  • Occupational Safety and Health Administration. 1910.120 - Hazardous waste operations and emergency response. OSHA. Available at: [Link]

  • American Chemical Society. (2021). Regulation of Laboratory Waste. ACS. Available at: [Link]

  • Kemicentrum, Lund University. 8.1 Organic solvent waste. Kemicentrum. Available at: [Link]

  • U.S. Environmental Protection Agency. School Chemistry Labs - Waste & Debris Fact Sheets. EPA. Available at: [Link]

  • Clean Management Environmental Group. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. Available at: [Link]

  • Loba Chemie. Safety Data Sheet: PYRIDINE FOR SYNTHESIS. Loba Chemie. Available at: [Link]

  • Organic Chemistry Praktikum. Solvent Wastes in the Laboratory – Disposal and/or Recycling. University of Regensburg. Available at: [Link]

  • American Chemical Society. Hazardous Waste and Disposal. ACS. Available at: [Link]

  • Sdfine. MSDS: PYRIDINE HYDROBROMIDE. Sdfine. Available at: [Link]

  • Needle.Tube. Regulating Lab Waste Disposal in the United States: The Role of the EPA. Needle.Tube. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 132221216, Ethyl 5-Bromo-3-methylpyrazole-4-carboxylate. PubChem. Available at: [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]

  • ChemBK. ETHYL 3-BROMO-1-(3-CHLOROPYRIDIN-2-YL)-1H-PYRAZOLE-5-CARBOXYLATE. ChemBK. Available at: [Link]

  • BuyersGuideChem. Ethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate. BuyersGuideChem. Available at: [Link]

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Navigating the Safe Handling of Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of pharmaceutical and agrochemical innovation, the synthesis and application of novel compounds like Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate are routine. This halogenated heterocyclic compound, with its potential as a building block in drug discovery and materials science, demands a meticulous approach to laboratory safety.[1][2] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to empower you, our scientific colleagues, with the knowledge to handle this and similar reagents with the utmost confidence and care.

Hazard Identification and Risk Assessment: Understanding the Molecule

  • Skin Irritation (H315): Causes skin irritation.[3]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[3]

  • Respiratory Irritation (H335): May cause respiratory irritation.[3]

Given the structural similarities, it is prudent to assume that this compound presents a similar hazard profile. The presence of a brominated pyridine ring and a pyrazole carboxylate moiety necessitates caution.[4][5][6]

Core Principle: Always treat novel compounds with unknown toxicity as hazardous. The absence of data is not an indication of safety. A thorough risk assessment should be conducted before any handling, considering the scale of the experiment and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of Personal Protective Equipment (PPE) to minimize exposure to hazardous chemicals.[7][8][9] The following PPE is essential when handling this compound.

Eye and Face Protection: A Non-Negotiable Standard
  • Safety Glasses with Side Shields: For handling small quantities in a well-ventilated area, safety glasses conforming to ANSI Z87.1 or European Standard EN166 are the minimum requirement.[6]

  • Chemical Splash Goggles: When there is a risk of splashing, chemical splash goggles that provide a complete seal around the eyes are mandatory.[10]

  • Face Shield: For larger scale operations or when there is a significant splash hazard, a face shield should be worn in conjunction with safety goggles.

Causality: The ester and brominated pyridine components can cause serious eye irritation.[3][5][11] Direct contact could lead to significant discomfort, inflammation, and potential long-term damage.

Skin and Body Protection: An Impermeable Barrier
  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect against accidental spills and contamination of personal clothing.

  • Gloves: The selection of appropriate gloves is critical.

    • Nitrile Gloves: Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for general handling and splash protection.[10][12][13] However, it is crucial to note that their resistance to aromatic and halogenated hydrocarbons can be limited.[14]

    • Neoprene or Butyl Rubber Gloves: For prolonged handling or in situations with a higher risk of exposure, neoprene or butyl rubber gloves may offer superior protection against halogenated compounds.[14][15]

    • Double Gloving: For particularly hazardous operations, wearing two pairs of gloves can provide an additional layer of safety.

Glove Compatibility Table

Glove MaterialResistance to Aromatic/Halogenated CompoundsRecommendation for this Compound
Natural Rubber (Latex)Poor to FairNot Recommended[10]
NitrileFair to Good (short-term)Suitable for splash protection; change immediately upon contact.[12]
NeopreneGoodRecommended for extended handling.[15]
Butyl RubberExcellentRecommended for high-risk operations.[15]

Important Note: Always inspect gloves for any signs of degradation or perforation before use.[16] Contaminated gloves should be removed and disposed of properly.[16]

Respiratory Protection: Safeguarding Your Inhalation Pathway
  • Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls such as a certified chemical fume hood.[10] All manipulations of this compound that could generate dust or aerosols must be performed in a fume hood.

  • Respirator: If engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations such as a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[13][16] A written respiratory protection program is required under such circumstances.[9]

Rationale: The potential for this compound to cause respiratory irritation necessitates the use of adequate ventilation to prevent inhalation of dust or vapors.[3][5]

Operational and Disposal Plans: A Step-by-Step Guide

A comprehensive plan for the entire lifecycle of the chemical in the laboratory is a cornerstone of safety.

Experimental Workflow

Caption: A typical experimental workflow for handling the chemical.

Spill Management

In the event of a spill, immediate and appropriate action is critical.[17]

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and your laboratory supervisor.[17]

  • Assess the Spill: From a safe distance, determine the extent of the spill and the associated hazards.

  • Secure the Area: Prevent unauthorized entry into the spill zone.

  • Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE, including respiratory protection if necessary.

  • Contain and Absorb: For solid spills, carefully sweep up the material and place it in a sealed container for disposal. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated during and after the cleanup.

Disposal Plan

Proper disposal of chemical waste is a legal and ethical responsibility.[18]

  • Waste Segregation: All waste contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.[19]

  • Halogenated Waste Stream: As a brominated compound, this waste should be segregated into the halogenated organic waste stream.[17]

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[17] Incineration at a licensed facility is often the preferred method for disposing of halogenated organic compounds.[17][18]

Regulatory and Best Practice Adherence

Adherence to established safety standards is paramount for ensuring a safe laboratory environment.

  • OSHA Laboratory Standard (29 CFR 1910.1450): This standard requires employers to develop and implement a written Chemical Hygiene Plan (CHP) to protect laboratory workers from hazardous chemicals.[7][20][21] Your laboratory's CHP should include specific standard operating procedures for handling compounds like this compound.

  • ECHA and REACH Regulations: The European Chemicals Agency (ECHA) provides comprehensive guidance on the safe use of chemicals under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation.[22][23][24][25] This framework emphasizes the responsibility of companies to manage the risks associated with their chemicals.[25]

By integrating these expert-backed protocols and maintaining a proactive safety culture, you can confidently and responsibly advance your research while ensuring the well-being of yourself and your colleagues.

References

  • European Chemicals Agency. (n.d.). Guidance on Information Requirements and Chemical Safety Assessment. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (2023, May 22). Ethidium Bromide Waste Disposal. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • The Ohio State University Chemistry Department. (n.d.). Examples of Chemical Resistance of Common Glove Materials. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]

  • Unkown. (2022). Selective halogenation of pyridines and diazines via unconventional intermediates. Retrieved from [Link]

  • Capot Chemical. (2013, September 20). MSDS of 1H-Pyrazole-4-carboxylic acid. Retrieved from [Link]

  • European Chemicals Agency. (2024, November 21). Introduction to ECHA's guidance on new CLP hazard classes [Video]. YouTube. Retrieved from [Link]

  • Unknown. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Request PDF. Retrieved from [Link]

  • Vanderbilt University Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Understanding REACH. Retrieved from [Link]

  • Solutions Pest & Lawn. (n.d.). The Best Personal Protective Equipment For Pesticides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]

  • BU CyberSec Lab. (n.d.). Ethyl 1-(4-bromophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.